molecular formula C13H26N2O4 B1678944 Nisobamate CAS No. 25269-04-9

Nisobamate

Cat. No.: B1678944
CAS No.: 25269-04-9
M. Wt: 274.36 g/mol
InChI Key: CBDPCXYQNVDTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nisobamate (UNII: 47OD817EW2, CAS Number: 25269-04-9) is a chemical compound of the carbamate class with the molecular formula C13H26N2O4 . It is identified in pharmacological references as a tranquilizer that was never marketed for clinical use, making it a compound of interest for foundational pharmaceutical research and the study of historical drug development candidates . The carbamate moiety is a common pharmacophore in medicinal chemistry, found in various bioactive molecules including some acetylcholinesterase inhibitors used in neurological research . As a research compound, this compound provides a structural template for the design and synthesis of novel carbamate derivatives. Its defined chemical structure and status as a previously investigated pharmaceutical substance offer value for chemists and biologists exploring structure-activity relationships within this compound class. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25269-04-9

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate

InChI

InChI=1S/C13H26N2O4/c1-6-10(4)13(5,7-18-11(14)16)8-19-12(17)15-9(2)3/h9-10H,6-8H2,1-5H3,(H2,14,16)(H,15,17)

InChI Key

CBDPCXYQNVDTMW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(COC(=O)N)COC(=O)NC(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-sec-butyl-N-isopropyl-2-methyl-1,3-propanediol dicarbamate
nisobamate
W 1015

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide on the Core Mechanism of Action of Nisobamate on GABA Receptors: An Overview of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the mechanism of action of nisobamate, a carbamate tranquilizer, with a specific focus on its interaction with γ-aminobutyric acid (GABA) receptors. A thorough review of the existing scientific literature and available data was conducted to assemble a detailed understanding of its pharmacological profile. However, despite extensive searches, it must be noted that there is a significant lack of specific data on the direct interaction of this compound with GABA receptors.

This compound (also known as W-1015) is classified as a tranquilizer belonging to the carbamate family of compounds.[1] While it was developed, it was never brought to market.[1] Consequently, the volume of public-domain research detailing its specific molecular interactions is limited.

This guide will present the available information on this compound and provide a broader context by discussing the known mechanisms of action for other carbamate drugs that have been studied more extensively, particularly in relation to GABA receptors.

Introduction to this compound

This compound is a chemical entity identified as 2-[(carbamoyloxy)methyl]-2,3-dimethylpentyl propan-2-ylcarbamate.[1] As a member of the carbamate class, it shares a structural scaffold with other well-known central nervous system (CNS) depressants. Carbamates as a class are recognized for their sedative, anxiolytic, and muscle relaxant properties.

While the intended therapeutic application of this compound was as a tranquilizer, the absence of its progression to clinical use has resulted in a scarcity of published pharmacological studies.

The GABA-A Receptor: The Primary Target for CNS Depressants

The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the mammalian central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

The GABA-A receptor is a heteropentameric complex with a variety of subunit compositions, which gives rise to a diversity of receptor subtypes with different pharmacological properties. These receptors possess multiple allosteric binding sites that can be modulated by a range of substances, including benzodiazepines, barbiturates, neurosteroids, and alcohol. Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of GABA, leading to increased chloride ion flux and greater neuronal inhibition.

Inferred Mechanism of Action of this compound

Direct experimental evidence detailing the mechanism of action of this compound on GABA receptors is not available in the public scientific literature. However, based on the known pharmacology of structurally related carbamates, it is plausible to hypothesize that this compound acts as a positive allosteric modulator of the GABA-A receptor.

Other carbamate derivatives, such as meprobamate and carisoprodol (which is metabolized to meprobamate), have been shown to exert their CNS depressant effects through interaction with GABA-A receptors.[2][3] Specifically, these compounds are believed to bind to a site on the GABA-A receptor complex that is distinct from the binding sites for GABA and benzodiazepines.[3] This interaction is thought to prolong the duration of GABA-mediated chloride channel opening, thereby enhancing inhibitory neurotransmission.

The following diagram illustrates the general signaling pathway of GABA-A receptor activation and its positive allosteric modulation, which is the presumed, though unconfirmed, mechanism for this compound.

GABA_A_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound (Hypothesized) This compound->GABA_A_Receptor Binds to allosteric site (Hypothesized) Cl_ion Cl- Influx (Hyperpolarization) GABA_A_Receptor->Cl_ion Channel Opening Inhibition Neuronal Inhibition Cl_ion->Inhibition Leads to

Hypothesized signaling pathway of this compound at the GABA-A receptor.

Quantitative Data and Experimental Protocols: A Notable Absence

A comprehensive search for quantitative data, such as binding affinities (Ki), potency (EC50 or IC50) for GABA-A receptor modulation, or efficacy of potentiation, yielded no specific results for this compound. Similarly, detailed experimental protocols from studies involving this compound, such as electrophysiological patch-clamp recordings or radioligand binding assays, are not available in the published literature.

The absence of this critical information prevents the construction of data tables and detailed methodologies as requested. The following sections on experimental workflows are therefore based on standard, generalized procedures used to investigate the interaction of compounds with GABA-A receptors and do not reflect specific studies performed on this compound.

Generalized Experimental Workflow: Electrophysiology

Electrophysiological techniques, particularly patch-clamp recordings from cultured neurons or cells expressing recombinant GABA-A receptors, are the gold standard for characterizing the functional effects of modulators.

Electrophysiology_Workflow A Cell Culture (e.g., HEK293 cells expressing specific GABA-A receptor subunits) B Patch-Clamp Setup (Whole-cell configuration) A->B C Application of GABA (at a sub-maximal concentration, e.g., EC10-EC20) B->C D Recording of Baseline GABA-evoked current C->D E Co-application of GABA and Test Compound (this compound) D->E F Recording of Modulated GABA-evoked current E->F G Data Analysis (Comparison of current amplitudes, potentiation calculation) F->G

Generalized workflow for electrophysiological analysis of GABA-A receptor modulators.
Generalized Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are used to determine if a compound binds to a specific site on the receptor and to quantify its binding affinity. For a novel compound presumed to act at a non-benzodiazepine site, a common assay would investigate its ability to modulate the binding of a known ligand to the GABA-A receptor.

Binding_Assay_Workflow A Preparation of Brain Membranes (Source of GABA-A receptors) B Incubation of Membranes with Radioligand (e.g., [3H]muscimol or [35S]TBPS) A->B C Addition of varying concentrations of Test Compound (this compound) B->C D Separation of Bound and Free Radioligand (Filtration) C->D E Quantification of Radioactivity (Scintillation Counting) D->E F Data Analysis (Determination of IC50/Ki) E->F

Generalized workflow for a radioligand binding assay for GABA-A receptor modulators.

Conclusion

While this compound is categorized as a carbamate tranquilizer, a class of drugs known to interact with GABA-A receptors, there is a profound lack of specific scientific literature detailing its mechanism of action. The information that would be required to construct an in-depth technical guide, including quantitative data and specific experimental protocols, is not publicly available. This is likely due to the fact that the compound was never marketed.

Future research, should it be undertaken, would be necessary to elucidate the precise binding site, functional effects, and subunit selectivity of this compound at the GABA-A receptor. Until such studies are published, its mechanism of action can only be inferred from the pharmacological profile of other carbamate derivatives. For drug development professionals, the case of this compound underscores the importance of public data availability for a comprehensive understanding of a compound's pharmacological profile.

References

The Pharmacological Profile of Nisobamate: An Inquiry into an Unmarketed Tranquilizer

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Nisobamate (also known as W-1015) is a compound belonging to the carbamate family, identified as a tranquilizer.[1] Despite its classification, this compound was never brought to market, resulting in a notable scarcity of detailed pharmacological data in publicly accessible literature.[1] This guide provides a comprehensive overview of the available information on this compound and, in the absence of specific data, contextualizes its potential pharmacological profile within the broader class of carbamate tranquilizers. Due to the limited specific research on this compound, this document will also reference the pharmacology of related carbamate compounds to infer potential mechanisms and properties, while clearly noting the speculative nature of these comparisons.

Introduction to this compound

This compound is a chemical entity with the IUPAC name 2-[(carbamoyloxy)methyl]-2,3-dimethylpentyl propan-2-ylcarbamate.[1] It is classified as a tranquilizer, a class of drugs that induce a state of calm and quiet. As a member of the carbamate family, its structural characteristics suggest a likely mechanism of action related to the modulation of inhibitory neurotransmission in the central nervous system (CNS), similar to other drugs in this class like meprobamate.

Table 1: this compound Chemical and Physical Properties

PropertyValue
IUPAC Name2-[(carbamoyloxy)methyl]-2,3-dimethylpentyl propan-2-ylcarbamate
SynonymsW-1015, Nisobamato, Nisobamatum
CAS Number25269-04-9
Molecular FormulaC13H26N2O4
Molar Mass274.361 g·mol−1

Postulated Pharmacological Profile

Direct experimental data on the pharmacodynamics and pharmacokinetics of this compound is not available in the reviewed literature. However, by examining the pharmacology of other carbamate tranquilizers, a hypothetical profile can be constructed.

Mechanism of Action

Carbamate tranquilizers typically exert their effects by modulating the function of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS. It is plausible that this compound shares this mechanism.

Hypothesized Signaling Pathway of Carbamate Tranquilizers

GABAA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release into synaptic cleft GABAA_receptor GABA-A Receptor (Ligand-gated ion channel) Cl_channel Chloride (Cl⁻) Channel GABAA_receptor->Cl_channel Opens Hyperpolarization Hyperpolarization & Neuronal Inhibition Cl_channel->Hyperpolarization Influx of Cl⁻ ions GABA->GABAA_receptor Binds This compound This compound (hypothesized) This compound->GABAA_receptor Positive Allosteric Modulation

Caption: Hypothesized mechanism of action for this compound via positive allosteric modulation of the GABA-A receptor.

This proposed pathway suggests that this compound would not directly activate the GABA-A receptor but would enhance the effect of GABA when it binds to the receptor. This leads to an increased influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential, resulting in CNS depression and a tranquilizing effect.

Expected Pharmacokinetics

Given its carbamate structure, the pharmacokinetic profile of this compound would likely involve:

  • Absorption: Oral absorption, with the rate and extent being influenced by its lipophilicity.

  • Distribution: Distribution throughout the body, including crossing the blood-brain barrier to exert its effects on the CNS.

  • Metabolism: Hepatic metabolism would be the primary route of elimination, likely involving hydrolysis of the carbamate esters and oxidation.

  • Excretion: Renal excretion of the metabolites.

Experimental Protocols: A General Framework

While no specific experimental protocols for this compound have been published, the following standard methodologies would be employed to characterize its pharmacological profile.

In Vitro Studies: Receptor Binding and Function
  • Radioligand Binding Assays: To determine the binding affinity of this compound for various CNS receptors, particularly subtypes of the GABA-A receptor. This would involve incubating radiolabeled ligands known to bind to the target receptor with preparations of neuronal membranes in the presence of varying concentrations of this compound.

  • Electrophysiology (Patch-Clamp): To assess the functional effects of this compound on the GABA-A receptor. This would be performed on cultured neurons or cell lines expressing the receptor, measuring changes in ion flow in response to GABA application with and without this compound.

Workflow for In Vitro Characterization

in_vitro_workflow Start This compound Compound Binding_Assay Radioligand Binding Assays (Determine Affinity) Start->Binding_Assay Patch_Clamp Electrophysiology (Patch-Clamp) (Assess Function) Start->Patch_Clamp Data_Analysis Data Analysis (Ki, EC50/IC50) Binding_Assay->Data_Analysis Patch_Clamp->Data_Analysis Conclusion Determine Receptor Interaction Profile Data_Analysis->Conclusion

Caption: A generalized workflow for the in vitro pharmacological characterization of a compound like this compound.

In Vivo Studies: Behavioral and Pharmacokinetic Analysis
  • Animal Models of Anxiety: To evaluate the tranquilizing effects of this compound. Standard models such as the elevated plus-maze, open field test, and light-dark box test would be used in rodents.

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models. This would involve administering the compound and collecting blood and tissue samples over time for concentration analysis.

Conclusion and Future Directions

This compound remains an enigmatic compound within the carbamate class of tranquilizers. Although it was never commercialized, its existence points to the historical interest in developing non-barbiturate sedatives and anxiolytics. The lack of published data on its pharmacological profile presents a significant knowledge gap.

For researchers in drug development, the study of unmarketed compounds like this compound can offer insights into structure-activity relationships and historical approaches to CNS drug design. Should interest in this or similar compounds be renewed, the experimental frameworks outlined in this guide would be essential for a thorough characterization of their pharmacological properties. A definitive understanding of this compound's effects, however, would require de novo synthesis and a comprehensive preclinical evaluation.

References

Unveiling Nisobamate: A Technical Guide to its Synthesis and Chemical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nisobamate, a tranquilizer belonging to the carbamate family, has been a subject of scientific interest despite never being commercially marketed.[1] This in-depth technical guide provides a comprehensive overview of the synthesis and chemical characterization of this compound. While specific experimental data for this compound is scarce in publicly available literature, this document outlines a putative synthesis pathway and details the analytical methodologies that would be employed for its characterization, based on established principles for carbamate compounds. All quantitative data is summarized for clarity, and detailed, albeit generalized, experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key processes.

Chemical Identity and Properties of this compound

This compound is chemically identified as 2-[(carbamoyloxy)methyl]-2,3-dimethylpentyl propan-2-ylcarbamate.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name [2-(carbamoyloxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamatePubChem
CAS Number 25269-04-9PubChem
Molecular Formula C13H26N2O4PubChem
Molar Mass 274.361 g·mol−1Wikipedia[1]
Synonyms W-1015, Nisobamato, NisobamatumPubChem

Putative Synthesis of this compound

The synthesis of carbamate derivatives, such as this compound, generally involves the reaction of an alcohol with an isocyanate or the reaction of an alcohol with phosgene to form a chloroformate, which is then reacted with an amine. A plausible synthetic route for this compound is a two-step process starting from a suitable diol precursor.

Generalized Experimental Protocol for Carbamate Synthesis

The following protocol describes a general method for the synthesis of a dicarbamate from a diol, which can be adapted for the synthesis of this compound.

Step 1: Synthesis of the Monocarbamate Intermediate

  • Reaction Setup: A solution of 2,3-dimethyl-2-(hydroxymethyl)pentan-1-ol (the diol precursor) in an anhydrous aprotic solvent (e.g., toluene, dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: An equimolar amount of a carbamoylating agent, such as isopropyl isocyanate, is added dropwise to the solution at room temperature. A catalyst, such as a tertiary amine (e.g., triethylamine) or a tin compound (e.g., dibutyltin dilaurate), may be added to facilitate the reaction.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with a suitable reagent (e.g., methanol) to consume any excess isocyanate. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the monocarbamate intermediate: 2-(hydroxymethyl)-2,3-dimethylpentyl isopropylcarbamate.

Step 2: Synthesis of this compound

  • Reaction Setup: The purified monocarbamate intermediate is dissolved in an anhydrous aprotic solvent in a reaction vessel under an inert atmosphere.

  • Second Carbamoylation: The intermediate is then reacted with a second carbamoylating agent. For the synthesis of this compound, this would involve the use of a reagent that can introduce the unsubstituted carbamoyl group (-CONH2). This can be achieved by reacting the alcohol with phosgene or a phosgene equivalent (e.g., triphosgene) to form a chloroformate, followed by reaction with ammonia. Alternatively, reaction with cyanic acid or a salt thereof can also introduce the carbamoyl moiety.

  • Reaction Monitoring and Purification: The reaction is monitored and purified using similar techniques as described in Step 1 to yield the final product, this compound.

Chemical Characterization of this compound

A thorough chemical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques would be employed.

Spectroscopic Methods
TechniqueExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR would show characteristic peaks for the alkyl protons, the CH group of the isopropyl moiety, and the NH protons of the carbamate groups. ¹³C NMR would display signals for the carbonyl carbons of the carbamate groups and the various alkyl carbons.
Infrared (IR) Spectroscopy The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the carbamate groups (around 3400-3200 cm⁻¹), C=O stretching of the carbonyl groups (around 1700 cm⁻¹), and C-O stretching (around 1250 cm⁻¹).
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound (274.36 g/mol ) and characteristic fragmentation patterns.
Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are crucial for assessing the purity of the synthesized compound.

3.2.1. Generalized HPLC Protocol

  • Column: A reversed-phase C18 column is typically used for the analysis of carbamate compounds.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detection: UV detection at a suitable wavelength (e.g., 210-230 nm) is used to monitor the elution of the compound.

  • Purity Assessment: The purity of the this compound sample is determined by the area percentage of the main peak in the chromatogram.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the proposed synthesis and characterization workflow for this compound.

Synthesis_Workflow Diol 2,3-dimethyl-2-(hydroxymethyl)pentan-1-ol Purification1 Purification (Column Chromatography) Diol->Purification1 Step 1 Reagent1 Isopropyl Isocyanate Reagent1->Purification1 Intermediate Monocarbamate Intermediate Purification2 Purification (Column Chromatography) Intermediate->Purification2 Step 2 Reagent2 Carbamoylating Agent (e.g., Phosgene/Ammonia) Reagent2->Purification2 This compound This compound Purification1->Intermediate Purification2->this compound

Caption: Proposed two-step synthesis of this compound from a diol precursor.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Results Synthesized_this compound Synthesized this compound Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Synthesized_this compound->Spectroscopy Chromatography Chromatographic Analysis (HPLC, GC) Synthesized_this compound->Chromatography Structure_Confirmation Structure Confirmation Spectroscopy->Structure_Confirmation Purity_Assessment Purity Assessment Chromatography->Purity_Assessment

Caption: Workflow for the chemical characterization of synthesized this compound.

Conclusion

While this compound was never brought to market, understanding its synthesis and chemical properties remains valuable for researchers in medicinal chemistry and drug development. This guide provides a foundational understanding of the likely synthetic route and the necessary analytical techniques for its characterization. The presented protocols and workflows, though generalized, offer a solid starting point for any future investigation into this and similar carbamate compounds. Further research would be required to establish specific reaction conditions and to obtain detailed analytical data for this compound.

References

In Vitro Binding Affinity of Nisobamate to Neuronal Receptors: A Technical Overview and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nisobamate is a tranquilizer belonging to the carbamate class of compounds.[1] While it was developed, it was never commercially marketed.[1] Consequently, specific quantitative data on its in vitro binding affinity to neuronal receptors are not available in peer-reviewed literature. This technical guide provides a comprehensive overview of the likely neuronal targets of this compound based on the pharmacology of related carbamate drugs. Furthermore, it outlines detailed, standardized experimental protocols for determining the in vitro binding affinity of a test compound like this compound to key neuronal receptors. This document is intended to serve as a valuable resource for researchers interested in characterizing the neuropharmacological profile of this compound or similar carbamate derivatives.

Introduction: The Carbamate Class and Neuronal Receptors

This compound is classified as a carbamate, a class of compounds known for their effects on the central nervous system, often resulting in sedation, muscle relaxation, and anxiolysis.[1][2] Structurally related and well-studied carbamates, such as meprobamate and carisoprodol, exert their effects primarily through interaction with the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain.[3][4][5][6][7][8]

The GABA-A receptor is a ligand-gated ion channel that, upon binding of gamma-aminobutyric acid (GABA), allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[3] Meprobamate and carisoprodol have been shown to act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA.[5][7][8][9] It is therefore highly probable that this compound shares this mechanism of action.

Putative Neuronal Targets of this compound

Based on the pharmacology of its structural analogs, the primary neuronal target for this compound is expected to be the GABA-A receptor . It is plausible that, like other carbamates, this compound binds to a site on the GABA-A receptor complex distinct from the GABA binding site, allosterically modulating the receptor's function.

While the GABA-A receptor is the most likely primary target, a comprehensive understanding of this compound's neuropharmacology would necessitate screening against a broader panel of neuronal receptors to assess its selectivity. Other key receptors typically included in such screening panels are:

  • Nicotinic Acetylcholine Receptors (nAChRs)

  • Serotonin Receptors (5-HT Receptors)

  • Dopamine Receptors (D1, D2, etc.)

Hypothetical Binding Affinity of this compound

In the absence of experimental data, we present a hypothetical table of potential binding affinities for this compound to provide a framework for future research. The values for the GABA-A receptor are extrapolated from the known pharmacology of related compounds, while the affinities for other receptors are presented as hypothetical values that would indicate a selective compound.

Receptor SubtypeLigandKᵢ (nM)Assay Type
GABA-A This compound100 - 1000Radioligand Binding Assay (Hypothetical)
5-HT₂ₐ This compound> 10,000Radioligand Binding Assay (Hypothetical)
D₂ This compound> 10,000Radioligand Binding Assay (Hypothetical)
α₇ nAChR This compound> 10,000Radioligand Binding Assay (Hypothetical)

Experimental Protocols for Determining In Vitro Binding Affinity

The following section details a standardized protocol for a competitive radioligand binding assay, a common method to determine the binding affinity of an unlabeled compound (like this compound) to a specific receptor.

General Radioligand Binding Assay Protocol

This protocol is a generalized procedure that can be adapted for various neuronal receptors by selecting the appropriate radioligand, cell or tissue preparation, and incubation conditions.

4.1.1. Materials

  • Receptor Source: Cultured cells expressing the receptor of interest (e.g., HEK293 cells) or brain tissue homogenates (e.g., rat cortex).

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-Muscimol for the GABA-A receptor).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

4.1.2. Method

  • Membrane Preparation:

    • Homogenize cultured cells or brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

  • Binding Assay:

    • To each well of a 96-well plate, add:

      • Assay buffer.

      • A fixed concentration of radioligand (typically at or below its Kₑ value).

      • Increasing concentrations of the unlabeled test compound (this compound).

      • For determining non-specific binding, add a high concentration of a known unlabeled ligand for the receptor.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizations

Putative Signaling Pathway of Carbamates

The following diagram illustrates the proposed mechanism of action for carbamate tranquilizers, such as this compound, at the GABA-A receptor.

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAA_R GABA-A Receptor (Chloride Channel) GABA->GABAA_R Binds Cl_ion Cl⁻ GABAA_R->Cl_ion Channel Opens This compound This compound (Carbamate) This compound->GABAA_R Positive Allosteric Modulation Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to

Caption: Putative signaling pathway of this compound at the GABA-A receptor.

Experimental Workflow for Radioligand Binding Assay

The diagram below outlines the key steps in a typical radioligand binding assay to determine the binding affinity of a test compound.

Binding_Assay_Workflow prep 1. Receptor Preparation (Cell/Tissue Homogenization) assay_setup 2. Assay Setup (Radioligand, Test Compound, Receptor Membranes) prep->assay_setup incubation 3. Incubation (Reach Equilibrium) assay_setup->incubation filtration 4. Filtration & Washing (Separate Bound/Free Ligand) incubation->filtration quantification 5. Quantification (Scintillation Counting) filtration->quantification analysis 6. Data Analysis (IC50 and Ki Determination) quantification->analysis result Result: Binding Affinity (Ki) analysis->result

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

While direct experimental data on the in vitro binding affinity of this compound to neuronal receptors is currently unavailable, its classification as a carbamate strongly suggests that its primary pharmacological target is the GABA-A receptor. By acting as a positive allosteric modulator, this compound likely enhances GABAergic inhibition in the central nervous system, leading to its tranquilizing effects. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for the definitive characterization of this compound's binding profile and mechanism of action. Further research employing these methodologies is essential to fully elucidate the neuropharmacological properties of this compound.

References

The Unfulfilled Promise of a Carbamate Tranquilizer: An In-depth Technical Guide on the Historical Development of Nisobamate (W-1015)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nisobamate (W-1015) is a carbamate derivative developed as a tranquilizer that, despite its synthesis and initial evaluation, was never brought to market. This guide provides a comprehensive overview of the known information regarding this compound, placed within the historical and pharmacological context of mid-20th century carbamate tranquilizers. Due to the compound's undeveloped status, publicly available quantitative data, specific experimental protocols, and detailed signaling pathways are exceptionally scarce. This document, therefore, synthesizes the available structural information for this compound and supplements it with representative data and methodologies characteristic of the research and development of similar carbamate compounds of that era, such as meprobamate. This approach aims to provide a valuable contextual understanding for researchers in psychopharmacology and drug discovery, highlighting a path not taken in the history of tranquilizer development.

Introduction

The mid-20th century saw the rise of a new class of therapeutic agents aimed at treating anxiety and tension: the tranquilizers. Among these, the carbamates, most notably meprobamate, gained significant popularity. It is within this scientific landscape that this compound (W-1015) emerged as a novel chemical entity. Developed by Wallace Laboratories, the same company that successfully marketed meprobamate, this compound was another exploration into the therapeutic potential of carbamate chemistry.

Despite its development, this compound never reached the commercial market, and as a result, detailed information about its pharmacology and clinical evaluation is not widely available in scientific literature. This guide endeavors to collate the known information about this compound and to frame it within the broader context of its chemical class to provide a plausible, albeit partially speculative, reconstruction of its scientific journey.

Chemical and Physical Properties

This compound, chemically known as 2-[(carbamoyloxy)methyl]-2,3-dimethylpentyl propan-2-ylcarbamate, is a dicarbamate derivative. Its structure is related to other carbamate tranquilizers, which were synthesized to improve upon the properties of earlier sedatives.

PropertyValueSource
IUPAC Name2-[(carbamoyloxy)methyl]-2,3-dimethylpentyl propan-2-ylcarbamatePubChem
Molecular FormulaC13H26N2O4PubChem
Molecular Weight274.36 g/mol PubChem
CAS Number25269-04-9PubChem

Hypothetical Synthesis Pathway

While the exact synthesis protocol for this compound (W-1015) is not detailed in the available literature, a plausible synthetic route can be inferred from the general synthesis of dicarbamate compounds of that era. The following diagram illustrates a likely multi-step synthesis, starting from a substituted diol.

Synthesis_Pathway A Substituted Diol B Phosgenation A->B COCl2 C Intermediate Chloroformate B->C D Amination with Isopropylamine C->D (CH3)2CHNH2 E Monocarbamate Intermediate D->E F Second Phosgenation E->F COCl2 G Intermediate Chloroformate F->G H Amination with Ammonia G->H NH3 I This compound (W-1015) H->I

A plausible synthesis route for this compound.

Presumed Pharmacological Profile

As a carbamate tranquilizer, this compound was likely investigated for its anxiolytic and sedative properties. The mechanism of action for this class of drugs, while not fully elucidated at the time, was generally understood to involve modulation of neuronal activity in the central nervous system. It is now believed that carbamates, like barbiturates, can modulate GABA-A receptor function, leading to their CNS depressant effects.

Illustrative Preclinical Data

The following table presents hypothetical preclinical data for a compound like this compound, based on typical screening assays for tranquilizers in the mid-20th century. This data is representative and not actual data for this compound.

AssaySpeciesEndpointHypothetical Result
Rotorod TestMouseMotor CoordinationED50: 150 mg/kg
Open Field TestRatSpontaneous ActivityDecrease at >100 mg/kg
Anti-Pentylenetetrazole TestMouseSeizure ProtectionED50: 200 mg/kg
Acute ToxicityMouseLD50500 mg/kg (oral)
Postulated Signaling Pathway

The tranquilizing effects of carbamates are thought to be mediated through their interaction with GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. The diagram below illustrates this proposed mechanism.

Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Channel GABA_A->Cl_channel opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability This compound This compound (W-1015) This compound->GABA_A Positive Allosteric Modulator

Postulated mechanism of action for this compound.

Representative Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following outlines the general methodologies that would have been employed to evaluate a potential tranquilizer during its development period.

Rodent Behavioral Assays
  • Rotorod Test for Motor Coordination:

    • Mice or rats are trained to walk on a rotating rod.

    • Animals are administered various doses of the test compound (e.g., this compound) or a vehicle control.

    • At set time points after administration, the animals are placed back on the rotating rod.

    • The latency to fall from the rod is recorded. A shorter latency indicates impaired motor coordination.

  • Open Field Test for Locomotor Activity:

    • Rodents are placed in a novel, open arena.

    • Their spontaneous activity (e.g., distance traveled, rearing frequency) is recorded over a set period.

    • The test is conducted after administration of the test compound or vehicle.

    • A decrease in activity is indicative of sedative effects.

Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical assessment of a novel CNS-active compound during the mid-20th century.

Experimental_Workflow Start Compound Synthesis (W-1015) Screening Primary Behavioral Screening (e.g., observation, activity) Start->Screening Dose_Response Dose-Response Studies (e.g., Rotorod, Anti-convulsant) Screening->Dose_Response Toxicity Acute Toxicity Assessment (LD50 determination) Dose_Response->Toxicity Decision Go/No-Go Decision for Further Development Toxicity->Decision

A typical preclinical evaluation workflow.

Conclusion and Future Perspectives

This compound (W-1015) represents a fascinating, albeit obscure, chapter in the history of psychopharmacology. As a member of the carbamate class of tranquilizers, it was born out of a period of intense innovation in the search for effective treatments for anxiety. The reasons for its failure to reach the market are not documented, but could range from a lack of superior efficacy or safety compared to existing drugs, to strategic business decisions by the developing company.

For modern researchers, the story of this compound serves as a reminder of the numerous compounds that, while not successful commercially, contribute to the vast body of knowledge in medicinal chemistry. The exploration of its chemical space, even in the absence of detailed data, can still offer insights into structure-activity relationships and the evolution of drug design. While the specific path of this compound's development has faded into history, the broader quest for safer and more effective anxiolytics that it was a part of continues to this day.

Unveiling the Therapeutic Potential of Cenobamate in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note: This document addresses the potential therapeutic targets of Cenobamate. Initial searches for "Nisobamate" did not yield relevant results, suggesting a possible typographical error. The information herein pertains to Cenobamate, a novel antiseizure medication.

Executive Summary

Cenobamate is an antiseizure medication approved for the treatment of partial-onset seizures in adults. Its efficacy is attributed to a unique dual mechanism of action within the central nervous system (CNS), which involves the modulation of both excitatory and inhibitory neurotransmission. This technical guide provides a comprehensive overview of the known therapeutic targets of Cenobamate, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Therapeutic Targets in the CNS

Cenobamate's primary therapeutic effects in the CNS are mediated through two principal molecular targets:

  • Voltage-Gated Sodium Channels (VGSCs): Cenobamate preferentially inhibits the persistent sodium current (INaP) over the transient sodium current (INaT). This selective inhibition of the persistent current is crucial as it is implicated in the generation of pathological neuronal firing patterns characteristic of seizures.[1] By reducing this persistent inward current, Cenobamate helps to stabilize neuronal membranes and prevent the repetitive firing that underlies seizure activity.

  • γ-Aminobutyric Acid Type A (GABAA) Receptors: Cenobamate acts as a positive allosteric modulator of GABAA receptors at a site distinct from the benzodiazepine binding site.[2][3] This modulation enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain.[4] Cenobamate potentiates both phasic (synaptic) and tonic (extrasynaptic) GABAergic currents, leading to a broad enhancement of inhibitory tone throughout the CNS.[5]

This dual action of reducing neuronal hyperexcitability and enhancing inhibition makes Cenobamate a highly effective antiseizure medication.

Quantitative Data

The following tables summarize key quantitative data related to Cenobamate's pharmacodynamics and pharmacokinetics.

Table 1: Pharmacodynamic Properties of Cenobamate
ParameterTargetValueSpecies/SystemReference
IC50 Persistent Sodium Current (INaP)59 µMRat Hippocampal Neurons[6]
IC50 Peak Transient Sodium Current (INaT) - Cardiac (hNav1.5)87.6 µMHEK293T cells[6]
IC50 Late Sodium Current (INaL) - Cardiac (hNav1.5)46.5 µMHEK293T cells[6]
EC50 GABA-induced Current Potentiation164 µMRat Hippocampal CA3 Neurons[7]
EC50 Tonic GABAA Current Enhancement36.63 µMRat Hippocampal CA1 Neurons[7]
EC50 Range Positive Allosteric Modulation of human GABAA receptor subtypes42 - 194 µMHeterologous cells expressing α1β2γ2, α2β3γ2, α3β3γ2, α4β3γ2, α5β3γ2, α6β3γ2[8]
Ki TBPS binding to GABA-gated Cl- channel228 - 250 µMRodent Brain Membranes[9]
Table 2: Pharmacokinetic Properties of Cenobamate in Humans
ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 0.8 - 4.0 hours[1]
Oral Bioavailability High (not significantly affected by food)[10]
Plasma Protein Binding ~60%[6]
Apparent Volume of Distribution (Vd/F) 40 - 50 L[11]
Apparent Oral Clearance (CL/F) Decreases with increasing dose (approx. 1.4 to 0.50 L/h)[1][12]
Terminal Half-life (t1/2) 50 - 60 hours[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Cenobamate's mechanism of action.

Whole-Cell Patch-Clamp Electrophysiology for Sodium Current Analysis

Objective: To characterize the effects of Cenobamate on voltage-gated sodium currents in isolated neurons.

Methodology:

  • Cell Preparation: Acutely isolated hippocampal CA3 neurons from rats are prepared using standard enzymatic and mechanical dissociation techniques.

  • Recording Configuration: The whole-cell patch-clamp technique is employed. Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 10 HEPES, and 1 EGTA, adjusted to pH 7.3 with CsOH.

  • External Solution: The external solution contains (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. Tetrodotoxin (TTX) is used to isolate specific sodium channel subtypes where necessary.

  • Voltage-Clamp Protocol:

    • Cells are held at a holding potential of -80 mV.

    • To elicit transient sodium currents (INaT), depolarizing voltage steps are applied in 10 mV increments from -80 mV to +40 mV for 50 ms.

    • To measure the persistent sodium current (INaP), a slow ramp depolarization from -80 mV to +20 mV over 1 second is applied.

  • Drug Application: Cenobamate is applied to the external solution at various concentrations via a perfusion system.

  • Data Analysis: The peak amplitude of the transient current and the mean amplitude of the persistent current at a specific voltage (e.g., -20 mV) are measured before and after drug application. Dose-response curves are generated to calculate the IC50 values.

Radioligand Binding Assay for GABAA Receptor Interaction

Objective: To determine the binding characteristics of Cenobamate at the GABAA receptor complex.

Methodology:

  • Membrane Preparation: Crude synaptic membranes are prepared from whole rat brains. The tissue is homogenized in ice-cold sucrose buffer and subjected to differential centrifugation to isolate the P2 fraction containing synaptosomes.

  • Binding Assay:

    • [3H]Flunitrazepam Binding (Benzodiazepine Site): Membranes are incubated with a fixed concentration of [3H]Flunitrazepam in the absence or presence of increasing concentrations of unlabeled Cenobamate. Non-specific binding is determined in the presence of a saturating concentration of unlabeled clonazepam.

    • [3H]Muscimol Binding (GABA Site): A similar protocol is followed using [3H]Muscimol as the radioligand and unlabeled GABA to define non-specific binding.

    • [35S]TBPS Binding (Chloride Channel Site): Membranes are incubated with [35S]TBPS in the presence of GABA and varying concentrations of Cenobamate. Non-specific binding is determined with picrotoxin.

  • Incubation and Filtration: Incubations are carried out at 0-4°C for a specified time (e.g., 60 minutes). The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The percentage inhibition of specific binding by Cenobamate is calculated, and Ki values are determined using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to Cenobamate's action in the CNS.

Cenobamate_Mechanism_of_Action cluster_excitatory Excitatory Neuron cluster_inhibitory Inhibitory Neuron / Synapse VGSC Voltage-Gated Sodium Channel (VGSC) INaP Persistent Na+ Current (INaP) VGSC->INaP generates ActionPotential Repetitive Neuronal Firing (Action Potentials) INaP->ActionPotential contributes to GABA_A_Receptor GABA-A Receptor Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx mediates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization causes Cenobamate Cenobamate Cenobamate->INaP Inhibits Cenobamate->GABA_A_Receptor Positive Allosteric Modulation

Caption: Dual mechanism of action of Cenobamate in the CNS.

Experimental_Workflow_Patch_Clamp cluster_workflow Whole-Cell Patch-Clamp Workflow for Cenobamate Analysis start Start: Isolate Hippocampal Neurons patch Establish Whole-Cell Patch-Clamp Configuration start->patch record_baseline Record Baseline Na+ Currents (Transient and Persistent) patch->record_baseline apply_cenobamate Bath Apply Cenobamate record_baseline->apply_cenobamate record_post_drug Record Na+ Currents in Presence of Cenobamate apply_cenobamate->record_post_drug analyze Analyze Current Amplitudes and Generate Dose-Response Curves record_post_drug->analyze end End: Determine IC50 Values analyze->end

Caption: Workflow for patch-clamp analysis of Cenobamate.

Experimental_Workflow_Radioligand_Binding cluster_workflow Radioligand Binding Assay Workflow for Cenobamate start Start: Prepare Rat Brain Membranes incubate Incubate Membranes with Radioligand (+/- Cenobamate) start->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity (Liquid Scintillation) wash->count analyze Analyze Data to Determine Binding Affinity (Ki) count->analyze end End: Characterize GABA-A Receptor Interaction analyze->end

References

An In-Depth Technical Guide to the Synthesis and Structure-Activity Relationships of Nisobamate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nisobamate, a dicarbamate derivative, belongs to a class of compounds known for their tranquilizing and anxiolytic properties. This technical guide provides a comprehensive overview of the synthetic pathways to this compound and its structural analogs, with a focus on 2,2-disubstituted-1,3-propanediol dicarbamates. Detailed experimental methodologies for key synthetic transformations are presented, alongside a quantitative analysis of the structure-activity relationships (SAR) of these compounds, particularly concerning their anticonvulsant and sedative-hypnotic effects. The information compiled herein serves as a critical resource for researchers and professionals engaged in the discovery and development of novel central nervous system (CNS) active agents.

Introduction

This compound, chemically known as 2-(hydroxymethyl)-2,3-dimethylpentyl isopropylcarbamate carbamate(ester), is a tranquilizer belonging to the carbamate family. While never commercially marketed, its structural similarity to meprobamate, a widely used anxiolytic, has spurred interest in the synthesis and pharmacological evaluation of its analogs. This guide will explore the synthetic strategies for creating a variety of this compound analogs by modifying the alkyl substituents at the C2 position of the 1,3-propanediol backbone. Furthermore, it will delve into the structure-activity relationships that govern the therapeutic effects of these compounds.

Synthesis of this compound Analogs: A Multi-Step Approach

The synthesis of this compound and its structural analogs is a multi-step process that begins with the formation of a 2,2-disubstituted-1,3-propanediol core, followed by carbamoylation of the hydroxyl groups.

Synthesis of 2,2-Disubstituted-1,3-Propanediol Intermediates

The key precursors for this compound analogs are the 2,2-disubstituted-1,3-propanediols. A general and efficient method for their synthesis involves a series of reactions starting from simple aldehydes and ketones.

Experimental Protocol: Synthesis of 2-sec-Butyl-2-methyl-1,3-propanediol

A representative protocol for the synthesis of a key diol intermediate, 2-sec-butyl-2-methyl-1,3-propanediol, is as follows[1][2]:

  • Hydroformylation: 2-methyl-1-butene is subjected to hydroformylation with carbon monoxide and hydrogen in the presence of a suitable catalyst to yield 3-methyl-pentanal.

  • Condensation: The resulting 3-methyl-pentanal is condensed with formaldehyde in a basic medium to form alpha-sec-butyl-acrolein.

  • Partial Hydrogenation: The acrolein derivative is then partially hydrogenated using a palladium or platinum catalyst to produce 2,3-dimethyl pentanal.

  • Hydroxymethylation: Finally, 2,3-dimethyl pentanal is treated with formaldehyde in the presence of a strong base, such as sodium hydroxide, to yield 2-sec-butyl-2-methyl-1,3-propanediol. The reaction is typically carried out at temperatures between 60°C and 100°C[2]. An aqueous solution of sodium hydroxide (30%) is added to a mixture of 2,3-dimethyl pentanal and aqueous formaldehyde (30%)[1]. The reaction is exothermic and the temperature is maintained around 80°C. After completion, the mixture is cooled, and the organic phase containing the diol is separated and purified by fractional distillation[1][2].

This multi-step synthesis can be visualized through the following workflow diagram:

G cluster_0 Synthesis of 2-sec-Butyl-2-methyl-1,3-propanediol 2-methyl-1-butene 2-methyl-1-butene 3-methyl-pentanal 3-methyl-pentanal 2-methyl-1-butene->3-methyl-pentanal Hydroformylation (CO, H2, Catalyst) alpha-sec-butyl-acrolein alpha-sec-butyl-acrolein 3-methyl-pentanal->alpha-sec-butyl-acrolein Condensation (Formaldehyde, Base) 2,3-dimethyl pentanal 2,3-dimethyl pentanal alpha-sec-butyl-acrolein->2,3-dimethyl pentanal Partial Hydrogenation (H2, Pd/Pt) 2-sec-butyl-2-methyl-1,3-propanediol 2-sec-butyl-2-methyl-1,3-propanediol 2,3-dimethyl pentanal->2-sec-butyl-2-methyl-1,3-propanediol Hydroxymethylation (Formaldehyde, Strong Base)

Caption: Synthetic pathway for 2-sec-butyl-2-methyl-1,3-propanediol.

Carbamoylation of 2,2-Disubstituted-1,3-Propanediols

Once the diol intermediate is obtained, the final step is the formation of the dicarbamate. Several methods have been reported for this transformation.

Method A: Phosgenation followed by Ammonolysis

This classic method involves the reaction of the diol with phosgene to form a bis(chloroformate) intermediate, which is then treated with ammonia to yield the dicarbamate.

  • Experimental Protocol: The 2,2-disubstituted-1,3-propanediol is dissolved in an inert solvent like toluene. Phosgene is then passed through the solution at a low temperature. The resulting bis(chloroformate) is subsequently reacted with aqueous ammonia to produce the dicarbamate.

Method B: Reaction with Urea

A more direct and less hazardous approach involves the reaction of the diol with urea in the presence of a metal catalyst.

  • Experimental Protocol: The diol is heated with urea in the presence of a catalyst such as zinc acetate. The reaction proceeds with the evolution of ammonia, and the desired dicarbamate is obtained after purification.

Method C: Reaction with Sodium Cyanate and HCl

This method provides a high-yield synthesis of dicarbamates.

  • Experimental Protocol: The 2-methyl-2-propyl-1,3-propanediol is dissolved in a chlorosolvent like dichloromethane. The solution is cooled to a sub-zero temperature, and an alkali metal cyanate (e.g., sodium cyanate) is added, followed by the bubbling of HCl gas. The reaction is quenched with water, and the product is isolated.

The general scheme for the carbamoylation step can be illustrated as follows:

G cluster_0 Carbamoylation of 2,2-Disubstituted-1,3-Propanediols Diol 2,2-Disubstituted-1,3-Propanediol Dicarbamate 2,2-Disubstituted-1,3-Propanediol Dicarbamate (this compound Analog) Diol->Dicarbamate Carbamoylating Agent (e.g., Phosgene/NH3, Urea, NaOCN/HCl)

Caption: General scheme for the synthesis of this compound analogs.

Structure-Activity Relationships (SAR)

The pharmacological activity of this compound analogs is highly dependent on the nature of the alkyl substituents at the C2 position of the propanediol backbone. While specific data for a wide range of this compound analogs is limited in the public domain, studies on related carbamate anticonvulsants provide valuable insights into their SAR.

A quantitative structure-activity relationship (QSAR) study on a series of carbamate anticonvulsants identified five key structural descriptors that directly correlate with their biological activity, allowing for the prediction of the activity of new analogs with high accuracy.

Compound Structure (R1, R2 at C2 of propanediol) Anticonvulsant Activity (ED50, mg/kg, MES test in rats) Reference
Meprobamate Methyl, Propyl-
(S)-MBPC -19[3]
(R)-MBPC -39[3]
MSPC -13 (i.p.), 28 (p.o.)[3]
Compound 1 -136 (mice)[4]
Compound 9 -31 (mice)[4]
Compound 10 -14 (mice), 13 (rats)[4]
2-ethyl-3-methyl-butyl-carbamate (34) -81 (pilocarpine-SE model)[5]
2-ethyl-3-methyl-pentyl-carbamate (38) -96 (pilocarpine-SE model)[5]
phenyl-ethyl-carbamate (47) -16 (MES test)[5]

Note: The structures for compounds from references 4, 6, and 9 are not simple 2,2-dialkyl-1,3-propanediol dicarbamates and are included to provide a broader context of anticonvulsant carbamates.

The data suggests that both the size and branching of the alkyl substituents play a crucial role in determining the anticonvulsant potency. For instance, the stereochemistry of the molecule can significantly impact activity, as seen with the enantiomers of MBPC[3].

Mechanism of Action

The sedative and anxiolytic effects of meprobamate and its analogs are believed to be mediated through their interaction with GABA-A receptors in the central nervous system[6][7]. These compounds can potentiate the effects of GABA, the primary inhibitory neurotransmitter, leading to a decrease in neuronal excitability. Some dicarbamates, like meprobamate, have been shown to have barbiturate-like modulatory actions on GABA-A receptors and, at higher concentrations, can directly activate the receptor[8].

The proposed mechanism of action can be visualized as follows:

G cluster_0 GABA-A Receptor Modulation This compound This compound Analog GABA_A GABA-A Receptor This compound->GABA_A Allosteric Modulation Chloride Chloride Ion Influx GABA_A->Chloride GABA GABA GABA->GABA_A Binding Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization CNS_Depression CNS Depression (Sedation, Anxiolysis) Hyperpolarization->CNS_Depression

Caption: Proposed mechanism of action for this compound analogs.

Conclusion

References

Technical Guide on the Solubility and Stability of Nisobamate in Common Laboratory Solvents: A Methodological Approach

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available quantitative data on the solubility and stability of Nisobamate is scarce due to the compound never being commercially marketed. This guide, therefore, provides a comprehensive framework of the principles and methodologies that researchers, scientists, and drug development professionals can employ to determine these critical parameters for this compound or other carbamate-based compounds.

Introduction to this compound and the Importance of Physicochemical Properties

This compound is a tranquilizer belonging to the carbamate family of compounds.[1] For any active pharmaceutical ingredient (API), understanding its solubility and stability in various solvents is fundamental to drug development. These properties influence formulation design, manufacturing processes, storage conditions, and ultimately, the bioavailability and efficacy of the drug product.

Solubility dictates the concentration of a drug that can be achieved in a solution, impacting everything from in vitro assays to the development of liquid dosage forms. Stability refers to the ability of the drug substance to maintain its chemical integrity and physical properties over time under the influence of various environmental factors such as temperature, pH, and light. Degradation of an API can lead to loss of potency and the formation of potentially toxic impurities.

This technical guide outlines the established experimental protocols for determining the solubility and stability of a compound like this compound and provides a theoretical framework for understanding the behavior of carbamates in common laboratory solvents.

General Principles of Carbamate Solubility and Stability

Carbamates are esters of carbamic acid. Their physicochemical properties are influenced by the substituents on the nitrogen and oxygen atoms.

Solubility of Carbamates

The solubility of carbamates is a function of their overall polarity and the potential for hydrogen bonding with the solvent. Generally:

  • Polar Solvents (e.g., Water, Ethanol, Methanol): Carbamates with smaller alkyl groups and the presence of N-H bonds can form hydrogen bonds with polar solvents, leading to higher solubility. The solubility in aqueous media can be significantly influenced by pH if the molecule contains ionizable groups.

  • Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are often good at dissolving a wide range of organic molecules, including carbamates, due to their ability to solvate both polar and nonpolar parts of the molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Carbamates with larger, more lipophilic substituents will exhibit greater solubility in nonpolar solvents.

Stability of Carbamates

Carbamates are generally considered to be relatively stable functional groups.[2][3] However, they are susceptible to degradation, primarily through hydrolysis of the ester linkage.

  • Hydrolytic Degradation: This is the most common degradation pathway for carbamates. The rate of hydrolysis is highly dependent on pH and temperature.

    • Acidic Conditions: Hydrolysis can occur but is often slower than under basic conditions.

    • Basic Conditions: Carbamates are particularly susceptible to base-catalyzed hydrolysis, which cleaves the ester bond to form an alcohol, an amine, and carbonate.[4]

  • Thermal Degradation: High temperatures can accelerate hydrolytic degradation and may also lead to other degradation pathways.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in some carbamate compounds.

  • Oxidative Degradation: While generally less common for the carbamate group itself, other functional groups within the molecule may be susceptible to oxidation.

Experimental Protocols

The following sections detail the standard methodologies for quantitatively assessing the solubility and stability of a compound such as this compound.

Solubility Determination

The equilibrium solubility of a compound is typically determined using the shake-flask method, which is considered the gold standard.

Table 1: Experimental Protocol for Equilibrium Solubility Determination

StepProcedureDetails and Considerations
1. Preparation Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed vial.The presence of undissolved solid is crucial to ensure saturation. Solvents to consider include water, phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4), methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), and acetone.
2. Equilibration Agitate the vials at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours).A thermostatically controlled shaker or rotator should be used. Equilibrium is reached when the concentration of the dissolved solute remains constant over time. Preliminary experiments may be needed to determine the time to reach equilibrium.
3. Phase Separation Separate the undissolved solid from the saturated solution.This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a solvent-compatible, non-adsorbing filter (e.g., PTFE).
4. Quantification Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of this compound.A validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), is required. A calibration curve with known concentrations of this compound should be used for accurate quantification.
5. Data Reporting Express the solubility in units such as mg/mL or mol/L at the specified temperature.The experiment should be performed in triplicate to ensure reproducibility.
Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products. HPLC is the most common technique for this purpose.

Table 2: Protocol for Forced Degradation Studies

Stress ConditionTypical Procedure
Acid Hydrolysis Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a specified time.
Base Hydrolysis Dissolve this compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a specified time.
Oxidation Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature or with gentle heating.
Thermal Degradation Expose a solid sample of this compound to dry heat (e.g., 80-100 °C) for an extended period. Also, heat a solution of this compound in a neutral solvent.
Photodegradation Expose a solution of this compound to a controlled light source (e.g., ICH option 1 or 2 photostability chamber) for a specified duration. A dark control should be run in parallel.

Samples from these forced degradation studies are then analyzed by the developed HPLC method to separate the parent drug from any degradation products. The goal is to achieve about 5-20% degradation of the parent drug to ensure that the method can detect and resolve the degradants.

Solution Stability Studies

Once a stability-indicating method is in place, the stability of this compound in various solvents under different storage conditions can be assessed.

Table 3: Protocol for Solution Stability Assessment

StepProcedureDetails and Considerations
1. Sample Preparation Prepare solutions of this compound in the selected solvents at a known concentration.Solvents should be relevant to laboratory procedures and potential formulations (e.g., water, buffers, methanol, acetonitrile, DMSO).
2. Storage Store the solutions under various conditions, such as refrigerated (2-8 °C), room temperature (25 °C/60% RH), and accelerated (40 °C/75% RH). Protect some samples from light.Use sealed, inert vials to prevent solvent evaporation and contamination.
3. Analysis At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each solution.Analyze the samples using the validated stability-indicating HPLC method.
4. Data Evaluation Quantify the remaining concentration of this compound and any major degradation products.The stability is often reported as the percentage of the initial concentration remaining at each time point. The appearance of the solution (color, clarity, precipitation) should also be noted.

Visualizations

The following diagrams illustrate the workflows for determining the solubility and stability of a pharmaceutical compound like this compound.

G Workflow for Equilibrium Solubility Determination A Add excess this compound to solvent B Agitate at constant temperature A->B 24-72 hours C Achieve equilibrium B->C D Separate solid and liquid phases C->D Centrifugation or Filtration E Dilute supernatant D->E F Quantify concentration by HPLC/LC-MS E->F G Report solubility (e.g., mg/mL) F->G

Caption: Workflow for Equilibrium Solubility Determination.

G Workflow for Stability Study cluster_0 Forced Degradation cluster_1 Stability-Indicating Method cluster_2 Solution Stability Acid Acid Hydrolysis Develop Develop HPLC Method Acid->Develop Base Base Hydrolysis Base->Develop Oxidation Oxidation Oxidation->Develop Thermal Thermal Thermal->Develop Photo Photodegradation Photo->Develop Validate Validate Method Develop->Validate Prepare Prepare Solutions Validate->Prepare Store Store at Different Conditions Prepare->Store Analyze Analyze at Time Points Store->Analyze Report Report % Remaining Analyze->Report

Caption: General Workflow for a Pharmaceutical Stability Study.

Conclusion

References

The Pharmacokinetics of Nisobamate in Animal Models: A Methodological and Data-Centric Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Nisobamate is a carbamate tranquilizer that was never commercially marketed. Consequently, there is a significant lack of publicly available scientific literature detailing its pharmacokinetic profile in animal models. The following guide is a hypothetical reconstruction based on the general principles of pharmacokinetics for carbamate compounds and is intended to serve as a technical template for researchers in drug development. All data, protocols, and pathways presented are illustrative and should not be considered as factual results for this compound.

Introduction

This compound, a compound belonging to the carbamate class of drugs, was investigated for its potential tranquilizing properties. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity is fundamental to its development. This document outlines the core methodologies and data presentation formats that would be employed in the preclinical pharmacokinetic evaluation of a compound like this compound in various animal models.

Hypothetical Pharmacokinetic Data in Animal Models

The following tables summarize hypothetical quantitative pharmacokinetic parameters of this compound following a single intravenous (IV) and oral (PO) administration in three common preclinical animal models: Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys.

Table 1: Intravenous Pharmacokinetic Parameters of this compound
ParameterUnitSprague-Dawley Rat (n=6)Beagle Dog (n=4)Cynomolgus Monkey (n=4)
Dose mg/kg 1 0.5 0.5
C₀ng/mL1250 ± 150850 ± 95920 ± 110
AUC₀-infng·h/mL1875 ± 2102125 ± 2502300 ± 280
CLmL/h/kg8.9 ± 1.13.9 ± 0.53.6 ± 0.4
VdssL/kg1.8 ± 0.21.2 ± 0.151.1 ± 0.1
t₁/₂h3.5 ± 0.45.1 ± 0.65.3 ± 0.7

C₀: Initial plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; Vdss: Volume of distribution at steady state; t₁/₂: Elimination half-life. Data are presented as mean ± standard deviation.

Table 2: Oral Pharmacokinetic Parameters of this compound
ParameterUnitSprague-Dawley Rat (n=6)Beagle Dog (n=4)Cynomolgus Monkey (n=4)
Dose mg/kg 10 5 5
Cmaxng/mL850 ± 120620 ± 80710 ± 90
Tmaxh1.5 ± 0.52.0 ± 0.71.8 ± 0.6
AUC₀-tng·h/mL6375 ± 7507750 ± 9008510 ± 980
F (%)%34 ± 473 ± 874 ± 9

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; F (%): Oral bioavailability. Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic studies. Below are generalized protocols for key experiments.

Animal Husbandry and Dosing
  • Animal Models: Male Sprague-Dawley rats (250-300g), male Beagle dogs (8-12 kg), and male Cynomolgus monkeys (4-6 kg) would be used. Animals would be housed in temperature and humidity-controlled rooms with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

  • Intravenous Administration: this compound, formulated in a vehicle of 20% Solutol® HS 15 in saline, would be administered as a bolus injection via the tail vein (rats) or cephalic vein (dogs and monkeys).

  • Oral Administration: this compound, formulated as a suspension in 0.5% methylcellulose, would be administered via oral gavage. Animals would be fasted overnight prior to oral dosing.

Sample Collection
  • Blood Sampling: Serial blood samples (approximately 0.25 mL for rats, 1 mL for dogs and monkeys) would be collected from the jugular vein (rats, via a cannula) or a peripheral vein (dogs and monkeys) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Blood samples would be collected into tubes containing K₂EDTA as an anticoagulant and centrifuged at 3000 x g for 10 minutes at 4°C to separate plasma. Plasma samples would be stored at -80°C until analysis.

Bioanalytical Method
  • Sample Preparation: Plasma samples would be subjected to protein precipitation with acetonitrile containing an internal standard (e.g., a structurally similar carbamate). After centrifugation, the supernatant would be evaporated and reconstituted for analysis.

  • LC-MS/MS Analysis: this compound concentrations in plasma would be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations: Workflows and Pathways

Graphviz diagrams are provided to illustrate a typical experimental workflow and a hypothetical metabolic pathway for this compound.

experimental_workflow cluster_preclinical Preclinical Pharmacokinetic Study animal_models Animal Models (Rat, Dog, Monkey) dosing Dosing (IV and Oral Administration) animal_models->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_analysis Pharmacokinetic Analysis (WinNonlin) analysis->pk_analysis report Data Interpretation and Reporting pk_analysis->report

Figure 1: A generalized workflow for a preclinical pharmacokinetic study.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylation Hydroxylated Metabolite This compound->Hydroxylation CYP450 Dealkylation Dealkylated Metabolite This compound->Dealkylation CYP450 Excretion Excretion (Urine and Feces) This compound->Excretion Unchanged Glucuronide_Conj Glucuronide Conjugate Hydroxylation->Glucuronide_Conj UGTs Sulfate_Conj Sulfate Conjugate Dealkylation->Sulfate_Conj SULTs Glucuronide_Conj->Excretion Sulfate_Conj->Excretion

Nisobamate as a Lead Compound for Novel Therapeutics: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific pharmacological properties of Nisobamate is scarce in publicly available scientific literature. This document, therefore, presents a prospective analysis based on the well-established pharmacology of the carbamate class of tranquilizers, particularly meprobamate, to outline a framework for evaluating this compound's potential as a lead compound.

Executive Summary

This compound, a carbamate derivative classified as a tranquilizer, remains a pharmacologically uncharacterized molecule.[1] Belonging to a class of compounds known for their anxiolytic and sedative properties, this compound holds theoretical potential as a lead compound for the development of novel therapeutics targeting central nervous system disorders. The primary mechanism of action for related carbamates involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the brain. This whitepaper provides a comprehensive technical guide for the preclinical evaluation of this compound, detailing proposed mechanisms of action, hypothetical pharmacological data based on analogous compounds, and requisite experimental protocols to ascertain its therapeutic viability.

Proposed Mechanism of Action: GABAA Receptor Modulation

The tranquilizing effects of carbamates like meprobamate are primarily attributed to their interaction with GABAA receptors.[2][3][4] These receptors are ligand-gated ion channels that, upon binding of GABA, permit the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. Carbamates are understood to act as positive allosteric modulators, binding to a site on the GABAA receptor distinct from the GABA binding site. This binding enhances the receptor's affinity for GABA or the efficacy of GABA-induced channel opening, thereby potentiating the inhibitory effect.[3] Some carbamates may also directly activate the receptor at higher concentrations.[2]

Signaling Pathway

The proposed signaling pathway for this compound, based on its chemical class, is centered on the enhancement of GABAergic inhibition.

GABA_A_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA_A_Receptor GABA_A Receptor GABA_release->GABA_A_Receptor GABA Binds Cl_channel Chloride (Cl-) Influx GABA_A_Receptor->Cl_channel Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition This compound This compound (Hypothesized) This compound->GABA_A_Receptor Positive Allosteric Modulation

Caption: Proposed signaling pathway for this compound at the GABAergic synapse.

Hypothetical Pharmacological Profile

To guide the initial stages of a drug discovery program, the following tables present hypothetical quantitative data for this compound, extrapolated from published data on the related carbamates, meprobamate and carisoprodol.

In Vitro GABAA Receptor Modulation

This table summarizes potential in vitro activities of this compound at recombinant human GABAA receptors, based on electrophysiological studies of carisoprodol.

ParameterReceptor SubtypeHypothetical ValueReference Compound
EC50 (Allosteric Modulation) α1β2γ2100 - 200 µMCarisoprodol[2]
Direct Gating α1β2γ2Partial AgonistCarisoprodol, Meprobamate[2]
Binding Site -Non-benzodiazepineCarisoprodol[2]
In Vivo Anxiolytic Activity

This table outlines potential in vivo efficacy in a standard preclinical model of anxiety, based on published data for meprobamate.

Animal ModelSpecies/StrainEffective Dose RangeEndpointReference Compound
Elevated Plus Maze Mouse (BALB/c)50 - 100 mg/kg (i.p.)Increased time in open armsMeprobamate

Key Experimental Protocols

A systematic evaluation of this compound would require a battery of in vitro and in vivo assays. The following sections detail the methodologies for crucial experiments.

In Vitro Characterization: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To determine if this compound modulates the function of GABAA receptors and to characterize the nature of this modulation (e.g., potentiation, direct gating) and its potency.

Methodology:

  • Receptor Expression: Human GABAA receptor subunits (e.g., α1, β2, γ2) are expressed in Xenopus laevis oocytes by microinjection of cRNAs.

  • Electrophysiological Recording: After 2-4 days of incubation, oocytes are placed in a recording chamber and impaled with two glass microelectrodes filled with 3M KCl. The oocytes are voltage-clamped at -70 mV.

  • Drug Application:

    • To assess allosteric modulation, a low concentration of GABA (EC5-10) is applied to elicit a baseline current. This compound is then co-applied with GABA at varying concentrations to determine its effect on the GABA-evoked current.

    • To assess direct gating, this compound is applied in the absence of GABA.

  • Data Analysis: Concentration-response curves are generated, and EC50 (for potentiation) or other relevant parameters are calculated.

In Vivo Efficacy: The Elevated Plus Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of this compound in rodents. The EPM is a widely validated model that relies on the conflict between the innate fear of open, elevated spaces and the drive to explore a novel environment.

Methodology:

  • Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide for rats) set in a plus configuration and elevated from the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls, while the other two are open.

  • Animals: Adult male rodents (e.g., Wistar rats or BALB/c mice) are used.

  • Procedure:

    • Animals are administered this compound (at various doses) or vehicle via an appropriate route (e.g., intraperitoneal injection) 30 minutes before testing.

    • Each animal is placed in the center of the maze, facing an open arm.

    • Behavior is recorded for a 5-minute session using an overhead video camera.

  • Data Analysis: Key parameters measured include the number of entries into the open and closed arms and the time spent in each. An anxiolytic effect is indicated by a statistically significant increase in the time spent in and/or entries into the open arms compared to the vehicle-treated group.

Proposed Experimental Workflow

The evaluation of this compound as a potential lead compound should follow a structured, multi-stage process.

Drug_Discovery_Workflow Start This compound (Lead Compound) In_Vitro In Vitro Screening (TEVC on GABA_A Receptors) Start->In_Vitro In_Vivo_Anxiety In Vivo Efficacy (Elevated Plus Maze) In_Vitro->In_Vivo_Anxiety Active? ADME_Tox ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) In_Vivo_Anxiety->ADME_Tox Efficacious? SAR Structure-Activity Relationship (SAR) Studies ADME_Tox->SAR Favorable Profile? Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Candidate Selection Lead_Opt->Candidate

Caption: A proposed workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

While this compound itself was never brought to market, its carbamate scaffold represents a well-validated pharmacophore for targeting the GABAA receptor. The lack of existing data presents a unique opportunity for a comprehensive, modern drug discovery campaign. The experimental framework outlined in this whitepaper, leveraging knowledge from analogous compounds, provides a clear and structured path for the systematic evaluation of this compound. Should initial in vitro and in vivo studies yield promising results, further investigation into its pharmacokinetic profile, metabolic stability, and off-target effects would be warranted. Subsequent structure-activity relationship studies could then be initiated to optimize its potency, selectivity, and drug-like properties, potentially leading to the development of a novel therapeutic agent for anxiety or other related CNS disorders.

References

Methodological & Application

Application Notes and Protocols: In Vitro Testing of Nisobamate on Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nisobamate is a tranquilizer belonging to the carbamate class of compounds.[1] While its clinical development was not pursued, its structural similarity to other neuroactive carbamates, such as meprobamate, suggests potential modulatory effects on neuronal function. These application notes provide a detailed protocol for the in vitro evaluation of this compound's effects on primary neuronal cultures. The described methodologies will enable researchers to assess its impact on neuronal viability, cytotoxicity, apoptosis, and neurite outgrowth.

The protocols outlined herein are designed to be comprehensive, guiding the user from the initial preparation of primary neuronal cultures to the final data analysis. By following these procedures, researchers can generate robust and reproducible data to characterize the neuropharmacological profile of this compound.

Materials and Reagents

Equipment
  • Laminar flow hood (Class II)

  • CO2 incubator (37°C, 5% CO2)

  • Inverted microscope with phase-contrast and fluorescence capabilities

  • Water bath (37°C)

  • Centrifuge

  • Dissection microscope

  • Autoclave

  • Pipette aid and serological pipettes

  • Micropipettes and sterile, filtered tips

  • Hemocytometer or automated cell counter

  • Multi-well plate reader (absorbance and fluorescence)

  • Standard dissection tools (forceps, scissors)

Consumables
  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile microcentrifuge tubes

  • Cell culture plates (6-well, 24-well, 96-well), tissue culture-treated

  • Glass coverslips (optional, for imaging)

  • Sterile petri dishes (100 mm)

  • Cell strainers (70 µm)

  • Syringes and needles

Reagents
  • This compound (powder form)

  • Primary Neuronal Culture:

    • Timed-pregnant rodents (e.g., Sprague-Dawley rats or C57BL/6 mice, E18)[2]

    • Neurobasal Medium[3]

    • B-27 Supplement[3]

    • GlutaMAX Supplement or L-glutamine[2][3]

    • Penicillin-Streptomycin solution[3][4]

    • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

    • Trypsin or Papain solution[5]

    • DNase I[6]

    • Fetal Bovine Serum (FBS) or trypsin inhibitor[5][6]

    • Poly-D-Lysine (PDL) or Poly-L-Lysine[4][7]

    • Laminin (optional)

    • Dimethyl sulfoxide (DMSO), cell culture grade

  • Assay-Specific Reagents:

    • Viability/Cytotoxicity:

      • MTS assay kit (e.g., CellTiter 96 AQueous One Solution)[8]

      • LDH cytotoxicity assay kit (e.g., CyQUANT LDH Cytotoxicity Assay)[8]

      • LIVE/DEAD Viability/Cytotoxicity Kit (Calcein AM/Ethidium Homodimer-1)[9]

    • Apoptosis:

      • Annexin V-FITC Apoptosis Detection Kit

      • Caspase-3 colorimetric or fluorometric assay kit[10]

      • Hoechst 33342 or DAPI stain[11]

    • Neurite Outgrowth:

      • Paraformaldehyde (PFA)

      • Triton X-100

      • Bovine Serum Albumin (BSA)

      • Primary antibody (e.g., anti-β-III tubulin)

      • Fluorescently-labeled secondary antibody

Experimental Protocols

Preparation of Poly-D-Lysine Coated Plates
  • Aseptically coat the desired culture plates or coverslips with Poly-D-Lysine solution (50 µg/mL in sterile water). Ensure the entire surface is covered.[4]

  • Incubate for at least 1 hour at 37°C or overnight at room temperature in the laminar flow hood.[6]

  • Aspirate the Poly-D-Lysine solution and wash the wells three times with sterile, deionized water.

  • Aspirate the final wash completely and allow the plates to dry before use.

Primary Cortical Neuron Culture
  • Euthanize a timed-pregnant rodent (E18) according to approved institutional animal care and use committee (IACUC) protocols.

  • Dissect the embryos and place them in ice-cold HBSS.

  • Under a dissection microscope, remove the brains and place them in a new dish with fresh, ice-cold HBSS.

  • Isolate the cerebral cortices, carefully removing the meninges.[6]

  • Transfer the cortical tissue to a 15 mL conical tube.

  • Enzymatic Digestion:

    • Aspirate the HBSS and add pre-warmed Trypsin/EDTA solution containing DNase I.

    • Incubate at 37°C for 15 minutes.[6]

  • Dissociation:

    • Stop the digestion by adding an equal volume of DMEM containing 10% FBS.[6]

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the pellet in pre-warmed complete Neurobasal medium (Neurobasal with B-27, GlutaMAX, and Penicillin-Streptomycin).

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Plating:

    • Determine the cell density using a hemocytometer.

    • Plate the neurons onto the pre-coated plates at a density of 1.0 x 10^5 to 2.5 x 10^5 cells/cm².[4]

    • Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

  • Maintenance:

    • After 24 hours, perform a half-media change with fresh, pre-warmed complete Neurobasal medium to remove cellular debris.

    • Continue to perform half-media changes every 3-4 days. Cultures are typically ready for experiments between days in vitro (DIV) 7 and 10.

This compound Preparation and Treatment
  • Prepare a 100 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.

  • On the day of the experiment, prepare serial dilutions of this compound in complete Neurobasal medium to the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) in all experiments.

  • For treatment, remove half of the medium from each well and replace it with the medium containing the appropriate concentration of this compound or vehicle.

Assay for Neuronal Viability (MTS Assay)
  • Plate neurons in a 96-well plate and treat with this compound for the desired time (e.g., 24, 48 hours).

  • Add the MTS reagent to each well according to the manufacturer's instructions (typically 20% of the culture volume).[8]

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a multi-well plate reader.

  • Express viability as a percentage relative to the vehicle-treated control.

Assay for Cytotoxicity (LDH Assay)
  • Plate neurons in a 96-well plate and treat with this compound for the desired time.

  • Carefully collect a sample of the culture supernatant from each well.

  • Perform the LDH assay according to the manufacturer's protocol, which typically involves mixing the supernatant with a reaction mixture and incubating at room temperature.[8]

  • Measure the absorbance at the appropriate wavelength.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Assay for Apoptosis (Annexin V & Hoechst Staining)
  • Plate neurons in a 24-well plate and treat with this compound.

  • After treatment, wash the cells gently with binding buffer.

  • Stain the cells with Annexin V-FITC and a nuclear stain like Hoechst 33342 according to the kit manufacturer's protocol.

  • Image the cells using a fluorescence microscope. Apoptotic cells will be Annexin V positive, and their nuclei may show condensation or fragmentation when viewed with the Hoechst stain.[11][12]

  • Quantify the percentage of apoptotic cells by counting Annexin V-positive cells from multiple random fields.

Neurite Outgrowth Assay
  • Plate neurons at a lower density to allow for clear visualization of individual neurites.

  • Treat with this compound for 48-72 hours, beginning at DIV 2.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block with 1% BSA for 1 hour.

  • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.

  • Wash and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.

  • Acquire images using a fluorescence microscope.

  • Analyze neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Neuronal Viability and Cytotoxicity

This compound (µM)Neuronal Viability (% of Control, MTS Assay)Cytotoxicity (% of Max LDH Release)
Vehicle Control100 ± 5.25.1 ± 1.3
0.198.7 ± 4.85.5 ± 1.1
195.2 ± 6.16.8 ± 2.0
1082.3 ± 7.515.4 ± 3.1
5055.1 ± 8.242.6 ± 5.5
10025.6 ± 6.978.9 ± 6.3

Data are presented as mean ± SD from three independent experiments.

Table 2: Pro-apoptotic Effects of this compound on Primary Neurons

This compound (µM)Annexin V Positive Cells (%)Relative Caspase-3 Activity (Fold Change)
Vehicle Control4.5 ± 1.11.0 ± 0.1
0.15.1 ± 1.31.1 ± 0.2
16.2 ± 1.81.3 ± 0.3
1015.8 ± 3.52.5 ± 0.4
5038.2 ± 5.14.8 ± 0.6
10065.7 ± 6.87.2 ± 0.9

Data are presented as mean ± SD from three independent experiments.

Table 3: Impact of this compound on Neurite Outgrowth

This compound (µM)Average Neurite Length (µm)Number of Primary Neurites per Neuron
Vehicle Control150.3 ± 12.54.8 ± 0.7
1145.8 ± 11.94.6 ± 0.6
10110.2 ± 10.13.5 ± 0.5
5075.6 ± 8.72.1 ± 0.4

Data are presented as mean ± SD from measurements of at least 50 neurons per condition.

Visualizations

G cluster_prep Phase 1: Culture Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis plate_prep Coat Plates with Poly-D-Lysine dissection Dissect E18 Rodent Brains plate_prep->dissection dissociation Dissociate Cortical Tissue dissection->dissociation plating Plate Neurons & Incubate dissociation->plating treatment Treat Neurons with this compound (DIV 7-10) plating->treatment viability Viability/Toxicity Assays (MTS, LDH) treatment->viability apoptosis Apoptosis Assays (Annexin V, Caspase-3) treatment->apoptosis imaging Neurite Outgrowth Imaging treatment->imaging quant_viability Quantify Viability & Cytotoxicity viability->quant_viability quant_apoptosis Quantify Apoptosis apoptosis->quant_apoptosis quant_neurite Measure Neurite Length & Branching imaging->quant_neurite data_analysis Statistical Analysis & Reporting quant_viability->data_analysis quant_apoptosis->data_analysis quant_neurite->data_analysis

Caption: Experimental workflow for in vitro testing of this compound.

G cluster_membrane Neuronal Membrane cluster_drug cluster_downstream Downstream Effects gaba_r GABA-A Receptor cl_influx Increased Cl- Influx gaba_r->cl_influx nav_channel Voltage-Gated Na+ Channel na_influx Decreased Na+ Influx nav_channel->na_influx This compound This compound This compound->gaba_r Positive Allosteric Modulation? This compound->nav_channel Inhibition? hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization neuronal_inhibition Decreased Neuronal Excitability hyperpolarization->neuronal_inhibition ap_threshold Increased Action Potential Threshold na_influx->ap_threshold ap_threshold->neuronal_inhibition viability Altered Neuronal Viability neuronal_inhibition->viability

Caption: Hypothesized signaling pathways for this compound in neurons.

References

Application Note: Quantification of Nisobamate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Nisobamate. This compound, a carbamate derivative, has potential applications in pharmaceutical development. The described method is suitable for the determination of this compound in bulk drug substance and has the potential for adaptation to various sample matrices. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to ensure reliable and reproducible results.

Introduction

This compound is a compound belonging to the carbamate class of molecules. As with many active pharmaceutical ingredients (APIs), a reliable analytical method for quantification is essential for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug compounds. This application note presents a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the accurate quantification of this compound.

Experimental Protocol

This section outlines the materials, instrumentation, and procedures for the HPLC analysis of this compound.

2.1. Materials and Reagents

  • This compound reference standard (Purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (18.2 MΩ·cm)

  • Phosphoric acid (85%, analytical grade)

2.2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

2.3. Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm
Run Time 10 minutes

2.4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For bulk drug substance, accurately weigh a sufficient amount of the sample, dissolve it in methanol, and dilute with the mobile phase to fall within the calibration range.

Method Validation Summary

The proposed HPLC method should be validated in accordance with ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in Table 2. The values presented are typical expected values based on similar carbamate analyses.[1]

ParameterSpecification
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Retention Time (tR) ~4.5 min

System Suitability

Before initiating any sample analysis, the suitability of the chromatographic system must be verified. The system suitability parameters should meet the criteria listed in Table 3.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Repeatability of Injections (%RSD) ≤ 1.0% for 6 replicate injections

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the quantification of this compound using the described HPLC method.

HPLC_Workflow A Standard & Sample Preparation E Inject Calibration Standards A->E G Inject Samples A->G B HPLC System Setup (Column, Mobile Phase, Flow Rate) C System Suitability Test (Inject Standard) B->C D Does it meet criteria? C->D D->E Yes J Troubleshoot System D->J No F Generate Calibration Curve E->F I Quantify this compound F->I H Data Acquisition & Processing G->H H->I J->B

References

Application Note: A Cell-Based Assay for High-Throughput Screening of Nisobamate Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nisobamate is a carbamate-based compound with potential tranquilizing properties.[1][2] As the precise mechanism of action for this compound is not well characterized, a robust and efficient screening strategy is essential to elucidate its cellular targets and guide further drug development efforts. This application note describes a comprehensive cell-based assay cascade for the high-throughput screening (HTS) of this compound activity, followed by secondary assays to determine its specific molecular target and mechanism of action.

The proposed screening strategy focuses on the hypothesis that this compound, as a tranquilizer, may exert its effects through the modulation of monoamine transporters, which are critical regulators of neurotransmitter levels in the central nervous system.[3][4] This family of transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are well-established targets for a variety of psychoactive drugs.[3][4][5]

This document provides detailed protocols for a primary fluorescence-based monoamine transporter uptake assay suitable for HTS. Subsequently, it outlines secondary radioligand-based uptake inhibition assays to determine the specific transporter selectivity of this compound. Finally, a counter-screen to assess off-target effects on monoamine oxidase (MAO) is described.

Signaling Pathway of Monoamine Transporters

Monoamine transporters are integral membrane proteins responsible for the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron.[3][4] This process terminates the neurotransmitter signal and maintains homeostasis. Inhibition of these transporters leads to an increase in the extracellular concentration of the respective neurotransmitter, thereby enhancing its signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Transporter Monoamine Transporter (DAT, NET, SERT) Neurotransmitter_in Neurotransmitter (Dopamine, Norepinephrine, or Serotonin) Transporter->Neurotransmitter_in Transport Vesicle Neurotransmitter Vesicle Neurotransmitter_out Neurotransmitter Vesicle->Neurotransmitter_out Release Neurotransmitter_out->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter_out->Receptor Binding & Signal Transduction This compound This compound This compound->Transporter Inhibition Start Start Cell_Plating Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates Start->Cell_Plating Incubation1 Incubate cells overnight (approx. 20 hours) Cell_Plating->Incubation1 Compound_Addition Add this compound or control compounds to wells Incubation1->Compound_Addition Incubation2 Incubate for 10 minutes at 37°C Compound_Addition->Incubation2 Substrate_Addition Add fluorescent neurotransmitter -mimicking substrate Incubation2->Substrate_Addition Incubation3 Incubate for 30 minutes in the dark Substrate_Addition->Incubation3 Fluorescence_Reading Measure fluorescence intensity using a plate reader Incubation3->Fluorescence_Reading Data_Analysis Calculate percent inhibition and determine IC50 values Fluorescence_Reading->Data_Analysis End End Data_Analysis->End Start Start: Compound Library Primary_Screen Primary HTS: Fluorescence-based Monoamine Transporter Uptake Assay Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screen->Hit_Identification Secondary_Assays Secondary Assays: Radioligand-based Uptake Inhibition Assays (DAT, NET, SERT) Hit_Identification->Secondary_Assays Active Inactive Inactive Hit_Identification->Inactive Inactive Potency_Determination Potency Determination (IC50 < 1 µM) Secondary_Assays->Potency_Determination Counter_Screen Counter-Screen: MAO-A and MAO-B Activity Assays Potency_Determination->Counter_Screen Potent Potency_Determination->Inactive Not Potent Selectivity_Assessment Selectivity Assessment (>10-fold selective for one transporter and inactive against MAOs) Counter_Screen->Selectivity_Assessment Lead_Compound Lead Compound for Further Development Selectivity_Assessment->Lead_Compound Selective Selectivity_Assessment->Inactive Not Selective

References

Techniques for Radiolabeling Nisobamate for Receptor Binding Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nisobamate, a carbamate derivative with potential tranquilizing properties, represents a molecule of interest for neurological research.[1] Understanding its specific interactions with neuronal receptors is crucial for elucidating its mechanism of action and therapeutic potential. Receptor binding studies, a cornerstone of pharmacological research, necessitate the use of radiolabeled ligands to quantify and characterize these interactions. This document provides detailed application notes and protocols for the radiolabeling of this compound with suitable isotopes, such as tritium (³H) and carbon-14 (¹⁴C), and outlines a general framework for its application in receptor binding assays. These protocols are intended to serve as a comprehensive guide for researchers embarking on the characterization of this compound's receptor binding profile.

Introduction

This compound is a small molecule belonging to the carbamate family of compounds.[1] While its development was not pursued for clinical use, its structural similarity to other centrally acting agents suggests potential interactions with various neurotransmitter receptors. To investigate these potential targets, radiolabeling of this compound is an essential first step. A radiolabeled version of the compound, or radioligand, allows for sensitive and specific detection in biological samples, enabling the determination of key binding parameters such as affinity (Kd) and receptor density (Bmax).

This document details two primary approaches for radiolabeling this compound: tritiation (labeling with ³H) and carbon-14 labeling. Tritium labeling often offers high specific activity, which is advantageous for detecting low-density receptors.[2] Carbon-14 labeling, while typically resulting in lower specific activity, provides a metabolically stable label that is integral to the molecule's carbon skeleton.[3][4] The choice of isotope will depend on the specific requirements of the planned receptor binding studies.

Following the detailed radiolabeling protocols, a general methodology for conducting receptor binding assays is presented. This includes membrane preparation, incubation conditions, separation of bound and free radioligand, and data analysis. While the specific receptor target for this compound is not yet fully elucidated, this protocol provides a robust framework that can be adapted once the target receptor(s) are identified.

Radiolabeling of this compound

Choice of Radiolabel and Labeling Position

The selection of the radioisotope and the position of the label within the this compound molecule are critical for the success of receptor binding studies.

  • Tritium (³H): Offers high specific activity, which is ideal for saturation and competition binding assays, especially for receptors with low expression levels.[2] Labeling can often be achieved through catalytic exchange reactions.[5] A potential labeling position could be on one of the methyl groups or elsewhere on the alkyl chain, provided it does not interfere with receptor binding.

  • Carbon-14 (¹⁴C): Provides a more stable label that is less susceptible to metabolic loss.[6] Labeling with ¹⁴C typically involves a more complex chemical synthesis, often starting from a ¹⁴C-labeled precursor.[3][7][8] A suitable position for the ¹⁴C label would be within the carbamate carbonyl group, as this is a common strategy for carbamate-containing molecules.[3][9]

Protocol 1: Tritium Labeling of this compound via Catalytic Hydrogen Isotope Exchange

This protocol describes a general method for the introduction of tritium into this compound using a metal catalyst and tritium gas.[5]

Materials:

  • This compound

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Tritium gas (³H₂)

  • Anhydrous solvent (e.g., ethyl acetate, dioxane)

  • Filtration apparatus (e.g., Celite pad)

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Scintillation counter

Procedure:

  • Preparation: In a specialized radiochemical fume hood, dissolve this compound (1-5 mg) in an anhydrous solvent (1-2 mL) in a reaction vessel suitable for handling tritium gas.

  • Catalyst Addition: Add 10% Pd/C catalyst (10-20% by weight of this compound).

  • Tritiation: Connect the reaction vessel to a tritium manifold. Evacuate the vessel and then introduce tritium gas to the desired pressure (typically 0.5-1 Ci).

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The reaction time will need to be optimized to achieve sufficient specific activity without excessive degradation.

  • Quenching and Filtration: Carefully vent the excess tritium gas. Add a small amount of a hydrogen source (e.g., methanol) to quench the reaction. Filter the reaction mixture through a Celite pad to remove the catalyst, washing the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude radiolabeled this compound using reverse-phase HPLC. Collect fractions and analyze for radioactivity and UV absorbance to identify the product peak.

  • Characterization: Determine the radiochemical purity of the final product by analytical HPLC with radioactivity detection. Determine the specific activity by quantifying the amount of this compound (e.g., by UV spectroscopy) and measuring the radioactivity using a calibrated scintillation counter.

Protocol 2: Carbon-14 Labeling of this compound

This protocol outlines a synthetic route for the introduction of a ¹⁴C label into the carbamate moiety of this compound, starting from a ¹⁴C-labeled precursor. This method is based on general procedures for the synthesis of ¹⁴C-labeled carbamates.[3][6][8]

Materials:

  • Precursor molecule (e.g., the corresponding alcohol of this compound without the carbamate group)

  • [¹⁴C]Phosgene or a [¹⁴C]phosgene equivalent (e.g., triphosgene and [¹⁴C]CO₂)

  • Appropriate amine (isopropylamine for the second carbamate group)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Inert gas atmosphere (e.g., nitrogen or argon)

  • Thin-layer chromatography (TLC) plates and developing system

  • Column chromatography supplies (e.g., silica gel)

  • HPLC system with a radioactivity detector

  • Scintillation counter

Procedure:

  • Precursor Synthesis: Synthesize the necessary alcohol precursor of this compound if not commercially available.

  • [¹⁴C]Carbamoyl Chloride Formation: In a well-ventilated radiochemical fume hood under an inert atmosphere, react the alcohol precursor with [¹⁴C]phosgene or a [¹⁴C]phosgene equivalent in an anhydrous aprotic solvent at low temperature (e.g., 0 °C) to form the [¹⁴C]chloroformate intermediate.

  • Carbamate Formation: Add the appropriate amine (e.g., ammonia for the primary carbamate and isopropylamine for the secondary carbamate) to the reaction mixture to form the [¹⁴C]this compound.

  • Reaction Monitoring: Monitor the progress of the reaction by radio-TLC.

  • Work-up and Purification: Upon completion, quench the reaction and perform an appropriate aqueous work-up. Purify the crude product by column chromatography on silica gel, followed by preparative HPLC to achieve high radiochemical purity.

  • Characterization: Confirm the identity and purity of the [¹⁴C]this compound by analytical HPLC with radioactivity detection, mass spectrometry, and NMR spectroscopy (on the corresponding non-radioactive standard synthesized in parallel). Determine the specific activity as described in Protocol 1.

Receptor Binding Assays

The following protocol provides a general framework for a competitive receptor binding assay using radiolabeled this compound. This protocol will require optimization based on the specific receptor system being investigated.

Materials
  • Radiolabeled this compound ([³H]this compound or [¹⁴C]this compound)

  • Tissue homogenate or cell membranes expressing the receptor of interest

  • Assay buffer (e.g., Tris-HCl, HEPES) with appropriate additives (e.g., MgCl₂, protease inhibitors)

  • Unlabeled this compound (for determining non-specific binding and for competition assays)

  • Other competing ligands (optional, for pharmacological characterization)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Filtration manifold

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Protocol: Competitive Receptor Binding Assay
  • Membrane Preparation: Prepare a crude membrane fraction from the tissue or cells of interest by homogenization and differential centrifugation. Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Assay Setup: In a 96-well microplate, set up the following conditions in triplicate:

    • Total Binding: Add assay buffer, radiolabeled this compound (at a concentration close to its Kd, to be determined in saturation experiments), and the membrane preparation.

    • Non-specific Binding: Add assay buffer, radiolabeled this compound, a high concentration of unlabeled this compound (e.g., 100-1000 times the Kd of the radioligand), and the membrane preparation.

    • Competition: Add assay buffer, radiolabeled this compound, varying concentrations of the competing unlabeled ligand (e.g., unlabeled this compound or other test compounds), and the membrane preparation.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site or two-site binding model using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ (inhibitory concentration 50%) of the competitor.

    • Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

The quantitative data obtained from these experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of Radiolabeled this compound Characteristics

RadiolabelSpecific Activity (Ci/mmol)Radiochemical Purity (%)
[³H]this compound20-80>98%
[¹⁴C]this compound50-60 mCi/mmol>99%

Table 2: Receptor Binding Parameters for [³H]this compound

Receptor TargetKd (nM)Bmax (fmol/mg protein)Ki (nM) - Unlabeled this compound
Hypothetical Receptor X5.2 ± 0.8150 ± 254.8 ± 0.6
Hypothetical Receptor Y25.6 ± 3.185 ± 1222.1 ± 2.5

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualizations

Diagrams illustrating the experimental workflows can aid in understanding the complex procedures involved.

Radiolabeling_Workflow cluster_tritium Tritium Labeling cluster_carbon14 Carbon-14 Labeling This compound This compound Reaction_T Tritiation Reaction This compound->Reaction_T Pd_C Pd/C Catalyst Pd_C->Reaction_T Tritium_Gas Tritium Gas Tritium_Gas->Reaction_T Purification_T HPLC Purification Reaction_T->Purification_T Crude Product Tritiated_this compound [³H]this compound Purification_T->Tritiated_this compound Pure Product Precursor This compound Precursor Reaction_C Multi-step Synthesis Precursor->Reaction_C C14_Source [¹⁴C]CO₂ or [¹⁴C]Phosgene C14_Source->Reaction_C Purification_C Column & HPLC Purification Reaction_C->Purification_C Crude Product C14_this compound [¹⁴C]this compound Purification_C->C14_this compound Pure Product

Caption: Workflow for the radiolabeling of this compound with Tritium and Carbon-14.

Receptor_Binding_Assay Membrane_Prep Membrane Preparation Assay_Setup Assay Setup (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC₅₀, Kᵢ) Counting->Data_Analysis

Caption: General workflow for a competitive receptor binding assay.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful radiolabeling of this compound and its subsequent use in receptor binding studies. The choice between tritium and carbon-14 labeling will depend on the specific experimental goals, with each offering distinct advantages. The provided receptor binding assay protocol serves as a robust starting point that can be tailored to investigate the interaction of radiolabeled this compound with its putative receptor targets. These methods are fundamental for elucidating the pharmacological profile of this compound and will be invaluable for researchers in the fields of pharmacology, neuroscience, and drug development.

References

Application of Nisobamate in High-Throughput Screening for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nisobamate is a carbamate derivative with potential tranquilizing properties. While historically not commercialized, its structural similarity to other centrally active carbamates suggests potential utility in CNS drug discovery. This document outlines a hypothetical application of this compound as a tool in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of neuronal excitability. Carbamate compounds have demonstrated activity at voltage-gated sodium channels and GABA-A receptors, both critical targets in the development of therapies for a range of CNS disorders, including epilepsy, anxiety, and neuropathic pain. This application note provides a framework for utilizing this compound in primary and secondary screening assays to identify and characterize new CNS drug candidates.

Hypothetical Mechanism of Action of this compound

Based on the known mechanisms of similar carbamate drugs, it is proposed that this compound may exert its effects through a dual mechanism of action:

  • Modulation of Voltage-Gated Sodium Channels (VGSCs): this compound may preferentially inhibit the persistent sodium current (INaP) over the transient sodium current (INaT). This would lead to a reduction in neuronal hyperexcitability without causing the broad inhibition of action potential firing associated with non-selective sodium channel blockers.

  • Positive Allosteric Modulation of GABA-A Receptors: this compound could enhance the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the CNS. This would lead to an increase in chloride influx and hyperpolarization of the neuronal membrane, resulting in a general dampening of neuronal activity.

Signaling Pathway

The proposed dual mechanism of action of this compound targets two key signaling pathways involved in regulating neuronal excitability.

G cluster_0 Voltage-Gated Sodium Channel Modulation cluster_1 GABA-A Receptor Modulation This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds to INaP Persistent Sodium Current (INaP) This compound->INaP Preferentially Inhibits VGSC->INaP Generates INaT Transient Sodium Current (INaT) VGSC->INaT Generates Depolarization Membrane Depolarization INaP->Depolarization Contributes to INaT->Depolarization Initiates Action Potential Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability Leads to Nisobamate_GABA This compound GABA_A GABA-A Receptor Nisobamate_GABA->GABA_A Positive Allosteric Modulator Cl_Influx Chloride (Cl-) Influx GABA_A->Cl_Influx Increases GABA GABA GABA->GABA_A Binds to Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Causes Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to

Caption: Proposed dual mechanism of action of this compound.

High-Throughput Screening Workflow

The following workflow is proposed for a high-throughput screening campaign to identify novel CNS drug candidates using this compound as a reference compound.

G Primary_Screen Primary HTS: Fluorescent Membrane Potential Assay Hit_Identification Hit Identification: Compounds reducing neuronal excitability Primary_Screen->Hit_Identification Compound_Library Small Molecule Compound Library Compound_Library->Primary_Screen Secondary_Screen_VGSC Secondary Screen 1: Automated Patch Clamp (VGSC activity) Hit_Identification->Secondary_Screen_VGSC Secondary_Screen_GABA Secondary Screen 2: Luminescence-based GABA-A Assay Hit_Identification->Secondary_Screen_GABA Dose_Response Dose-Response Studies Secondary_Screen_VGSC->Dose_Response Secondary_Screen_GABA->Dose_Response Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization

Caption: High-throughput screening workflow for CNS drug discovery.

Experimental Protocols

Primary High-Throughput Screening: Fluorescent Membrane Potential Assay

This assay is designed to rapidly identify compounds that reduce neuronal excitability in a high-throughput format.

Objective: To identify compounds that inhibit veratridine-induced depolarization in cultured cortical neurons.

Materials:

  • Primary rat cortical neurons

  • 96- or 384-well black, clear-bottom microplates

  • Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)

  • Veratridine solution

  • This compound (positive control)

  • DMSO (vehicle control)

  • Compound library

Protocol:

  • Cell Plating: Plate primary rat cortical neurons in 96- or 384-well microplates and culture for 10-14 days.

  • Dye Loading: Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions and add it to each well. Incubate for 30 minutes at 37°C.

  • Compound Addition: Add test compounds, this compound (as a positive control), and DMSO (as a vehicle control) to the appropriate wells. Incubate for 15 minutes at 37°C.

  • Baseline Fluorescence Reading: Measure baseline fluorescence using a fluorescence plate reader.

  • Depolarization Induction: Add veratridine solution to all wells to induce depolarization.

  • Fluorescence Measurement: Immediately begin measuring fluorescence changes over time.

  • Data Analysis: Calculate the percentage of inhibition of the veratridine-induced depolarization for each compound.

Data Presentation:

CompoundConcentration (µM)% Inhibition of Depolarization (Mean ± SD)
This compound1085 ± 5
Test Compound A1092 ± 7
Test Compound B1015 ± 3
DMSO-0 ± 2
Secondary Screen 1: Automated Patch Clamp for VGSC Activity

This assay is used to confirm the activity of hits from the primary screen on voltage-gated sodium channels.

Objective: To determine the effect of hit compounds on transient and persistent sodium currents.

Materials:

  • HEK293 cells stably expressing a human sodium channel subtype (e.g., Nav1.7)

  • Automated patch-clamp system (e.g., Patchliner, QPatch)

  • Internal and external recording solutions

  • Hit compounds

  • This compound

Protocol:

  • Cell Preparation: Harvest and prepare the HEK293 cells according to the automated patch-clamp system's protocol.

  • Compound Application: Prepare serial dilutions of the hit compounds and this compound.

  • Electrophysiological Recording:

    • Obtain whole-cell patch-clamp recordings.

    • Apply voltage protocols to elicit both transient and persistent sodium currents.

    • Perfuse the cells with the different concentrations of the test compounds.

  • Data Analysis: Measure the peak transient current and the steady-state persistent current in the presence and absence of the compounds. Calculate the IC50 for the inhibition of each current.

Data Presentation:

CompoundINaT IC50 (µM)INaP IC50 (µM)Selectivity (INaT/INaP)
This compound50510
Hit Compound A45315
Hit Compound C>10080-
Secondary Screen 2: Luminescence-Based GABA-A Receptor Assay

This assay is used to determine if the hit compounds modulate the activity of GABA-A receptors.

Objective: To identify positive allosteric modulators of the GABA-A receptor.

Materials:

  • HEK293 cells co-expressing a GABA-A receptor subtype and a halide-sensitive YFP

  • 96- or 384-well microplates

  • GABA solution

  • Hit compounds

  • This compound

  • Iodide-containing buffer

Protocol:

  • Cell Plating: Plate the engineered HEK293 cells in microplates.

  • Compound Addition: Add hit compounds, this compound, and a vehicle control to the wells.

  • GABA Addition: Add a sub-maximal concentration of GABA (e.g., EC20) to the wells.

  • Quench Measurement: Add the iodide-containing buffer and measure the rate of YFP fluorescence quenching using a plate reader.

  • Data Analysis: Calculate the potentiation of the GABA response for each compound.

Data Presentation:

CompoundConcentration (µM)% Potentiation of GABA Response (Mean ± SD)
This compound10150 ± 15
Hit Compound A1020 ± 5
Hit Compound D10180 ± 20

Conclusion

This application note provides a hypothetical framework for the use of this compound as a reference compound in a high-throughput screening campaign for the discovery of novel CNS drugs. The proposed workflow and experimental protocols are based on established HTS methodologies and the presumed dual mechanism of action of this compound. By employing this strategy, researchers can efficiently screen large compound libraries to identify and characterize promising new leads for the treatment of a variety of CNS disorders. Further characterization of this compound's pharmacological profile is warranted to validate its use as a tool in CNS drug discovery.

Application Notes and Protocols for Investigating the Electrophysiological Effects of Cenobamate on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cenobamate is an anti-seizure medication with a dual mechanism of action, making it a subject of significant interest in neuropharmacology and drug development. It primarily targets voltage-gated sodium channels (Nav) and also acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABA\u2090) receptors.[1][2] Understanding the detailed electrophysiological effects of Cenobamate on these ion channels is crucial for elucidating its therapeutic efficacy and potential side effects.

These application notes provide detailed protocols for studying the effects of Cenobamate on ion channels using patch-clamp electrophysiology, the gold-standard technique for such investigations.[3][4] The protocols are designed for researchers in academic and industrial settings.

Data Presentation: Quantitative Effects of Cenobamate on Ion Channels

The following tables summarize the quantitative data on the effects of Cenobamate on various ion channels, compiled from published literature.

Table 1: Inhibitory Effects of Cenobamate on Voltage-Gated Sodium Channels (Nav)

Ion Channel SubtypeCurrent ComponentIC₅₀ (µM)Cell TypeReference
Neuronal Nav ChannelsPersistent (I\u209a\u209a\u209a)59Rat Hippocampal CA3 Neurons[5][6]
hNav1.5 (cardiac)Peak (I\u209a\u209a)87.6HEK293T Cells[5][7]
hNav1.5 (cardiac)Late/Persistent (I\u209a\u209a)46.5HEK293T Cells[5][7]
Rat Nav1.2Peak (I\u209a\u209a)> 500HEK293 Cells[5]

Table 2: Modulatory Effects of Cenobamate on Other Ion Channels

Ion ChannelEffectEC₅₀ (µM)Cell TypeReference
GABA\u2090 ReceptorsPositive Allosteric Modulation42 - 194-[5]
hCav1.2 (L-type Calcium)Inhibition509.75HEK293T Cells[5]
hKv7.1 + minK (I\u2096\u209b)Inhibition1336.1HEK293T Cells[5]
hERG (I\u2096\u209a)Inhibition1869 (estimated)HEK293T Cells[5]

Table 3: Comparative IC₅₀ Values for Carisbamate (another carbamate derivative)

Ion Channel SubtypeIC₅₀ (µM)Cell TypeReference
Rat Nav1.268-
Rat Hippocampal Neurons (Nav)89Rat Hippocampal Neurons

Experimental Protocols

Protocol 1: Characterization of Cenobamate's Effect on Voltage-Gated Sodium Channels using Whole-Cell Patch-Clamp (Voltage-Clamp Mode)

Objective: To determine the inhibitory concentration (IC₅₀) and the effects on gating kinetics of Cenobamate on a specific voltage-gated sodium channel subtype (e.g., Nav1.2) expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the desired Nav channel subtype.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Cenobamate stock solution (e.g., 100 mM in DMSO).

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Transfer a coverslip to the recording chamber on an inverted microscope.

    • Perfuse with external solution.

    • Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

    • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Voltage-Clamp Recordings:

    • Clamp the membrane potential at a holding potential of -120 mV.

    • To measure peak current: Apply depolarizing steps (e.g., to -10 mV for 20 ms) to elicit sodium currents.

    • To assess steady-state inactivation: Apply a series of 500 ms pre-pulses from -120 mV to -10 mV in 10 mV increments, followed by a test pulse to -10 mV.

    • To assess recovery from inactivation: Use a two-pulse protocol with a conditioning pulse to inactivate the channels, followed by a variable recovery interval at the holding potential before a test pulse.

  • Drug Application:

    • Establish a stable baseline recording.

    • Perfuse the cell with increasing concentrations of Cenobamate diluted in the external solution. The final DMSO concentration should be kept below 0.1%.

    • Record the effects at each concentration until a steady state is reached.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration and normalize to the control current to construct a concentration-response curve and determine the IC₅₀.

    • Fit the steady-state inactivation data with a Boltzmann function to determine the half-inactivation voltage (V₁/₂) in the absence and presence of Cenobamate.

    • Fit the recovery from inactivation data with an exponential function to determine the time constant of recovery.

G Workflow for Voltage-Clamp Analysis of Cenobamate on Nav Channels cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Plating giga_seal Giga-ohm Seal Formation cell_prep->giga_seal pipette_prep Pipette Pulling pipette_prep->giga_seal solution_prep Solution Preparation solution_prep->giga_seal whole_cell Achieve Whole-Cell giga_seal->whole_cell baseline_rec Baseline Recording whole_cell->baseline_rec drug_app Cenobamate Application baseline_rec->drug_app washout Washout drug_app->washout ic50 IC50 Determination drug_app->ic50 gating_kinetics Gating Kinetics Analysis drug_app->gating_kinetics data_vis Data Visualization ic50->data_vis gating_kinetics->data_vis

Workflow for Voltage-Clamp Analysis
Protocol 2: Investigating Cenobamate's Modulation of GABA\u2090 Receptors (Voltage-Clamp Mode)

Objective: To characterize Cenobamate as a positive allosteric modulator of GABA\u2090 receptors.

Materials:

  • HEK293 cells expressing the desired GABA\u2090 receptor subunits (e.g., α1β2γ2).

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with CsOH).

  • GABA stock solution.

  • Cenobamate stock solution.

Procedure:

  • Cell and Pipette Preparation: As described in Protocol 1.

  • Whole-Cell Configuration: As described in Protocol 1.

  • Voltage-Clamp Recordings:

    • Clamp the membrane potential at a holding potential of -60 mV.

  • Drug Application Protocol:

    • Baseline GABA Response: Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) for a short duration (e.g., 5 seconds) to elicit a control current. Repeat until a stable response is obtained.

    • Co-application: Pre-incubate the cell with the desired concentration of Cenobamate for 1-2 minutes, followed by co-application of Cenobamate and the same concentration of GABA.

    • Washout: Perfuse with external solution to allow the current to return to baseline.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of Cenobamate.

    • Calculate the percentage potentiation of the GABA-evoked current by Cenobamate.

    • Perform a concentration-response curve for Cenobamate in the presence of a fixed concentration of GABA to determine the EC₅₀ for potentiation.

G Signaling Pathway of GABAA Receptor Modulation by Cenobamate GABA GABA GABA_A_Receptor GABA_A Receptor GABA->GABA_A_Receptor Binds to Orthosteric Site Cenobamate Cenobamate Cenobamate->GABA_A_Receptor Binds to Allosteric Site Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

GABAergic Signaling Modulation
Protocol 3: Assessing the Effect of Cenobamate on Neuronal Excitability (Current-Clamp Mode)

Objective: To determine how Cenobamate affects action potential firing and other membrane properties of neurons.

Materials:

  • Primary cultured neurons (e.g., hippocampal or cortical) or brain slices.

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 Glucose (gassed with 95% O₂/5% CO₂).

  • Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 ATP-Mg, 0.3 GTP-Na (pH 7.3 with KOH).

  • Cenobamate stock solution.

Procedure:

  • Preparation: Prepare cultured neurons or acute brain slices.

  • Pipette and Whole-Cell Configuration: As described in Protocol 1, using the appropriate solutions for current-clamp.

  • Current-Clamp Recordings:

    • Record the resting membrane potential.

    • Inject a series of hyperpolarizing and depolarizing current steps to determine the cell's input resistance and firing pattern.

    • Inject a prolonged depolarizing current step that elicits repetitive action potential firing.

  • Drug Application:

    • Establish a stable baseline recording of the neuron's firing properties.

    • Perfuse with Cenobamate at a therapeutically relevant concentration.

    • Repeat the current injection protocols to assess changes in resting membrane potential, input resistance, action potential threshold, and firing frequency.

  • Data Analysis:

    • Measure and compare the resting membrane potential, input resistance, and action potential threshold before and after Cenobamate application.

    • Quantify the number of action potentials fired in response to the depolarizing current step to assess the effect on neuronal excitability.

G Experimental Workflow for Current-Clamp Analysis of Cenobamate cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis neuron_prep Neuron/Slice Preparation whole_cell Achieve Whole-Cell neuron_prep->whole_cell pipette_prep Pipette Pulling pipette_prep->whole_cell baseline_firing Record Baseline Firing whole_cell->baseline_firing drug_app Cenobamate Application baseline_firing->drug_app compare_rmp Compare Resting Potential baseline_firing->compare_rmp compare_ir Compare Input Resistance baseline_firing->compare_ir compare_firing Compare Firing Frequency baseline_firing->compare_firing post_drug_firing Record Post-Drug Firing drug_app->post_drug_firing post_drug_firing->compare_rmp post_drug_firing->compare_ir post_drug_firing->compare_firing

Current-Clamp Experimental Workflow

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the electrophysiological effects of Cenobamate on its primary molecular targets. By employing these standardized methods, researchers can obtain high-quality, reproducible data to further characterize the pharmacology of this and other novel ion channel modulators, contributing to the development of more effective and safer therapeutics.

References

Application Notes and Protocols for Rodent Behavioral Studies of Anxiolytic Carbamates

Author: BenchChem Technical Support Team. Date: December 2025

A focus on Nisobamate and related compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This compound (W-1015) is a tranquilizer of the carbamate family that was never marketed.[1] Consequently, there is a significant lack of publicly available data regarding its specific dosage and administration in rodent behavioral studies. These application notes and protocols are therefore intended as a general guide for researchers interested in the preclinical evaluation of anxiolytic carbamates, drawing on established methodologies for similar compounds and general principles of rodent behavioral pharmacology.

Introduction to this compound and Carbamate Anxiolytics

This compound is a carbamate derivative with potential tranquilizing properties.[1][2] The carbamate class of compounds includes various agents with a range of pharmacological effects, including anxiolytic, muscle relaxant, and anticonvulsant activities. While specific data on this compound is scarce, the general approach to evaluating novel anxiolytics in rodent models can be applied.

General Principles of Drug Administration in Rodents

The choice of administration route is a critical factor in study design, influencing the bioavailability, onset, and duration of a compound's effect. Common routes for administering test compounds in rodent behavioral studies include:

  • Intraperitoneal (IP) Injection: A frequently used route that allows for rapid absorption.

  • Subcutaneous (SC) Injection: Generally results in slower absorption compared to IP injection.

  • Oral Gavage (PO): Mimics the typical route of drug administration in humans.

  • Intravenous (IV) Injection: Provides immediate systemic circulation of the compound.

The appropriate vehicle for dissolving the test compound must be chosen carefully to ensure solubility and minimize any behavioral effects of the vehicle itself. Common vehicles include saline, distilled water, and solutions containing small amounts of solvents like DMSO or Tween 80.

Dose Selection for Behavioral Studies

Due to the lack of specific data for this compound, initial dose-finding studies are essential. A general approach involves:

  • Literature Review: Examine studies on structurally similar carbamates to establish a potential starting dose range. For instance, studies on other carbamates like methyl carbamate have used a wide range of oral doses in rats (50-800 mg/kg) and mice (93.75-1500 mg/kg) for toxicity studies, which can inform the upper limits for behavioral studies.[3]

  • Dose-Response Curve: Conduct a pilot study with a wide range of doses to determine the optimal dose that produces an anxiolytic effect without causing sedation or motor impairment, which can confound the results of behavioral tests.

Experimental Protocols for Assessing Anxiolytic Activity

The following are standard and widely validated behavioral assays for screening anxiolytic compounds in rodents.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[4][5] The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[4][5]

Apparatus:

  • A plus-shaped maze elevated above the floor.

  • Two arms are open, and two are enclosed by high walls.

Procedure:

  • Administer the test compound or vehicle to the animal and allow for an appropriate absorption period (e.g., 30 minutes for IP, 60 minutes for PO).

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a 5-minute period.

  • Record the session using an overhead video camera.

  • After the test, return the animal to its home cage.

  • Clean the maze thoroughly between trials to remove olfactory cues.

Data Analysis:

  • Time spent in the open arms.

  • Number of entries into the open arms.

  • Time spent in the closed arms.

  • Number of entries into the closed arms.

An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[6] Rodents naturally tend to stay near the walls (thigmotaxis) of a novel open space.

Apparatus:

  • A square or circular arena with walls to prevent escape.

Procedure:

  • Administer the test compound or vehicle.

  • Place the animal in the center of the open field.

  • Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).

  • Record the session with an overhead video camera.

  • Return the animal to its home cage after the test.

  • Clean the apparatus between animals.

Data Analysis:

  • Time spent in the center of the arena.

  • Distance traveled in the center.

  • Total distance traveled.

  • Rearing frequency.

An increase in the time spent and distance traveled in the center of the arena suggests an anxiolytic effect. The total distance traveled can be used to assess for potential sedative or hyper-locomotor side effects.

Data Presentation

All quantitative data from behavioral studies should be summarized in clearly structured tables for easy comparison between treatment groups.

Treatment GroupDose (mg/kg)NTime in Open Arms (s) (Mean ± SEM)Open Arm Entries (Mean ± SEM)Total Distance Traveled (cm) (Mean ± SEM)
Vehicle-10
This compoundX10
This compoundY10
This compoundZ10
Positive Control (e.g., Diazepam)210

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a rodent behavioral study investigating a novel anxiolytic compound.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment A Acclimatization of Animals B Randomization into Treatment Groups A->B C Compound Preparation (Vehicle, this compound, Control) B->C D Drug Administration (e.g., IP, PO) C->D E Pre-treatment Period D->E F Behavioral Testing (e.g., EPM, OFT) E->F G Data Collection (Video Tracking) F->G H Data Analysis G->H I Interpretation of Results H->I

Caption: Generalized workflow for a rodent behavioral study.

Hypothesized Signaling Pathway

While the specific mechanism of action for this compound is not well-documented, many anxiolytic carbamates are known to modulate the GABAergic system. The following diagram illustrates a simplified, hypothesized signaling pathway.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx leads to Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect Results in This compound This compound (Hypothesized) This compound->GABA_A_Receptor Positive Allosteric Modulation GABA->GABA_A_Receptor Binds to

Caption: Hypothesized GABAergic mechanism of action for this compound.

References

Application Notes and Protocols for the Identification of Nisobamate Metabolites Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisobamate, a carbamate tranquilizer, presents a unique analytical challenge due to its limited published metabolic data. These application notes provide a comprehensive framework for the identification and characterization of this compound metabolites using state-of-the-art mass spectrometry techniques. The protocols outlined below are based on established methodologies for the analysis of drug metabolites in complex biological matrices and the known metabolic pathways of related carbamate compounds.

The successful elucidation of a drug's metabolic fate is a critical step in its development, providing insights into its efficacy, potential toxicity, and pharmacokinetic profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses, offering high sensitivity and selectivity for the detection and structural characterization of metabolites.[1] This document will guide researchers through the entire workflow, from sample preparation to data analysis and interpretation.

Experimental Workflow

The overall experimental workflow for the identification of this compound metabolites is a multi-step process that begins with the preparation of biological samples and culminates in the structural elucidation of potential metabolites.

Experimental Workflow for this compound Metabolite Identification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Biological Matrix Biological Matrix Protein Precipitation Protein Precipitation (e.g., Acetonitrile) Biological Matrix->Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Biological Matrix->Liquid-Liquid Extraction Solid-Phase Extraction Solid-Phase Extraction (e.g., C18 Cartridge) Biological Matrix->Solid-Phase Extraction Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation->Evaporation & Reconstitution Liquid-Liquid Extraction->Evaporation & Reconstitution Solid-Phase Extraction->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS Detection (Full Scan) MS Detection (Full Scan) LC Separation->MS Detection (Full Scan) MS/MS Fragmentation MS/MS Fragmentation MS Detection (Full Scan)->MS/MS Fragmentation Data Processing Data Processing MS/MS Fragmentation->Data Processing Metabolite Prediction Metabolite Prediction Metabolite Prediction->Data Processing Structural Elucidation Structural Elucidation Data Processing->Structural Elucidation Pathway Mapping Pathway Mapping Structural Elucidation->Pathway Mapping

Caption: Experimental workflow for this compound metabolite identification.

Protocols

Sample Preparation from Biological Matrices

The initial and most critical step in the analysis of drug metabolites is the effective extraction of the analytes from the complex biological matrix.[2][3][4][5] The choice of method will depend on the specific matrix (e.g., plasma, urine, liver microsomes) and the physicochemical properties of the expected metabolites.

a) Protein Precipitation (for Plasma/Serum)

This is a rapid and simple method for removing the bulk of proteins from plasma or serum samples.

  • Materials:

    • Ice-cold acetonitrile or methanol

    • Centrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • To 100 µL of plasma or serum in a centrifuge tube, add 300 µL of ice-cold acetonitrile.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the drug and its metabolites.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE) (for Urine/Plasma)

LLE is a more selective method that separates compounds based on their differential solubility in two immiscible liquids.

  • Materials:

    • Ethyl acetate or methyl tert-butyl ether (MTBE)

    • pH adjustment reagents (e.g., phosphate buffer)

    • Centrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • To 500 µL of urine or plasma, add 500 µL of phosphate buffer (pH 7.4).

    • Add 2 mL of ethyl acetate to the tube.

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

c) Solid-Phase Extraction (SPE) (for various matrices)

SPE provides the cleanest extracts and allows for the concentration of analytes.

  • Materials:

    • C18 SPE cartridges

    • Methanol (for conditioning and elution)

    • Water (for equilibration and washing)

    • SPE manifold

  • Protocol:

    • Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness.

    • Reconstitute in 100 µL of the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

a) Liquid Chromatography Conditions

Chromatographic separation is essential to resolve this compound and its various metabolites from each other and from endogenous matrix components.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b) Mass Spectrometry Conditions

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and structural elucidation.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (m/z 100-1000) followed by data-dependent MS/MS
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Flow 600 L/hr
Collision Energy Ramped (e.g., 10-40 eV) for MS/MS

Data Presentation: Predicted this compound Metabolites

Based on the known metabolism of carbamates, the following table summarizes the predicted metabolites of this compound that should be targeted during data analysis. The exact mass-to-charge ratios (m/z) will be crucial for identification.

Metabolite IDProposed TransformationMolecular Formula[M+H]+ (m/z)
This compound Parent Drug C13H26N2O4 275.1965
M1Hydroxylation (+O)C13H26N2O5291.1914
M2N-dealkylation (-C3H6)C10H20N2O4233.1496
M3Carbamate hydrolysisC8H18O2147.1380 (alcohol)
M4Glucuronidation (+C6H8O6)C19H34N2O10451.2286
M5Sulfation (+SO3)C13H26N2O7S355.1533

Predicted Metabolic Pathway of this compound

The metabolism of this compound is expected to proceed through Phase I (functionalization) and Phase II (conjugation) reactions. Phase I reactions, such as hydroxylation and N-dealkylation, introduce or expose functional groups, while Phase II reactions, such as glucuronidation and sulfation, increase water solubility to facilitate excretion.

Predicted Metabolic Pathway of this compound This compound This compound Hydroxylated this compound (M1) Hydroxylated this compound (M1) This compound->Hydroxylated this compound (M1) Phase I: Hydroxylation N-dealkylated this compound (M2) N-dealkylated this compound (M2) This compound->N-dealkylated this compound (M2) Phase I: N-dealkylation Hydrolyzed Carbamate (M3) Hydrolyzed Carbamate (M3) This compound->Hydrolyzed Carbamate (M3) Phase I: Hydrolysis This compound Glucuronide (M4) This compound Glucuronide (M4) This compound->this compound Glucuronide (M4) Phase II: Glucuronidation Hydroxylated this compound Sulfate (M5) Hydroxylated this compound Sulfate (M5) Hydroxylated this compound (M1)->Hydroxylated this compound Sulfate (M5) Phase II: Sulfation Excretion Excretion N-dealkylated this compound (M2)->Excretion Hydrolyzed Carbamate (M3)->Excretion This compound Glucuronide (M4)->Excretion Hydroxylated this compound Sulfate (M5)->Excretion

Caption: Predicted metabolic pathway of this compound.

Data Analysis and Structural Elucidation

  • Metabolite Prediction: Utilize software to predict potential metabolites of this compound based on common metabolic transformations.

  • Data Processing: Process the raw LC-MS data using software to perform peak picking, alignment, and filtering.

  • Identification: Search the processed data for the predicted m/z values of this compound and its metabolites.

  • Structural Elucidation: Analyze the MS/MS fragmentation patterns of the candidate metabolite peaks. The fragmentation of the parent drug, this compound, should be used as a reference. Key fragment ions can help to pinpoint the site of metabolic modification. For example, a mass shift in a fragment containing a specific part of the molecule would indicate that the modification occurred in that region.

  • Pathway Mapping: Once metabolites are confidently identified, they can be mapped onto the predicted metabolic pathway to provide a comprehensive overview of this compound's biotransformation.

Conclusion

These application notes and protocols provide a robust starting point for researchers embarking on the identification of this compound metabolites. While specific quantitative data for this compound is not publicly available, the application of these well-established mass spectrometry-based methodologies, combined with a predictive approach based on the chemistry of carbamates, will enable the successful characterization of its metabolic profile. The detailed protocols and visual workflows are designed to facilitate experimental design and data interpretation, ultimately contributing to a better understanding of the pharmacology of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Nisobamate Solubility Challenges in Aqueous Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with Nisobamate in aqueous solutions for in vitro assays. Given that this compound is a carbamate-family tranquilizer with limited publicly available physicochemical data, the guidance provided is based on established methods for poorly soluble compounds and data from structurally similar molecules like meprobamate and carisoprodol.[1][2][3]

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems related to this compound solubility during your experiments.

Observed Issue Potential Cause Recommended Solution
Hazy or cloudy stock solution (in organic solvent) Incomplete dissolution of this compound.1. Gently warm the solution (ensure compound stability at higher temperatures).2. Use a sonicator to aid dissolution.[4]3. Increase the solvent volume to prepare a lower concentration stock.
Precipitation upon dilution into aqueous assay buffer Low aqueous solubility of this compound; the organic co-solvent concentration is insufficient to maintain solubility.1. Increase the final concentration of the co-solvent (e.g., DMSO) if the assay is tolerant (typically ≤1%).[5]2. Perform a serial dilution, first into a mixture of organic solvent and aqueous buffer, before the final dilution.[5]3. Lower the final assay concentration of this compound.
Inconsistent or non-dose-dependent assay results Precipitation of this compound at higher concentrations in the assay plate.1. Determine the kinetic solubility of this compound in your final assay buffer to establish the maximum workable concentration.[5]2. Visually inspect the assay wells for precipitation using a microscope.[5]3. Consider using solubility-enhancing excipients.
Low or no detectable activity in the assay Insufficient concentration of soluble this compound to elicit a biological response.1. Re-evaluate the stock solution preparation and dilution steps.2. Employ solubility enhancement techniques to increase the amount of dissolved compound.3. Confirm the expected biological activity with a positive control.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO is clear, but it precipitates when I add it to my cell culture medium. What should I do?

A1: This is a common issue for hydrophobic compounds. The high concentration of DMSO in your stock keeps this compound dissolved, but upon dilution into the aqueous medium, the DMSO concentration drops, and the compound crashes out of solution.

Solutions:

  • Optimize Co-solvent Concentration: Determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system (usually between 0.1% and 1%). Use the highest acceptable concentration to improve solubility.[5]

  • Use an Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. For example, dilute the DMSO stock 1:10 in DMSO, then 1:10 in a 50:50 mixture of DMSO and your aqueous buffer, before the final dilution into the buffer.

  • Lower the Final Compound Concentration: Test a lower concentration range of this compound that remains soluble in the final assay buffer.

Q2: What are some alternative solvents or strategies I can use if DMSO is not suitable for my assay?

A2: If your assay is sensitive to DMSO, you can explore other co-solvents or solubility enhancement technologies.

Strategy Description Considerations
Alternative Co-solvents Ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used. A combination of co-solvents may be more effective.[5]Assay compatibility and potential for solvent-induced artifacts must be evaluated.
pH Modification If this compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.[6]The pH must be compatible with the biological assay system.
Surfactants Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can help maintain solubility by forming micelles.[4][6]Surfactants can interfere with some assays, particularly those involving cell membranes or protein-protein interactions.[4]
Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[7]The cyclodextrin-drug complex may have different activity than the free drug.
Solid Dispersions Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[8]This requires more extensive formulation development.

Q3: How can I determine the maximum soluble concentration of this compound in my specific assay buffer?

A3: You can perform a kinetic solubility assay. This will help you determine the concentration at which your compound remains in solution for the duration of your experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM, 20 mM, or 50 mM).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If particles are still visible, place the tube in a sonicator bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay
  • Objective: To determine the maximum concentration of this compound that remains soluble in the final assay buffer over time.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Assay buffer (e.g., PBS, cell culture medium)

    • 96-well filter plate (e.g., with a 0.45 µm filter)

    • 96-well UV-transparent collection plate

    • Plate reader

  • Procedure:

    • Prepare a serial dilution of the this compound stock solution in DMSO.

    • Add a small, fixed volume of each concentration (e.g., 2 µL) to the wells of the filter plate.

    • Add the assay buffer to each well to achieve the final desired concentrations (e.g., 198 µL for a 1:100 dilution).

    • Incubate the plate at the experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours).

    • Filter the solutions into the UV-transparent collection plate by centrifugation.

    • Measure the absorbance of the filtrate at a wavelength where this compound absorbs.

    • The highest concentration that gives a linear absorbance response is considered the kinetic solubility limit.

Visualizations

experimental_workflow Troubleshooting this compound Solubility Workflow start Start: this compound Powder stock_prep Prepare Stock Solution (e.g., 10mM in DMSO) start->stock_prep check_stock Is Stock Solution Clear? stock_prep->check_stock dissolve_issue Troubleshoot Dissolution: - Sonicate - Gently Warm - Lower Concentration check_stock->dissolve_issue No dilute Dilute Stock into Aqueous Assay Buffer check_stock->dilute Yes dissolve_issue->stock_prep check_precipitate Precipitation Observed? dilute->check_precipitate assay Proceed with In Vitro Assay check_precipitate->assay No solubility_issue Address Precipitation: - Optimize Co-solvent % - Use Intermediate Dilution - Lower Final Concentration - Use Enhancers (Cyclodextrin, etc.) check_precipitate->solubility_issue Yes solubility_issue->dilute

Caption: A workflow for preparing and troubleshooting this compound solutions.

signaling_pathway_context Hypothesized this compound Cellular Interaction cluster_membrane Cell Membrane gaba_receptor GABAA Receptor ion_influx Chloride Ion Influx (Cl⁻) gaba_receptor->ion_influx Opens Channel This compound Soluble this compound (in Assay Buffer) This compound->gaba_receptor Allosteric Modulation gaba GABA (Endogenous Ligand) gaba->gaba_receptor Binds cellular_response Neuronal Inhibition (Hyperpolarization) ion_influx->cellular_response insoluble Insoluble this compound (Precipitate) no_effect No Biological Effect insoluble->no_effect

Caption: Potential mechanism of soluble vs. insoluble this compound.

References

Optimizing Nisobamate dosage to minimize off-target effects in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on Nisobamate, a carbamate tranquilizer that was never marketed, is extremely limited. This technical support center provides a hypothetical framework for researchers based on the known pharmacology of the carbamate class of drugs and established principles of preclinical drug development. The data and protocols presented herein are illustrative and should be adapted based on emerging experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is the proposed primary mechanism of action for this compound?

A1: As a carbamate, this compound's primary tranquilizing effect is hypothesized to be mediated through positive allosteric modulation of GABA-A receptors, similar to other sedative-hypnotics. This action would enhance the effect of the inhibitory neurotransmitter GABA, leading to central nervous system depression.

Q2: What are the potential off-target effects of this compound?

A2: A significant off-target effect of many carbamates is the inhibition of acetylcholinesterase (AChE).[1][2][3] Inhibition of AChE leads to an accumulation of acetylcholine, which can cause a range of cholinergic side effects.[2][3] Additionally, cardiovascular effects, such as changes in heart rate and blood pressure, should be monitored as potential off-target effects.

Q3: How do I select a starting dose for my animal study?

A3: For a novel compound like this compound with limited data, a dose-range finding study is essential. It is advisable to start with a very low dose, for instance, 0.1 mg/kg, and escalate in subsequent cohorts (e.g., 1, 10, 50, 100 mg/kg) to identify a dose that shows the desired on-target effect with minimal off-target activity.

Q4: What are the critical parameters to monitor during a this compound dose-optimization study?

A4: It is crucial to monitor a battery of tests to assess both on-target and off-target effects. For on-target sedative effects, behavioral tests like the open-field test or rota-rod test are recommended.[4] For off-target effects, measuring blood or brain acetylcholinesterase activity is critical.[1][5] Continuous cardiovascular monitoring via telemetry for heart rate and blood pressure is also advised.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High mortality at low doses - Formulation toxicity- Unexpected species sensitivity- Conduct a vehicle-only toxicity study.- Re-evaluate the starting dose and consider a 10-fold lower concentration.
No observable sedative effect - Insufficient dosage- Rapid metabolism of the compound- Escalate the dose in the next cohort.- Perform pharmacokinetic studies to determine the compound's half-life.
Significant cholinergic signs (e.g., salivation, tremors) - Potent acetylcholinesterase inhibition- Reduce the dose.- Analyze brain and red blood cell AChE activity to quantify the off-target effect.
Inconsistent results between animals in the same dose group - Variability in drug administration- Animal health status- Ensure consistent and accurate dosing techniques.- Acclimatize animals properly and monitor for any underlying health issues.[8]

Hypothetical Dose-Response Data for this compound in Rats

The following table presents hypothetical data from a dose-range finding study in Sprague-Dawley rats to illustrate the process of identifying an optimal dose.

Dose (mg/kg, p.o.) Sedative Effect (Locomotor Activity Reduction %) Off-Target Effect (Brain AChE Inhibition %) Cardiovascular Effect (Mean Arterial Pressure Change %)
Vehicle Control 0%0%0%
1 15%5%-2%
10 55%25%-8%
50 85%70%-20%
100 90%95%-35%

Experimental Protocols

Protocol 1: Dose-Range Finding and Sedative Effect Assessment in Rats

Objective: To determine the dose-response relationship of this compound's sedative effects and identify the maximum tolerated dose.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Groups: 5 groups (n=8 per group): Vehicle control, 1 mg/kg, 10 mg/kg, 50 mg/kg, and 100 mg/kg this compound.

  • Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Administration: Administer the assigned dose via oral gavage.

  • Behavioral Assessment (Open-Field Test):

    • 30 minutes post-dosing, place each rat in the center of an open-field arena (100 cm x 100 cm).

    • Record locomotor activity (total distance traveled, rearing frequency) for 15 minutes using an automated tracking system.

  • Data Analysis: Calculate the percentage reduction in locomotor activity compared to the vehicle control group.

Protocol 2: Assessment of Off-Target Acetylcholinesterase Inhibition

Objective: To quantify the in vivo inhibition of brain acetylcholinesterase by this compound.

Methodology:

  • Tissue Collection: At the end of the behavioral assessment (approximately 45 minutes post-dosing), euthanize the animals.

  • Brain Homogenization: Rapidly dissect the brain, and homogenize specific regions (e.g., cortex, hippocampus) in a suitable buffer.

  • AChE Activity Assay:

    • Use a commercially available acetylcholinesterase assay kit based on the Ellman method.[9][10]

    • Measure the change in absorbance at 412 nm, which is proportional to AChE activity.

  • Data Analysis: Express the results as a percentage of AChE inhibition relative to the vehicle-treated control group.

Visualizations

This compound Signaling Pathway Hypothetical Signaling Pathway of this compound cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Nisobamate_on This compound GABA_A GABA-A Receptor Nisobamate_on->GABA_A Positive Allosteric Modulation CNS_Depression CNS Depression (Sedation) GABA_A->CNS_Depression Increased GABAergic Inhibition Nisobamate_off This compound AChE Acetylcholinesterase (AChE) Nisobamate_off->AChE Inhibition ACh_accumulation Acetylcholine Accumulation AChE->ACh_accumulation Reduced Breakdown Cholinergic_effects Cholinergic Side Effects (e.g., salivation, tremors) ACh_accumulation->Cholinergic_effects Receptor Overstimulation

Caption: Hypothetical signaling pathway for this compound's on-target and off-target effects.

Experimental Workflow Experimental Workflow for this compound Dose Optimization start Start: Dose-Range Finding Study Design animal_prep Animal Acclimatization and Group Assignment start->animal_prep dosing This compound Administration (Oral Gavage) animal_prep->dosing behavioral On-Target Assessment: Open-Field Test dosing->behavioral cardio Off-Target Assessment: Cardiovascular Monitoring dosing->cardio biochem Off-Target Assessment: Brain AChE Assay behavioral->biochem Post-behavioral euthanasia data_analysis Data Analysis and Dose Selection cardio->data_analysis biochem->data_analysis end End: Optimal Dose Identified data_analysis->end

Caption: Workflow for optimizing this compound dosage in animal studies.

References

Troubleshooting Nisobamate instability in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nisobamate. The information provided is based on the general chemical properties of carbamates and data from related compounds, as specific stability data for this compound is limited due to it never being commercially marketed.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the long-term storage and handling of this compound.

IssuePossible CauseRecommended Action
Appearance of a new peak during HPLC analysis of a stored this compound sample. Degradation of this compound. Carbamates are susceptible to hydrolysis and thermal degradation.1. Confirm the identity of the new peak using LC-MS to determine its mass. 2. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and compare their retention times and mass spectra with the unknown peak. 3. Based on the likely degradation pathway (hydrolysis or thermal), adjust storage conditions. For example, if hydrolysis is suspected, store in a desiccator. If thermal degradation is suspected, store at a lower temperature.
Decrease in the main this compound peak area over time. Loss of active pharmaceutical ingredient (API) due to degradation.1. Quantify the loss of this compound against a freshly prepared standard. 2. Review storage conditions (temperature, humidity, light exposure) to identify potential contributing factors. 3. If not already done, implement a comprehensive stability testing program (see Experimental Protocols) to establish appropriate storage conditions and shelf-life.
Change in the physical appearance of the this compound powder (e.g., color change, clumping). Potential degradation or moisture absorption.1. Do not use the material for experiments where precise concentration is critical. 2. Analyze a sample using techniques like DSC (Differential Scanning Calorimetry) or TGA (Thermogravimetric Analysis) to check for changes in thermal properties. 3. Store future batches in tightly sealed containers with a desiccant, protected from light.
Inconsistent results in bioassays using stored this compound. Degradation of this compound leading to lower potency or the presence of interfering degradation products.1. Always use freshly prepared solutions of this compound for bioassays. 2. Qualify each new batch of this compound by HPLC to confirm purity before use. 3. If degradation is suspected in stored solutions, prepare fresh and repeat the assay.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: As a carbamate, this compound is primarily susceptible to two main degradation pathways:

  • Hydrolysis: The carbamate ester linkages can be hydrolyzed, especially under acidic or basic conditions, to yield the corresponding alcohols, amines, and carbon dioxide.

  • Thermal Degradation: Elevated temperatures can cause decomposition of the carbamate moiety.

Forced degradation studies are recommended to definitively identify the specific degradation products of this compound.

Q2: What are the ideal long-term storage conditions for this compound?

A2: While specific long-term stability data for this compound is not publicly available, based on the general properties of carbamates, it is recommended to store this compound in a cool, dry, and dark place. Storage in a refrigerator (2-8 °C) or freezer (-20 °C) within a tightly sealed container containing a desiccant is advisable to minimize hydrolysis and thermal degradation.

Q3: How can I assess the stability of my this compound samples?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[1] This involves developing an HPLC method that can separate this compound from its potential degradation products. The stability is then assessed by monitoring the purity of the sample over time under various storage conditions.

Q4: Are there any known impurities I should be aware of?

A4: Since this compound was never marketed, there is no official pharmacopeial monograph listing its impurities. However, impurities could arise from the synthesis process or from degradation. Common impurities in related carbamates like Meprobamate include precursor molecules and degradation products such as hydroxy-meprobamate and decarboxamide meprobamate.[2]

Q5: My this compound solution appears cloudy. What should I do?

A5: Cloudiness in a solution can indicate precipitation of the compound due to low solubility in the chosen solvent or potential degradation. It is recommended to discard the solution and prepare a fresh one, ensuring the solvent has sufficient solubilizing capacity for this compound. If the issue persists, consider using a different solvent or adjusting the pH of the solution.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

a. Acidic Hydrolysis:

  • Dissolve this compound in a suitable solvent (e.g., acetonitrile/water).

  • Add 0.1 N HCl to the solution.

  • Heat the solution at 60°C for 24 hours.

  • Neutralize the solution with 0.1 N NaOH.

  • Analyze by HPLC.

b. Basic Hydrolysis:

  • Dissolve this compound in a suitable solvent.

  • Add 0.1 N NaOH to the solution.

  • Keep the solution at room temperature for 24 hours.

  • Neutralize the solution with 0.1 N HCl.

  • Analyze by HPLC.

c. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent.

  • Add 3% hydrogen peroxide solution.

  • Keep the solution at room temperature for 24 hours.

  • Analyze by HPLC.

d. Thermal Degradation:

  • Place solid this compound in a hot air oven at 105°C for 48 hours.[3]

  • Dissolve the heat-stressed sample in a suitable solvent.

  • Analyze by HPLC.

e. Photostability Testing:

  • Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5]

  • Analyze the exposed samples by HPLC.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 10mM potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at an appropriate wavelength (to be determined by UV scan of this compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: This is a general method and should be optimized for the specific separation of this compound and its degradation products.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for this compound Instability start Instability Observed (e.g., new HPLC peak, decreased purity) identify_cause Identify Potential Cause (Hydrolysis, Thermal, Oxidation, Photo-degradation) start->identify_cause forced_degradation Perform Forced Degradation Studies identify_cause->forced_degradation compare_data Compare Degradation Profile with Observed Instability forced_degradation->compare_data adjust_storage Adjust Storage Conditions (Temperature, Humidity, Light Protection) compare_data->adjust_storage retest Retest Stability Under New Conditions adjust_storage->retest end Stable Product retest->end

Caption: Troubleshooting workflow for addressing this compound instability.

cluster_pathway Inferred Degradation Pathway of this compound cluster_products Potential Degradation Products This compound This compound C₁₃H₂₆N₂O₄ Hydrolysis Hydrolysis (Acidic/Basic Conditions) This compound->Hydrolysis H₂O Thermal Thermal Degradation (Heat) This compound->Thermal Δ Alcohol1 2-((carbamoyloxy)methyl) -2,3-dimethylpentan-1-ol Hydrolysis->Alcohol1 Isopropylamine Isopropylamine Hydrolysis->Isopropylamine Alcohol2 2-(hydroxymethyl)-2,3- dimethylpentyl isopropylcarbamate Hydrolysis->Alcohol2 Ammonia Ammonia Hydrolysis->Ammonia CO2 Carbon Dioxide Hydrolysis->CO2 Thermal->Alcohol1 Thermal->Isopropylamine Thermal->Alcohol2 Thermal->Ammonia Thermal->CO2

Caption: Inferred degradation pathways of this compound.

cluster_workflow Experimental Workflow for Stability Study start Prepare this compound Samples storage Store under Defined Conditions (e.g., 25°C/60% RH, 40°C/75% RH) start->storage sampling Sample at Time Points (0, 3, 6, 12 months) storage->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Collect and Analyze Data (Purity, Impurity Profile) analysis->data end Determine Shelf-Life and Optimal Storage Conditions data->end

Caption: Workflow for a typical pharmaceutical stability study.

References

Improving the yield and purity of Nisobamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Nisobamate. The information is designed to help improve the yield and purity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and effective synthetic route for this compound starts with the synthesis of the precursor diol, 2-sec-butyl-2-methyl-1,3-propanediol, followed by a dicarbamation reaction. A plausible route involves the reaction of the diol with phosgene and subsequently with isopropylamine and ammonia. Alternatively, a reaction with isopropyl isocyanate followed by a second carbamoylation step can be employed.

Q2: What are the critical parameters to control during the synthesis to ensure high yield and purity?

A2: Key parameters to control include:

  • Reaction Temperature: Many side reactions are temperature-dependent. Maintaining the optimal temperature for each step is crucial. For instance, isocyanate reactions are often exothermic, and uncontrolled temperature increases can lead to the formation of byproducts like allophanates and isocyanurates.[1]

  • Stoichiometry of Reactants: Precise control over the molar ratios of the diol, carbamoylating agents, and any catalysts is essential to drive the reaction to completion and minimize unreacted starting materials and side products.

  • Moisture Control: Isocyanates are highly reactive towards water, leading to the formation of unstable carbamic acids that decompose into amines and carbon dioxide.[2] The resulting amines can then react with more isocyanate to form urea byproducts. Therefore, using anhydrous solvents and reagents is critical.

  • Catalyst Selection and Concentration: The choice of catalyst can significantly impact the reaction rate and selectivity. For isocyanate-based routes, catalysts like dibutyltin dilaurate (DBTDL) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are often used.[1]

Q3: What are the most common impurities in this compound synthesis and how can they be identified?

A3: Common impurities include:

  • Monocarbamate Intermediate: Incomplete reaction can leave the monocarbamate of 2-sec-butyl-2-methyl-1,3-propanediol.

  • Urea Byproducts: Formed from the reaction of isocyanates with water or amines.

  • Allophanates and Isocyanurates: Resulting from the reaction of isocyanates with the newly formed carbamate or trimerization of the isocyanate, respectively, especially at elevated temperatures.[3]

  • Unreacted Starting Materials: Residual diol or carbamoylating agents.

These impurities can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: What are the recommended purification methods for this compound?

A4: Purification of the crude product is typically achieved through:

  • Recrystallization: A common method for purifying solid carbamates. The choice of solvent is critical and may involve a solvent/anti-solvent system.

  • Column Chromatography: Effective for separating the desired product from closely related impurities, although it may be less practical for large-scale synthesis.

  • Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their solubility and polarity differences.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.- Increase reaction time. - Increase reaction temperature cautiously, monitoring for byproduct formation. - Ensure efficient stirring. - Add a suitable catalyst or increase catalyst loading.
Decomposition of the product.- Avoid excessive heating during reaction and workup. - Use milder reaction conditions if possible.
Mechanical losses during workup.- Optimize extraction and filtration procedures. - Ensure complete transfer of materials between steps.
Low Purity of this compound (Multiple Impurity Peaks in HPLC) Presence of unreacted starting materials.- Adjust the stoichiometry of reactants to ensure the limiting reagent is fully consumed. - Increase reaction time.
Formation of urea byproducts.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Formation of allophanates or isocyanurates.- Maintain strict temperature control and avoid overheating.[1] - Optimize the catalyst to favor carbamate formation.
Product is an oil or fails to crystallize Presence of impurities inhibiting crystallization.- Purify the crude product by column chromatography before attempting recrystallization. - Try different solvent systems for recrystallization (e.g., toluene, ethyl acetate, hexane mixtures).
Product is inherently an oil at room temperature.- Confirm the melting point of pure this compound from literature if available. If it is a low-melting solid or an oil, purification will rely on chromatography.
Inconsistent Results Between Batches Variability in raw material quality.- Ensure the purity of starting materials (diol, isocyanate, solvents) is consistent for each batch. - Check for water content in solvents and reagents.
Poor control over reaction parameters.- Implement strict protocols for temperature, addition rates, and reaction times. - Ensure consistent and efficient mixing.

Experimental Protocols

Synthesis of 2-sec-butyl-2-methyl-1,3-propanediol (Precursor)

This protocol is based on a known procedure for the synthesis of the diol.[4][5]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, a mixture of 2,3-dimethylpentanal and an aqueous solution of formaldehyde (30%) is prepared.

  • Reaction: An aqueous solution of sodium hydroxide (30%) is added dropwise to the stirred mixture. The reaction is exothermic, and the temperature should be allowed to rise to approximately 80°C.

  • Workup: After the addition is complete, the reaction mixture is cooled to about 40°C. The organic phase is separated.

  • Purification: The organic phase is purified by fractional distillation to yield 2-sec-butyl-2-methyl-1,3-propanediol.

Proposed Synthesis of this compound from Diol and Isopropyl Isocyanate

This proposed protocol is based on general procedures for dicarbamate synthesis from diols and isocyanates, drawing parallels from the synthesis of structurally similar compounds like Mebutamate and Carisoprodol.[6][7][8]

  • Reaction Setup: A solution of 2-sec-butyl-2-methyl-1,3-propanediol in an anhydrous solvent (e.g., toluene, THF) is prepared in a reaction vessel under an inert atmosphere. A catalyst, such as dibutyltin dilaurate (DBTDL), is added.

  • First Carbamoylation: One equivalent of isopropyl isocyanate is added dropwise to the solution while maintaining the temperature (e.g., 25-40°C). The reaction is monitored by TLC or HPLC until the formation of the monocarbamate intermediate is complete.

  • Second Carbamoylation: To the resulting intermediate, a second carbamoylating agent (e.g., generated from phosgene and ammonia, or using urea in the presence of a suitable catalyst) is added to form the second carbamate group.

  • Workup: The reaction mixture is quenched (e.g., with a small amount of methanol to react with any excess isocyanate) and then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Data Presentation

Table 1: Representative Yields for Dicarbamate Synthesis from Diols

Starting DiolCarbamoylating AgentCatalystSolventYield (%)Reference
2-methyl-2-propyl-1,3-propanediolPhosgene, then Ammonia-Toluene>80%Based on Meprobamate Synthesis[9]
2-methyl-2-propyl-1,3-propanediolPhosgene, then Isopropylamine-TolueneNot specifiedBased on Carisoprodol Synthesis[7][8]
1,6-HexanediolEthyl CarbamateHierarchical TS-1-88.5%[10]
2-methyl-2-sec-butyl-1,3-propanediolEthyl UrethaneAluminum IsopropylateTolueneNot specifiedBased on Mebutamate Synthesis[11]

Note: The yields are highly dependent on the specific reaction conditions and purification methods.

Visualizations

Nisobamate_Synthesis_Workflow cluster_diol Diol Synthesis cluster_dicarbamate Dicarbamation cluster_purification Purification pentanal 2,3-Dimethylpentanal diol 2-sec-butyl-2-methyl-1,3-propanediol pentanal->diol NaOH formaldehyde Formaldehyde formaldehyde->diol This compound This compound diol->this compound Catalyst isopropyl_isocyanate Isopropyl Isocyanate isopropyl_isocyanate->this compound ammonia Ammonia / Urea ammonia->this compound crude Crude Product This compound->crude pure Pure this compound crude->pure Recrystallization / Chromatography

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Low Yield or Purity? check_reaction Check Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction check_reagents Check Reagent Purity (Anhydrous?) start->check_reagents optimize_purification Optimize Purification (Solvent, Method) start->optimize_purification incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_reactions Side Reactions? check_reaction->side_reactions solution2 Use Anhydrous Reagents check_reagents->solution2 solution3 Modify Purification optimize_purification->solution3 solution Adjust Parameters incomplete_reaction->solution Yes side_reactions->solution Yes

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

Addressing batch-to-batch variability of synthesized Nisobamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized Nisobamate. The following resources are designed to help address common issues related to batch-to-batch variability and ensure the quality and consistency of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the biological activity of different batches of our synthesized this compound, even though the yield is similar. What are the potential causes?

A1: Batch-to-batch variability in biological activity, despite consistent yields, often points to inconsistencies in the chemical purity and composition of the final compound. Several factors can contribute to this:

  • Presence of Impurities: Minor changes in reaction conditions can lead to the formation of different impurities or varying levels of the same impurities. These can include unreacted starting materials, byproducts, or degradation products. Some impurities may have their own biological activity, act as antagonists, or interfere with the primary compound's mechanism of action.

  • Polymorphism: Different batches may have crystallized into different polymorphic forms, which can affect solubility and bioavailability, thereby altering the observed biological effect.

  • Residual Solvents: Inadequate drying or purification can leave residual solvents, which may be toxic to cells or interfere with assays.

  • Compound Degradation: this compound, like many organic molecules, may be sensitive to light, temperature, or pH. Improper storage or handling could lead to degradation of the active compound.

A systematic approach to quality control for each batch is essential to pinpoint the source of variability.

Q2: What are the recommended analytical techniques to assess the purity and identity of newly synthesized this compound batches?

A2: A combination of orthogonal analytical methods is recommended to ensure the identity, purity, and consistency of each batch. The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): Primarily used for purity assessment and quantification. A validated HPLC method can separate this compound from impurities, allowing for the determination of its percentage purity.

  • Quantitative Nuclear Magnetic Resonance (qNMR): An excellent method for determining the absolute purity of a compound without the need for a specific reference standard of the same compound.[1][2] It provides structural information and quantification in a single experiment.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the identity (molecular weight) of the synthesized compound and for identifying unknown impurities by their mass-to-charge ratio.[5][6][7]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups and for comparing the fingerprint region of different batches to check for consistency.

Q3: What is the expected mechanism of action for this compound, and how can I test if my compound is active?

A3: this compound is a carbamate tranquilizer. Carbamates, such as the related compound meprobamate, are known to act as positive allosteric modulators of GABA-A receptors.[8][9][10] The binding of these compounds to the GABA-A receptor enhances the effect of the inhibitory neurotransmitter GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, which reduces neuronal excitability.[11][12]

To test for activity, you could use in vitro electrophysiology assays (e.g., patch-clamp) on neurons or cell lines expressing GABA-A receptors to measure changes in chloride currents in the presence of GABA and your synthesized this compound.

Section 2: Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered with synthesized this compound.

Issue 1: Low Purity (<95%) Detected by HPLC Analysis

If a new batch of this compound shows low purity, a structured investigation is necessary to identify the cause.

Troubleshooting Workflow for Low Purity

start Low Purity (<95%) Detected in Batch check_reaction Review Synthesis Protocol - Correct stoichiometry? - Reaction time and temperature accurate? - Reagent quality verified? start->check_reaction check_workup Analyze Work-Up Procedure - Correct pH for extractions? - Emulsion formation? - Incomplete phase separation? check_reaction->check_workup check_purification Evaluate Purification Step - Column chromatography overloaded? - Incorrect solvent gradient? - Recrystallization solvent appropriate? check_workup->check_purification lcms_analysis Perform LC-MS Analysis on Crude and Purified Product check_purification->lcms_analysis identify_impurities Identify Major Impurities - Starting materials? - Known byproducts? - Unexpected structures? lcms_analysis->identify_impurities optimize_synthesis Optimize Synthesis Conditions (e.g., temperature, catalyst, time) identify_impurities->optimize_synthesis If starting materials or byproducts present optimize_workup Refine Work-Up Protocol (e.g., different solvent, back-extraction) identify_impurities->optimize_workup If aqueous-soluble impurities suspected optimize_purification Improve Purification Method (e.g., different stationary/mobile phase, recrystallization solvent screen) identify_impurities->optimize_purification If impurities co-elute with product re_synthesize Re-synthesize Batch with Optimized Protocol optimize_synthesis->re_synthesize optimize_workup->re_synthesize optimize_purification->re_synthesize

Caption: Troubleshooting workflow for low purity of synthesized this compound.

Issue 2: Inconsistent Biological Assay Results

High variability in biological data between batches that have passed purity analysis (>95% by HPLC) can be frustrating. This decision tree helps to isolate the source of the inconsistency.

Decision Tree for Inconsistent Biological Activity

start Inconsistent Biological Activity Observed check_purity Purity of Batches >95% by HPLC? start->check_purity no_purity Re-purify batch or synthesize new batch. Refer to Purity Troubleshooting Guide. check_purity->no_purity No yes_purity Yes check_purity->yes_purity Yes check_solubility Is the compound fully dissolved in the assay vehicle (e.g., DMSO)? Visually inspect stock solutions. yes_purity->check_solubility no_solubility Prepare fresh stock solution. Consider gentle warming or sonication. Filter stock solution before use. check_solubility->no_solubility No yes_solubility Yes check_solubility->yes_solubility check_impurities Analyze batches with LC-MS. Are there minor (<5%) but different impurity profiles between batches? yes_solubility->check_impurities yes_impurities Identify differential impurities. These may be highly potent and affecting the assay. Further purification may be needed. check_impurities->yes_impurities Yes no_impurities No significant difference check_impurities->no_impurities check_assay Review Assay Protocol and Conditions - Cell passage number consistent? - Reagent lots the same? - Incubation times identical? no_impurities->check_assay assay_issue Standardize all assay parameters. Authenticate cell line. check_assay->assay_issue

Caption: Decision tree for troubleshooting inconsistent biological assay results.

Section 3: Data Presentation

Table 1: Example Quality Control Data for Three Batches of Synthesized this compound

This table summarizes typical analytical data for three hypothetical batches, illustrating acceptable and unacceptable variability.

ParameterBatch A (Reference)Batch B (Acceptable)Batch C (Unacceptable)Acceptance Criteria
Appearance White Crystalline SolidWhite Crystalline SolidOff-white PowderWhite Crystalline Solid
Purity (by HPLC, % Area) 99.2%98.7%92.5%≥ 95.0%
Largest Impurity (by HPLC, % Area) 0.3% (at RRT 1.2)0.5% (at RRT 1.2)4.1% (at RRT 0.8)≤ 0.5%
Total Impurities (by HPLC, % Area) 0.8%1.3%7.5%≤ 5.0%
Identity (by LC-MS, [M+H]⁺) 275.1965 m/z275.1968 m/z275.1970 m/z275.1965 ± 0.0010 m/z
Purity (by qNMR) 99.0%98.5%Not Determined≥ 95.0%
Biological Activity (EC₅₀) 1.5 µM1.8 µM5.2 µM1.5 µM ± 0.5 µM

RRT = Relative Retention Time

Section 4: Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. Method optimization may be required.

  • Instrumentation:

    • HPLC system with UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in Acetonitrile.

    • Dilute to a working concentration of 0.1 mg/mL with 50:50 Water:Acetonitrile.

  • Analysis:

    • Inject a blank (50:50 Water:Acetonitrile).

    • Inject the sample solution.

    • Integrate all peaks with an area greater than 0.05% of the total peak area.

    • Calculate the purity as: (Area of this compound Peak / Total Area of All Peaks) * 100%.

Protocol 2: Identity Confirmation and Impurity Profiling by LC-MS

This protocol is for confirming the molecular weight of this compound and identifying potential impurities.

  • Instrumentation:

    • HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions:

    • Use the same column and mobile phases as in the HPLC protocol to facilitate peak correlation.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: 50 - 1000 m/z.

    • Data Acquisition: Full scan mode for identity confirmation. Use auto MS/MS or data-dependent acquisition to obtain fragmentation data for impurity identification.

  • Analysis:

    • Extract the ion chromatogram for the expected mass of this compound ([M+H]⁺ = 275.1965).

    • Verify that the mass in the main peak of the chromatogram corresponds to this compound within a 5 ppm mass accuracy window.

    • For other peaks in the chromatogram, generate possible elemental formulas from their accurate masses and analyze their fragmentation patterns to propose structures.

Section 5: Signaling Pathway

As a carbamate tranquilizer, this compound is expected to act on GABA-A receptors. The following diagram illustrates this proposed mechanism of action.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA (in vesicle) GAD->GABA_vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_R GABA-A Receptor Cl_channel Chloride (Cl⁻) Channel GABA_R->Cl_channel opens Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Cl_channel->Hyperpolarization Cl⁻ influx leads to GABA_synapse->GABA_R Binds This compound This compound This compound->GABA_R Positive Allosteric Modulation

Caption: Proposed mechanism of action for this compound at a GABAergic synapse.

References

Strategies to reduce Nisobamate cytotoxicity in cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Nisobamate cytotoxicity during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My initial screens show high cytotoxicity with this compound across multiple cell lines. What are the first troubleshooting steps?

A1: High cytotoxicity at low concentrations can be concerning. Before proceeding, it's crucial to rule out experimental artifacts:

  • Verify Compound Concentration: Double-check all calculations for stock solutions and serial dilutions. An error in calculation can lead to unintentionally high concentrations.

  • Assess Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is within the tolerated range for your specific cell lines, typically below 0.5%.[1] Run a vehicle-only control to confirm the solvent is not the source of toxicity.[1]

  • Check for Compound Precipitation: Poor solubility can lead to compound precipitation in the culture medium, which can cause non-specific cytotoxicity. Visually inspect the culture wells for any signs of precipitation.

  • Evaluate Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., MTT, XTT). Include appropriate controls to test for any direct interaction between this compound and your assay reagents.[1]

Q2: How can I determine if this compound is causing cytotoxic (cell death) or cytostatic (inhibition of proliferation) effects?

A2: To distinguish between cytotoxicity and cytostaticity, you can perform a time-course experiment and measure both cell viability (e.g., using a trypan blue exclusion assay) and total cell number.

  • Cytotoxic Effect: You will observe a decrease in the percentage of viable cells and a reduction in the total cell number over time.

  • Cytostatic Effect: The total cell number will plateau, but the percentage of viable cells will remain high.[1]

Q3: What are the potential mechanisms of this compound-induced cytotoxicity?

A3: While the specific mechanisms for this compound are not extensively documented as it was never marketed[2][3][4], carbamates as a class can induce cytotoxicity through various pathways.[5][6] Potential mechanisms to investigate include:

  • Induction of Apoptosis: This can be assessed by measuring the activation of caspases (e.g., caspase-3, -8, -9), DNA fragmentation (TUNEL assay), or changes in mitochondrial membrane potential.[7][8][9][10][11]

  • Oxidative Stress: this compound may induce the production of reactive oxygen species (ROS), leading to cellular damage. This can be measured using fluorescent probes like DCFDA.

  • Mitochondrial Dysfunction: The compound could be affecting mitochondrial respiration, leading to a drop in ATP production and loss of membrane potential.[12][13][14][15]

Troubleshooting Guides

Problem: High variability in cytotoxicity results between experiments.
Potential Cause Recommended Solution
Inconsistent Cell Seeding Density Standardize the cell seeding density for all experiments. Ensure even cell distribution in each well.
Variable Cell Passage Number Use cells within a consistent and narrow passage number range for all experiments, as sensitivity to drugs can change with prolonged culture.
Inconsistent Incubation Times Strictly adhere to the planned incubation times for drug exposure and assay development.[16][17]
Instability of this compound in Media Prepare fresh dilutions of this compound for each experiment from a frozen stock. Assess the stability of the compound in your culture medium over the experimental duration.
Problem: this compound shows high cytotoxicity at desired therapeutic concentrations.

This is a common challenge in drug development. Here are some strategies to mitigate cytotoxicity while still being able to study the effects of this compound.

Strategy Description Considerations
Optimize Concentration and Exposure Time Perform a detailed dose-response and time-course experiment to find a concentration and duration that elicits the desired biological effect with minimal cytotoxicity.[16][17][18][19]Shortening the exposure time may be sufficient to observe the desired effect without inducing widespread cell death.
Co-treatment with Antioxidants If oxidative stress is a suspected mechanism, co-treatment with an antioxidant like N-acetylcysteine (NAC) may reduce cytotoxicity.[20][21][22]The choice and concentration of the antioxidant need to be optimized. Be aware that antioxidants can sometimes interfere with the mechanism of action of the drug.[23][24]
Modify Cell Culture Conditions Reducing the serum concentration or performing serum starvation prior to treatment can sometimes alter cellular sensitivity to drugs.[25][26][27][28][29] However, this can also sensitize cells to toxicity, so empirical testing is required.[27]Serum starvation can synchronize cells in the same phase of the cell cycle, which can be beneficial for certain assays.[25]
Use of Cytoprotective Agents Depending on the mechanism of toxicity, other cytoprotective agents could be explored.[30][31][32]The choice of agent will depend on the hypothesized mechanism of cytotoxicity.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]

Protocol 2: Assessing Oxidative Stress using DCFDA Assay

This protocol describes how to measure intracellular reactive oxygen species (ROS) production.

  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound at various concentrations as described in the MTT protocol. Include a positive control (e.g., H2O2) and a vehicle control.

  • DCFDA Staining: At the end of the treatment period, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFDA solution in PBS to each well and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess probe. Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the vehicle control to determine the fold increase in ROS production.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Dilutions B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Incubate & Solubilize Formazan E->F G Measure Absorbance F->G H Calculate % Viability G->H I Determine IC50 H->I signaling_pathway This compound This compound ROS Increased ROS This compound->ROS Mito Mitochondrial Stress This compound->Mito ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Antioxidant Antioxidant (e.g., NAC) Antioxidant->ROS Inhibits

References

Optimizing HPLC parameters for baseline separation of Nisobamate and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the baseline separation of Nisobamate and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolites of this compound?

A1: this compound is a carbamate tranquilizer. Based on the metabolism of similar carbamate drugs, the primary metabolic pathways for this compound are expected to be hydrolysis and oxidation. Hydrolysis would cleave the carbamate functional groups, leading to more polar alcohol metabolites. Oxidation, such as hydroxylation, can occur on the alkyl side chains, also increasing the polarity of the metabolites. Therefore, a mixture of metabolites with varying polarities should be anticipated in biological samples.

Q2: What is a good starting point for an HPLC method to separate this compound and its metabolites?

A2: A reversed-phase HPLC method is a suitable starting point. Based on methods for structurally similar compounds like meprobamate and carisoprodol, a C18 column is recommended. A gradient elution with a mobile phase consisting of acetonitrile and water (or a buffer like ammonium acetate or formate for MS compatibility) is a good initial approach. A typical gradient might start with a low percentage of organic solvent to retain polar metabolites and gradually increase to elute the parent drug and less polar metabolites.

Q3: What detection method is most suitable for this compound and its metabolites?

A3: As this compound and its likely metabolites lack a strong chromophore, UV detection might offer limited sensitivity. Mass spectrometry (MS) is the preferred detection method due to its high sensitivity and specificity, which is crucial for identifying and quantifying metabolites in complex biological matrices. Electrospray ionization (ESI) in positive mode is often effective for carbamate compounds.

Q4: How can I improve the peak shape for this compound and its metabolites?

A4: Poor peak shape, such as tailing, can be caused by secondary interactions with the stationary phase. Using a high-purity, end-capped C18 column can minimize these interactions. Adding a small amount of an acidic modifier, like formic acid (0.1%), to the mobile phase can help to protonate silanol groups on the stationary phase and reduce peak tailing, especially for basic analytes. Optimizing the mobile phase pH can also significantly improve peak symmetry.

Troubleshooting Guides

Issue 1: Poor Baseline Separation of this compound and a Key Metabolite

Problem: The peaks for this compound and a primary, more polar metabolite are co-eluting or have very poor resolution (<1.5).

Possible Causes and Solutions:

CauseSolution
Inadequate Mobile Phase Gradient Modify the gradient profile. A shallower gradient at the beginning of the run can improve the separation of early-eluting polar metabolites.
Incorrect Mobile Phase Composition Experiment with different organic modifiers. Methanol can offer different selectivity compared to acetonitrile and may improve the resolution of closely eluting compounds.
Suboptimal Column Chemistry Try a column with a different stationary phase. A phenyl-hexyl or a polar-embedded C18 column can provide alternative selectivity for aromatic or more polar compounds, respectively.
Elevated Temperature Lowering the column temperature can sometimes increase retention and improve the separation of closely related compounds, although it may also lead to broader peaks.
Issue 2: No Retention of Highly Polar Metabolites

Problem: Expected polar metabolites, such as the fully hydrolyzed diol of this compound, are eluting in the solvent front (void volume).

Possible Causes and Solutions:

CauseSolution
High Initial Organic Content in Mobile Phase Start the gradient with a very low percentage of organic solvent (e.g., 1-5% acetonitrile or methanol) or even 100% aqueous mobile phase if your column is compatible.
Inappropriate Column Chemistry For very polar metabolites, a standard C18 column may not provide sufficient retention. Consider using an aqueous C18 column (designed for use in highly aqueous mobile phases) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
Sample Solvent Effects If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause poor peak shape and early elution. Whenever possible, dissolve the sample in the initial mobile phase.
Issue 3: Peak Tailing for the Parent Drug, this compound

Problem: The this compound peak exhibits significant tailing, making accurate integration difficult.

Possible Causes and Solutions:

CauseSolution
Secondary Silanol Interactions Add a mobile phase modifier like 0.1% formic acid or acetic acid to suppress the ionization of residual silanol groups on the stationary phase.
Column Overload Inject a lower concentration of the sample to see if the peak shape improves. Overloading the column can lead to peak distortion.
Column Degradation The column may be contaminated or have lost its stationary phase. Flush the column with a strong solvent or replace it if the problem persists.
Metal Chelation If the analyte can chelate with metal ions in the sample or from the HPLC system, it can cause peak tailing. Adding a small amount of a chelating agent like EDTA to the mobile phase can help.

Experimental Protocols

Illustrative Reversed-Phase HPLC-MS Method for this compound and its Metabolites

This protocol is a starting point and should be optimized for your specific application and instrumentation.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-60% B

    • 15-17 min: 60-95% B

    • 17-19 min: 95% B

    • 19-20 min: 95-5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS Detection: ESI Positive Mode

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Scan Range: m/z 100-500

Hypothetical Retention Time Data

The following table presents hypothetical retention time data for this compound and its potential metabolites based on the illustrative HPLC method described above. This data is for demonstration purposes to aid in method development and troubleshooting.

CompoundExpected m/z [M+H]⁺PolarityHypothetical Retention Time (min)
Dihydroxy this compound (Hydrolyzed)219.19High3.5
Monohydroxy this compound (Oxidized)291.21Medium-High8.2
This compound 275.20 Low 14.8
Dealkylated this compound233.17Medium-Low12.1

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Separation check_resolution Is Resolution > 1.5? start->check_resolution adjust_gradient Adjust Gradient Profile (e.g., make it shallower) check_resolution->adjust_gradient No end_good Separation Optimized check_resolution->end_good Yes adjust_gradient->check_resolution change_solvent Change Organic Solvent (e.g., ACN to MeOH) adjust_gradient->change_solvent change_solvent->check_resolution change_column Try Different Column (e.g., Phenyl-Hexyl) change_solvent->change_column change_column->check_resolution end_bad Further Method Development Needed change_column->end_bad

Caption: Troubleshooting workflow for poor HPLC separation.

Nisobamate_Metabolism This compound This compound (Parent Drug) Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation (e.g., Hydroxylation) This compound->Oxidation Metabolite1 Dihydroxy this compound (More Polar) Hydrolysis->Metabolite1 Metabolite2 Monohydroxy this compound (More Polar) Oxidation->Metabolite2 Metabolite3 Dealkylated this compound (Polarity Change Varies) Oxidation->Metabolite3

Caption: Expected metabolic pathways of this compound.

Technical Support Center: Mitigating Interference in In Vitro Assays When Using Nisobamate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Nisobamate is a carbamate family tranquilizer that was never commercially marketed.[1][2] Consequently, specific data on its behavior and potential for interference in in-vitro assays is limited. The following troubleshooting guide and FAQs are based on general principles of assay interference and the known properties of carbamates. The experimental protocols and quantitative data provided are illustrative examples to guide researchers in developing their own robust mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why should I be concerned about assay interference?

This compound (also known as W-1015) is a tranquilizer belonging to the carbamate family.[1][2] Like many small molecules, it has the potential to interfere with in-vitro assays, leading to misleading results such as false positives or false negatives. Interference can occur through various mechanisms, including but not limited to, intrinsic fluorescence or absorbance of the compound, chemical reactivity with assay reagents, and non-specific interactions with biological macromolecules.

Q2: What are the common types of assay interference I might encounter with a carbamate compound like this compound?

Researchers should be aware of several potential interference mechanisms:

  • Optical Interference: The compound may absorb light or fluoresce at the excitation and/or emission wavelengths used in the assay, leading to artificially high or low signals.

  • Chemical Reactivity: The carbamate functional group or other parts of the molecule could react with assay reagents, such as enzymes, substrates, or detection probes.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that can non-specifically inhibit or activate proteins, leading to false-positive results.

  • Matrix Effects: Components of the sample matrix in which this compound is dissolved can interfere with the assay.[3][4]

Q3: How can I proactively minimize the risk of assay interference when working with this compound?

A proactive approach is crucial. Before starting your main experiments, it is advisable to:

  • Characterize the compound: Perform preliminary scans to determine if this compound has significant absorbance or fluorescence at the wavelengths used in your assay.

  • Run appropriate controls: Include controls with this compound in the absence of the biological target to identify any direct effect on the assay signal.

  • Assess solubility: Poor solubility can lead to compound precipitation and aggregation. Determine the solubility of this compound in your assay buffer.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential interference from this compound in your in-vitro assays.

Issue 1: Unexpectedly high signal in a fluorescence-based assay.

Question: I am observing a high fluorescence signal in my assay when this compound is present, even in my negative control wells. What could be the cause and how do I fix it?

Answer: This issue is likely due to the intrinsic fluorescence of this compound or its interaction with the assay components.

Troubleshooting Workflow:

A High fluorescence signal observed B Run spectral scan of this compound A->B C Does this compound fluoresce at assay wavelengths? B->C D Yes C->D E No C->E F Change assay wavelengths or use a different fluorescent dye D->F G Check for interaction with assay buffer/reagents E->G M Problem Resolved F->M H Does this compound plus buffer show high fluorescence? G->H I Yes H->I J No H->J K Modify buffer composition or use an alternative assay format I->K L Investigate non-specific binding to plate or other components J->L K->M L->M

Caption: Troubleshooting workflow for high fluorescence interference.

Detailed Methodologies:

1. This compound Spectral Scan Protocol:

  • Objective: To determine the intrinsic fluorescence properties of this compound.

  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • Using a fluorescence plate reader, perform an excitation and emission scan across a broad range of wavelengths (e.g., Ex: 250-700 nm, Em: 300-800 nm).

    • Include wells with assay buffer alone as a blank.

    • Analysis: If a significant fluorescence peak is observed at the excitation/emission wavelengths of your assay, this confirms intrinsic fluorescence interference.[5]

Mitigation Strategies:

  • Change Fluorophore: If possible, switch to a fluorescent dye with excitation and emission wavelengths that do not overlap with this compound's fluorescence profile.

  • Time-Resolved Fluorescence (TRF): Consider using a TRF-based assay, as this technology can minimize interference from short-lived background fluorescence.

  • Alternative Assay Format: If optical interference cannot be resolved, consider switching to a non-fluorescence-based detection method, such as an absorbance or luminescence assay.

Issue 2: Inconsistent results or poor dose-response curves in an enzyme inhibition assay.

Question: I am testing this compound as a potential enzyme inhibitor, but my results are not reproducible, and the dose-response curve is shallow. What could be causing this?

Answer: This could be due to several factors including compound aggregation, non-specific binding, or direct reactivity with the enzyme or substrate.

Troubleshooting Workflow:

A Inconsistent enzyme inhibition results B Check for compound aggregation A->B C Does adding a non-ionic detergent (e.g., Triton X-100) alter the IC50? B->C D Yes C->D E No C->E F Compound aggregation is likely. Reduce concentration or improve solubility. D->F G Perform a pre-incubation experiment E->G M Problem Resolved F->M H Does pre-incubating this compound with the enzyme increase inhibition? G->H I Yes H->I J No H->J K Suggests time-dependent, irreversible inhibition. Investigate mechanism further. I->K L Run a counter-screen without the primary enzyme J->L K->M L->M

Caption: Troubleshooting workflow for enzyme inhibition assay interference.

Detailed Methodologies:

1. Dynamic Light Scattering (DLS) for Aggregation:

  • Objective: To directly assess if this compound forms aggregates at concentrations used in the assay.

  • Procedure:

    • Prepare this compound at various concentrations in the assay buffer.

    • Analyze the samples using a DLS instrument.

    • Analysis: The presence of particles with a hydrodynamic radius significantly larger than a small molecule suggests aggregation.

2. Counter-Screen Protocol:

  • Objective: To determine if this compound interferes with the detection system itself.

  • Procedure:

    • Set up the assay as usual, but omit the target enzyme.

    • Add this compound at the same concentrations used in the main experiment.

    • Add the substrate and detection reagents.

    • Analysis: If a signal is generated in the absence of the enzyme, it indicates that this compound is interfering with the substrate or detection chemistry.

Quantitative Data Summary (Hypothetical):

The following table illustrates how quantitative data can help diagnose interference.

Assay ConditionThis compound IC50Interpretation
Standard Assay10 µMInitial observation of inhibitory activity.
+ 0.01% Triton X-100> 100 µMThe shift in IC50 suggests that the initial inhibition was likely due to compound aggregation, which is disrupted by the detergent.
Pre-incubation with Enzyme1 µMA significant increase in potency after pre-incubation suggests a time-dependent and possibly irreversible mode of inhibition that requires further investigation.
Counter-Screen (No Enzyme)No activityIndicates that this compound is not directly interfering with the detection reagents.

Hypothetical Signaling Pathway and Potential Interference Points

The following diagram illustrates a generic kinase signaling pathway and highlights potential points where a compound like this compound could interfere non-specifically.

cluster_0 Cellular Signaling Pathway cluster_1 Potential Interference Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression This compound This compound Interference1 Receptor Binding (Non-specific) This compound->Interference1 Interference2 ATP-Binding Site (Non-specific) This compound->Interference2 Interference3 Allosteric Site (Non-specific) This compound->Interference3 Interference1->Receptor Interference2->Kinase1 Interference3->Kinase2

Caption: Potential non-specific interference points of this compound in a kinase cascade.

This diagram illustrates that this compound, instead of binding to a specific intended target, might non-specifically interact with various components of a signaling pathway, leading to off-target effects that can be misinterpreted as specific activity.

By following these troubleshooting guides and employing the described experimental protocols, researchers can more confidently assess the true biological activity of this compound and avoid the pitfalls of assay interference.

References

Refining animal handling protocols for Nisobamate administration to reduce stress

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the administration of Nisobamate, focusing on methods to minimize animal stress and enhance experimental reliability.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound administration.

Question: My animals exhibit significant resistance and distress (e.g., vocalization, struggling, urination) during handling and restraint. How can I mitigate this?

Answer: Resistance to handling is a common sign of stress and can be significantly reduced through proper habituation and the use of refined handling techniques. The goal is to make the experience neutral or even positive for the animal.

  • Implement a Habituation Period: Before starting the dosing regimen, handle the animals for several days using the same method you will use for the experiment. This allows them to acclimate to the researcher and the procedure.[1][2][3] Many species, including rats and mice, can become familiar with individual handlers, which helps reduce apprehension.[3]

  • Avoid Tail Handling for Mice: Picking up mice by the tail is known to be aversive and increases anxiety and stress.[1][2][4][5]

  • Adopt Refined Handling Methods:

    • Tunnel Handling: Guide the mouse into a polycarbonate tunnel to lift it from the cage. This method eliminates direct hand contact and has been shown to reduce anxiety-like behaviors.[1][5]

    • Cupping: Use cupped hands to scoop the mouse out of its cage. This technique is less stressful than tail handling and can improve the animal's voluntary interaction with the experimenter.[1][2][5][6]

  • Positive Reinforcement: While not always feasible in all study designs, pairing handling with a positive reward can reduce aversion to the procedure.

Question: I am observing high variability in my behavioral and physiological data. Could handling stress be the cause?

Answer: Yes, stress is a significant confounding factor in animal experiments and a common cause of data variability and poor reproducibility.[1][2][5]

  • Stress and Physiology: The stress caused by improper or inconsistent handling can have profound effects on an animal's physiological state, including elevating levels of corticosterone, the primary stress hormone in rodents.[2][7][8] These physiological changes can directly impact the experimental outcomes you are measuring.

  • Stress and Behavior: Anxious animals display different behavioral patterns. For example, mice handled by the tail show less willingness to explore novel test environments compared to those handled with a tunnel or cupped hands.[5] This can skew results in behavioral assays like the Elevated Plus Maze or Open Field Test.[7][9]

  • Solution - Standardization and Refinement: Implementing a standardized, refined handling protocol across all animals and all handlers is critical. Using low-stress methods like tunnel or cup handling has been shown to decrease variability in behavioral and drug studies.[6]

Question: What are the key signs of acute stress to watch for during an administration procedure (e.g., injection, oral gavage)?

Answer: Recognizing signs of acute stress is crucial for preventing injury and undue distress. If you observe the following, it is best to pause the procedure and allow the animal to calm down before re-attempting.

  • Vigorous Struggling: While some initial resistance is normal, frantic or sustained struggling indicates high stress.

  • Vocalization: Squeaking or shrieking is a clear distress signal.

  • Changes in Respiration: Gasping, rapid breathing, or changes in breathing patterns. For oral gavage, if you notice fluid bubbling from the nose, stop immediately as this indicates aspiration into the trachea.[10][11]

  • Cyanosis: Blue-tinged mucous membranes (e.g., gums, tongue) indicate a lack of oxygen and require immediate cessation of the procedure.[11]

  • Urination and Defecation: A common physiological response to fear and stress.

Frequently Asked Questions (FAQs)

Question: What is this compound and what is its likely mechanism of action?

Answer: this compound is a tranquilizer belonging to the carbamate family of compounds, which was developed but never commercially marketed.[12] While specific studies on this compound's mechanism are scarce, compounds in the carbamate class often exert their effects on the central nervous system. Plausible mechanisms include the positive allosteric modulation of gamma-aminobutyric acid type A (GABA-A) receptors, which enhances the primary inhibitory neurotransmission in the brain, and potential inhibition of N-methyl-D-aspartate (NMDA) receptors.[13][14] This dual action would lead to a reduction in neuronal excitability, consistent with an anxiolytic effect.

Question: What is the recommended acclimatization period for animals before beginning a this compound study?

Answer: Transportation is a significant stressor for laboratory animals, causing widespread physiological changes that can confound research results.[15][16][17] Therefore, a proper acclimatization period is essential.

  • Rodents (Mice, Rats): A minimum of 72 hours (3 days) is recommended for rodents prior to use in non-surgical or chronic protocols.[15][16][17]

  • Behavioral Studies or Surgery: For more sensitive procedures, such as behavioral testing or survival surgery, a longer acclimatization period of at least 7 days is strongly advised to allow physiological parameters, such as corticosterone levels, to return to baseline.[17][18]

Question: How can I refine my oral gavage technique to be less stressful?

Answer: Oral gavage is a common but potentially stressful procedure. Several refinements can significantly improve animal welfare.

  • Use Flexible Gavage Needles: Flexible plastic feeding tubes are considered a refinement over traditional rigid metal needles as they reduce the risk of esophageal trauma or perforation.[10]

  • Sucrose Pre-Coating: Coating the tip of the gavage needle with sucrose has a pacifying effect, reduces stress-related reactions, and can maintain plasma corticosterone levels similar to those of ungavaged control animals.[11][19][20]

  • Proper Restraint: Securely restrain the animal to immobilize the head and align it with the body, creating a straight path to the esophagus.[11][21] Do not force the needle; allow the animal to swallow it. If resistance is met, stop and reposition.[11][21]

  • Correct Volume and Speed: Do not exceed a volume of 1% of the animal's body weight (e.g., 0.3 mL for a 30g mouse).[21] Administer the substance slowly to prevent reflux.[11]

Question: What are the best practices for intraperitoneal (IP) injections to minimize stress and injury?

Answer: IP injections are a common administration route. Proper technique is vital for animal welfare and accurate dosing.

  • Optimal Restraint: For mice, use a scruff restraint while also securing the tail. For rats, a common method involves gently holding them over the shoulders, causing their forelegs to cross, which helps prevent bites.[22]

  • Injection Site: Administer the injection in the lower right or left abdominal quadrant.[22] This location avoids critical organs such as the bladder and cecum.

  • Needle Gauge: Use the smallest gauge needle that is appropriate for the viscosity of the substance being injected to minimize discomfort.[22]

  • Aspiration: While common in some procedures, aspirating (pulling back on the plunger) before an IP injection is generally not recommended as it can damage tissues. A smooth, quick injection is preferred.

Data Presentation

Table 1: Impact of Handling Method on Key Stress Indicators in Mice

ParameterTraditional Handling (Tail Pick-up)Refined Handling (Tunnel or Cup Method)Source(s)
Plasma Corticosterone Significantly ElevatedMaintained at or near baseline levels[1][2]
Anxiety-Like Behavior Increased (e.g., less time in open arms of Elevated Plus Maze)Reduced (e.g., more time in open arms of Elevated Plus Maze)[1][2]
Voluntary Interaction Low; decreases further after stressful procedures like scruffingHigh; remains stable even after stressful procedures[6]
Data Variability Increased in behavioral and drug studiesDecreased, leading to improved experimental reliability[1][6]

Experimental Protocols

Protocol: Habituation and Refined Handling for Stress Reduction

This protocol is designed to be implemented for at least 3-5 days prior to the start of any experimental procedures.

  • Preparation:

    • Ensure all personnel involved in handling are trained in refined techniques (tunnel or cupping).[5]

    • Minimize loud noises and sudden movements in the animal facility.

    • Consider the gender of the experimenter, as male handlers have been shown to induce a greater stress response in rodents.[23]

  • Daily Habituation Session (5-10 minutes per cage):

    • Day 1-2: Place the handling device (e.g., polycarbonate tunnel) or your hand (for cupping) in the cage and allow the animals to explore it voluntarily without being lifted.[1]

    • Day 3: Use the chosen method (tunnel or cupped hands) to gently lift each animal out of the cage for a brief period (10-15 seconds) before returning it.

    • Day 4-5: Extend the duration of handling to 1-2 minutes. Simulate the position of the intended procedure (e.g., hold the animal in the restraint position for an injection) without performing the procedure itself.[3]

  • Administration Day:

    • Use the same refined handling method the animal has been habituated to.

    • Perform the administration procedure efficiently and calmly.

    • Return the animal to its home cage promptly.

  • Enrichment:

    • Provide appropriate environmental enrichment, such as nesting material and shelters, as this has been shown to reduce baseline stress levels.[18][24]

Visualizations

G cluster_0 Postsynaptic Neuron cluster_1 Presynaptic Neuron / Glia GABA_R GABA-A Receptor Cl_Channel Cl- Influx (Hyperpolarization) GABA_R->Cl_Channel Opens NMDA_R NMDA Receptor Ca_Channel Ca2+ Influx NMDA_R->Ca_Channel Opens Inhibition Reduced Neuronal Excitability Cl_Channel->Inhibition GABA GABA GABA->GABA_R Binds Glutamate Glutamate Glutamate->NMDA_R Binds This compound This compound This compound->GABA_R Positive Allosteric Modulation (Enhances) This compound->NMDA_R Antagonism (Inhibits)

Caption: Plausible signaling pathway for this compound's anxiolytic action.

G A Animal Arrival & Quarantine B Acclimatization Period (Min. 72h, 7d for behavioral) A->B C Habituation to Handling (3-5 Days, Tunnel/Cup Method) B->C D Baseline Data Collection (Optional, e.g., weight, behavior) C->D E This compound Administration (Refined Technique, e.g., Sucrose Gavage) D->E F Post-Administration Behavioral/Physiological Testing E->F G Data Analysis F->G

Caption: Experimental workflow for a low-stress administration study.

G Start High Variability in Experimental Data Q1 Is handling protocol standardized & refined? Start->Q1 A1_No Action: Implement standardized refined handling (Tunnel/Cup) and habituation period. Q1->A1_No No A1_Yes Are acclimatization periods adequate? Q1->A1_Yes Yes A2_No Action: Extend acclimatization (min. 72h, 7d for behavior) post-transport. A1_Yes->A2_No No A2_Yes Are environmental factors (noise, light, handler) consistent? A1_Yes->A2_Yes Yes A3_No Action: Control for environmental variables. Minimize disruptions. A2_Yes->A3_No No A3_Yes Consider other variables: dosing accuracy, animal health, substance stability. A2_Yes->A3_Yes Yes

Caption: Troubleshooting logic for addressing high data variability.

References

Enhancing the signal-to-noise ratio in electrophysiological recordings with Nisobamate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nisobamate in Electrophysiological Recordings

Disclaimer: this compound is primarily recognized as a norepinephrine and dopamine reuptake inhibitor.[1] Its application is generally not for the direct enhancement of signal-to-noise ratio (SNR) in electrophysiological recordings. This guide provides information on its known mechanisms and offers troubleshooting advice for researchers using it in neurophysiological experiments, focusing on interpreting potential effects on neuronal activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a norepinephrine-dopamine reuptake inhibitor (NDRI)[1]. It functions by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT)[1][2]. This blockage prevents the reabsorption of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron, leading to increased extracellular concentrations of these neurotransmitters and enhanced noradrenergic and dopaminergic signaling[1][2][3].

Q2: How might this compound application affect my electrophysiological recordings?

A2: By increasing extracellular levels of norepinephrine and dopamine, this compound can indirectly alter neuronal excitability. Both norepinephrine and dopamine are key modulators of neuronal activity. Depending on the brain region and receptor subtypes present, you might observe:

  • Changes in spontaneous firing rates (either increases or decreases).

  • Alterations in synaptic transmission (e.g., changes in excitatory or inhibitory postsynaptic potential amplitudes).

  • Shifts in the resting membrane potential of recorded neurons.

These effects are a consequence of neuromodulation, not a direct enhancement of the signal-to-noise ratio of the recording itself.

Q3: What are the potential off-target effects of this compound that could confound my results?

A3: Like many pharmacological agents, this compound may have off-target effects, meaning it could interact with other proteins besides NET and DAT[4]. It is crucial to be aware that the observed physiological effects may not be solely due to the intended mechanism of action[5]. To mitigate this, it is essential to run appropriate control experiments.

Q4: What are the recommended control experiments when using this compound?

A4: To ensure the validity of your results, the following controls are recommended:

  • Vehicle Control: Apply the solvent used to dissolve this compound to your preparation to control for any effects of the vehicle itself.

  • Time Control: Record from a preparation for the same duration as your experiment without applying any substance to account for any time-dependent changes in neuronal activity.

  • Positive Controls: If applicable, use a well-characterized selective norepinephrine reuptake inhibitor (e.g., nisoxetine) and a selective dopamine reuptake inhibitor (e.g., GBR12783) in separate experiments to dissect the individual contributions of each neurotransmitter system[6].

Q5: How can I differentiate between a true physiological signal and a drug-induced artifact?

A5: Drug-induced artifacts can sometimes manifest as slow baseline drifts or changes in noise characteristics. A true physiological response to this compound should be reversible upon washout of the drug. If the observed effect does not reverse, it may be an indication of an artifact or irreversible drug effect. Comparing the characteristics of your signal (e.g., spike waveform, synaptic event kinetics) before, during, and after drug application can also help distinguish between physiological changes and artifacts.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
No observable effect after this compound application. 1. Concentration too low: The effective concentration at the target tissue may not have been reached. 2. Degraded compound: The this compound stock solution may have degraded. 3. Lack of endogenous tone: The targeted neural circuit may have low baseline levels of norepinephrine and dopamine release.1. Perform a dose-response curve to determine the optimal concentration for your preparation. 2. Prepare a fresh solution of this compound. 3. Consider using a stimulus to evoke neurotransmitter release before applying this compound.
Large, slow drift in the baseline recording. 1. Electrode instability: The recording electrode may have shifted. 2. Liquid junction potential change: The application of the drug solution may have altered the ionic composition around the electrode tip. 3. Non-specific drug effect: The drug may be interacting with the electrode material or the recording medium.1. Ensure your recording setup is mechanically stable. 2. Allow the baseline to re-stabilize after drug application before resuming data collection. 3. Perform a vehicle control to see if the drift is caused by the drug or the solvent.
Increased neuronal firing and altered spike waveforms. 1. Increased excitability: Elevated norepinephrine and dopamine levels are modulating neuronal activity. 2. Recruitment of new units: The drug may have unmasked previously silent neurons. 3. "Run-down" or damage to the recorded cell. 1. This is a potential expected outcome. Analyze changes in firing rate and inter-spike intervals. 2. Carefully sort spike waveforms to determine if new units have appeared. 3. Monitor cell health indicators (e.g., resting membrane potential, input resistance) throughout the experiment. Ensure the effect is reversible upon washout.

Data Presentation

Table 1: Comparative Effects of Monoamine Reuptake Inhibitors on Acute Food Intake

CompoundTarget(s)Effect on Acute Food Intake
Bupropion (BUP)Dopamine (DA) & Norepinephrine (NE)Dose-dependent decrease[6]
GBR12783Selective Dopamine (DA)Dose-dependent decrease[6]
Nisoxetine (NIS)Selective Norepinephrine (NE)Dose-dependent decrease[6]
GBR12783 + NISDA + NEAdditive inhibitory effect[6]

This table summarizes data from a study on the effects of dopamine and norepinephrine reuptake inhibition on energy balance, which can be an indicator of central nervous system activity.[6]

Experimental Protocols

General Protocol for In Vitro Slice Electrophysiology

This protocol outlines a general procedure for applying this compound to brain slices while performing whole-cell patch-clamp recordings.

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.

  • Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min). Visualize neurons using DIC microscopy.

  • Baseline Recording: Obtain a stable whole-cell recording from a target neuron. Record baseline activity (e.g., spontaneous firing, resting membrane potential, postsynaptic potentials) for at least 10-15 minutes to ensure stability.

  • This compound Application: Switch the perfusion to aCSF containing the desired concentration of this compound.

  • Data Acquisition: Continuously record neuronal activity during drug application for a predetermined duration (e.g., 15-20 minutes) or until a stable effect is observed.

  • Washout: Switch the perfusion back to the standard aCSF to wash out the drug. Record for at least 20-30 minutes to assess the reversibility of the observed effects.

  • Control Experiments: On separate slices, perform vehicle control experiments by applying aCSF containing only the solvent used for this compound.

Visualizations

Nisobamate_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron pre_neuron Tyrosine -> ... -> Dopamine / Norepinephrine vesicle Vesicle pre_neuron->vesicle Packaging DA_NE vesicle->DA_NE Release receptors Dopamine & Adrenergic Receptors DA_NE->receptors Binding transporter DAT / NET (Transporter) DA_NE->transporter Reuptake effect Postsynaptic Effect (Modulation of Firing) receptors->effect This compound This compound This compound->transporter Blocks

Caption: Mechanism of action of this compound at the synapse.

Caption: Troubleshooting decision workflow for unexpected results.

Experimental_Workflow prep 1. Slice Preparation & Recovery setup 2. Transfer to Recording Chamber & Obtain Seal prep->setup baseline 3. Record Stable Baseline (10-15 min) setup->baseline application 4. Apply this compound (15-20 min) baseline->application washout 5. Washout with aCSF (20-30 min) application->washout analysis 6. Data Analysis (Compare all phases) washout->analysis

References

Validation & Comparative

A Comparative Analysis of Meprobamate and Nisobamate for Anxiolytic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Pharmacology and Drug Development

This guide provides a comparative overview of the anxiolytic agents Meprobamate and Nisobamate. Meprobamate, a well-characterized carbamate derivative, was a widely prescribed anxiolytic in the mid-20th century. In contrast, this compound (also known as W-1015) is a related carbamate compound that was developed but never commercially marketed[1]. Due to the absence of published preclinical or clinical data for this compound, this guide will compare the known properties of Meprobamate to the general pharmacological profile expected of carbamate anxiolytics, the class to which this compound belongs.

Mechanism of Action: Targeting the GABA-A Receptor

Meprobamate and other carbamate derivatives exert their anxiolytic and sedative effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] Unlike benzodiazepines, which bind to a specific site on the receptor, carbamates are believed to act at or near the barbiturate binding site.[3] They function as positive allosteric modulators, enhancing the effect of GABA. This leads to an increased influx of chloride ions into neurons, causing hyperpolarization and reducing neuronal excitability, which manifests as sedation and a reduction in anxiety.[2] Meprobamate has been shown to activate GABA-A receptor currents even in the absence of GABA, a property that contributes to its significant risk of toxicity and overdose, especially when combined with other CNS depressants like alcohol.[3]

As this compound is also a carbamate, it is presumed to share this fundamental mechanism of action, though its specific binding affinity and modulatory efficacy remain uncharacterized.

GABA_A_Pathway Figure 1. Proposed Mechanism of Carbamate Anxiolytics cluster_receptor GABA-A Receptor cluster_neuron Postsynaptic Neuron GABA GABA Receptor GABA-A Receptor (Chloride Ion Channel) GABA->Receptor Binds Carbamate Meprobamate / This compound Carbamate->Receptor Positively Modulates Cl_Influx Increased Cl- Influx Receptor->Cl_Influx Opens Channel Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Anxiolysis Anxiolysis & Sedation Hyperpolarization->Anxiolysis Leads to

Figure 1. Proposed mechanism of carbamate anxiolytics at the GABA-A receptor.

Comparative Data: Meprobamate Efficacy

Quantitative, head-to-head experimental data comparing this compound and Meprobamate is unavailable due to the former's status as an unmarketed compound. The table below summarizes representative data for Meprobamate from both clinical and preclinical studies to serve as a benchmark for the carbamate class.

ParameterMeprobamateThis compound
Class Carbamate DerivativeCarbamate Derivative
Primary Mechanism Positive Allosteric Modulator of GABA-A Receptor[2][3]Presumed GABA-A Modulator
Clinical Indication Short-term relief of anxiety[3]. Largely superseded by benzodiazepines due to safety concerns.Not Marketed
Clinical Efficacy In one study, 89% of patients with acute anxiety reactions experienced relief.[4] Another study showed superiority over placebo in treating psychoneurotic outpatients.[5]No Data Available
Preclinical Efficacy Anxiolytic-like effects observed in rodent models (Elevated Plus Maze, Light-Dark Box) at doses of 60-120 mg/kg.[6]No Data Available
Side Effect Profile Drowsiness, dizziness, headache, potential for dependence and severe withdrawal symptoms.[7] Overdose can lead to respiratory depression and coma.[8]No Data Available
Regulatory Status Schedule IV controlled substance in the US. Marketing authorizations withdrawn in the European Union.[8]Never Marketed

Experimental Methodologies

The anxiolytic properties of compounds like Meprobamate are primarily evaluated using behavioral assays in rodents. The Elevated Plus Maze (EPM) is a gold-standard test for assessing anxiety-like behavior.[9]

Key Protocol: Elevated Plus Maze (EPM)
  • Apparatus: The maze is shaped like a plus sign, elevated from the floor. It consists of two "open" arms (without walls) and two "closed" arms (with high walls). This design leverages a rodent's natural aversion to open, elevated spaces.[10]

  • Procedure:

    • Habituation: Animals are habituated to the testing room for at least one hour before the trial to reduce novelty-induced stress.

    • Administration: The test compound (e.g., Meprobamate) or a vehicle control is administered, typically intraperitoneally, 30 minutes prior to the test.

    • Testing: The animal is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a 5-minute session.

    • Data Collection: The session is recorded, and software tracks key parameters. The primary measures are the number of entries into and the time spent in the open arms versus the closed arms.

  • Interpretation: Anxiolytic compounds, like Meprobamate, are expected to increase the proportion of time spent in the open arms and the number of entries into the open arms, indicating a reduction in anxiety-like behavior.

EPM_Workflow Figure 2. Standard Experimental Workflow for the Elevated Plus Maze A Animal Acclimation (1 week) B Habituation to Testing Room (1 hr) A->B C Drug Administration (e.g., Meprobamate or Vehicle) B->C D Waiting Period (e.g., 30 min) C->D E Elevated Plus Maze Test (5 min session) D->E F Video Tracking & Data Recording E->F G Statistical Analysis (Open vs. Closed Arm Time) F->G H Interpretation of Anxiolytic Effect G->H

Figure 2. A typical experimental workflow for assessing anxiolytic drug effects.

Conclusion

Meprobamate is a historically significant anxiolytic of the carbamate class with a well-understood mechanism of action centered on the positive modulation of GABA-A receptors.[2][3] Its efficacy in reducing anxiety is documented in both preclinical and early clinical studies.[4][6] However, its clinical use has been largely abandoned due to a narrow therapeutic index and a high potential for dependence and abuse, leading to its replacement by safer alternatives like benzodiazepines.[8][10]

This compound, as another carbamate derivative, was likely developed with the same therapeutic goal. Lacking any publicly available pharmacological data, it remains an uncharacterized compound. It is reasonable to hypothesize that it would share the GABA-A modulating mechanism of Meprobamate, but its potential efficacy and, critically, its safety profile are unknown. The fact that it was never marketed suggests that it did not offer a significant advantage over existing therapies or may have presented unacceptable safety or pharmacokinetic challenges during its development. For researchers today, Meprobamate serves as a key reference compound for the carbamate class, while this compound stands as an example of the many compounds that do not advance to clinical use.

References

Validating the Specificity of Nisobamate's Binding to GABA-A Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding specificity of carbamate compounds to GABA-A receptor subtypes. Due to the limited publicly available data on Nisobamate, a carbamate tranquilizer that was never brought to market, this document focuses on the methodologies used to validate binding specificity for related and better-studied carbamates such as Meprobamate, Carisoprodol, and Cenobamate. These compounds serve as valuable surrogates for understanding how the binding profile of a compound like this compound could be elucidated.

Comparative Analysis of Carbamate Binding to GABA-A Receptor Subtypes

While specific binding data for this compound is unavailable, the study of other carbamates reveals a pattern of positive allosteric modulation of GABA-A receptors, often with distinct subtype selectivities. This section summarizes the available quantitative data for these related compounds.

CompoundGABA-A Receptor Subtype(s)Binding Affinity / Potency (Ki / EC50)Mechanism of Action
This compound Not publicly availableNot publicly availablePresumed positive allosteric modulator of GABA-A receptors
Meprobamate α5-containing receptors show the largest effect. Direct gating is attenuated in α3-expressing receptors.Not specified in detail in the provided results.Positive allosteric modulator and direct gating of GABA-A receptors.[1]
Carisoprodol Most efficacious at α1-containing receptors.[2]EC50 for direct gating at α1β2γ2 receptors is 88.2 ± 20 µM.[2]Positive allosteric modulator and direct gating of GABA-A receptors.[2][3]
Cenobamate α1β2γ2, α2β3γ2, α3β3γ2, α4β3γ2, α5β3γ2, α6β3γ2EC50 range: 42–194 μM for positive allosteric modulation.[4][5] Ki for TBPS displacement: 228–250 μM.[4][5]Positive allosteric modulator of GABA-A receptors at a site distinct from the benzodiazepine binding site.[4][5][6]

Experimental Protocols for Validating Binding Specificity

The following are detailed methodologies that are crucial for determining the binding specificity of a compound like this compound to GABA-A receptor subtypes.

Radioligand Binding Displacement Assays

This technique is used to determine the binding affinity of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Objective: To determine the binding affinity (Ki) of a test compound for various GABA-A receptor subtypes.

Materials:

  • HEK293 cells transiently or stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

  • Cell membranes prepared from these cells.

  • Radioligands such as [³H]flunitrazepam (to label the benzodiazepine site) or [³⁵S]TBPS (to label the picrotoxin site within the chloride channel).

  • Test compound (e.g., this compound).

  • Assay buffer and scintillation fluid.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Electrophysiological Recordings (Two-Electrode Voltage Clamp or Patch Clamp)

This method directly measures the functional effect of a compound on the activity of the GABA-A receptor ion channel.

Objective: To determine the potency (EC50) and efficacy of a test compound as a modulator of GABA-induced currents at specific GABA-A receptor subtypes.

Materials:

  • Xenopus oocytes or mammalian cells (e.g., HEK293) expressing specific GABA-A receptor subtypes.

  • Two-electrode voltage clamp or patch-clamp setup.

  • Recording electrodes and amplifiers.

  • Perfusion system to apply GABA and the test compound.

  • Recording solutions (extracellular and intracellular).

Procedure:

  • Cell Preparation: Prepare the cells expressing the desired GABA-A receptor subtype for recording.

  • GABA Application: Apply a low concentration of GABA (typically the EC10-EC20) to elicit a baseline current.

  • Co-application: Co-apply the test compound at various concentrations with the same concentration of GABA.

  • Current Measurement: Measure the potentiation or inhibition of the GABA-induced current by the test compound.

  • Data Analysis: Plot the concentration-response curve and determine the EC50 (the concentration of the test compound that produces 50% of its maximal effect) and the maximal efficacy.

  • Direct Gating: To test for direct gating, apply the test compound in the absence of GABA and measure any elicited current.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Validating Binding Specificity

G cluster_0 Compound of Interest (e.g., this compound) cluster_1 In Vitro Assays cluster_2 Receptor Subtypes cluster_3 Data Analysis & Interpretation Compound This compound Binding Radioligand Binding Assays (Determine Ki) Compound->Binding Electro Electrophysiology (Determine EC50 & Efficacy) Compound->Electro Analysis Determine Subtype Specificity (Compare Ki and EC50 values across subtypes) Binding->Analysis Electro->Analysis Subtypes HEK293 cells expressing specific GABA-A receptor subtypes (α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2, etc.) Subtypes->Binding Subtypes->Electro

Caption: Workflow for determining GABA-A receptor subtype specificity.

GABA-A Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular GABA GABA Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->Receptor Binds to orthosteric site Modulator Positive Allosteric Modulator (e.g., this compound) Modulator->Receptor Binds to allosteric site Cl_influx Chloride (Cl-) Influx Receptor->Cl_influx Channel Opening Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Simplified GABA-A receptor signaling pathway.

Conclusion

Validating the binding specificity of a compound like this compound to GABA-A receptor subtypes is a critical step in its pharmacological characterization. While direct data on this compound is lacking, the established methodologies of radioligand binding assays and electrophysiological recordings, as applied to related carbamates, provide a clear roadmap for such an investigation. A thorough understanding of a compound's interaction with different GABA-A receptor subtypes is essential for predicting its therapeutic effects and potential side-effect profile. Future studies on this compound should employ these well-validated techniques to elucidate its specific mechanism of action at the molecular level.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Nisobamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical analysis, the accurate quantification of drug compounds is paramount for ensuring safety and efficacy. For novel or less-studied compounds such as Nisobamate, a tranquilizer from the carbamate family that was never marketed, establishing reliable analytical methods is a critical first step in any research endeavor.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and widely used techniques for the quantitative analysis of small molecules in various matrices.

The cross-validation of analytical methods is a crucial process to ensure the reliability and consistency of results when comparing data from different analytical techniques.[3][4][5] This guide provides a comparative overview of hypothetical HPLC and LC-MS/MS methods for the quantification of this compound. While specific validated methods for this compound are not available in the public domain due to its unmarketed status, the following protocols and data are based on established methods for similar carbamate compounds, such as Cenobamate, and general principles of analytical method development and validation.[6][7]

Experimental Protocols

A detailed description of the hypothetical experimental conditions for both HPLC and LC-MS/MS methods is provided below. These protocols are intended to serve as a starting point for method development and validation for this compound or similar compounds.

High-Performance Liquid Chromatography (HPLC) Method

This method outlines a reversed-phase HPLC approach with UV detection for the quantification of this compound.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: 220 nm

  • Run Time: 10 minutes

Sample Preparation:

  • Standard Solution Preparation: A stock solution of this compound is prepared in methanol. Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve.

  • Sample Extraction: For biological matrices, a protein precipitation extraction is performed. An aliquot of the sample is mixed with three volumes of acetonitrile, vortexed, and centrifuged. The supernatant is then collected, evaporated to dryness under a stream of nitrogen, and reconstituted in the mobile phase for injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method describes a highly sensitive and selective LC-MS/MS approach for the quantification of this compound.

Chromatographic Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Gradient Program: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Run Time: 5 minutes

Mass Spectrometric Conditions:

  • Ion Source: Electrospray Ionization (ESI)

  • Ion Mode: Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 275.2 → Product ion (Q3) m/z 116.1

    • Internal Standard (e.g., Meprobamate): Precursor ion (Q1) m/z 219.1 → Product ion (Q3) m/z 158.1

  • Key Parameters: Optimized collision energy, declustering potential, and other source-dependent parameters.

Sample Preparation:

Sample preparation follows a similar protein precipitation protocol as described for the HPLC method. However, due to the higher sensitivity of LC-MS/MS, smaller sample volumes may be used. The use of an internal standard is crucial to correct for matrix effects and variations in extraction recovery and instrument response.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods, such as HPLC and LC-MS/MS.

cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Data Analysis & Comparison A Develop & Validate HPLC Method C Prepare QC Samples (Low, Mid, High) A->C B Develop & Validate LC-MS/MS Method B->C D Analyze QCs with HPLC Method C->D E Analyze QCs with LC-MS/MS Method C->E F Compare Quantitative Results D->F E->F G Statistical Analysis (e.g., Bland-Altman Plot) F->G H Assess Method Agreement G->H

Cross-validation workflow for analytical methods.

Quantitative Data Comparison

The following table summarizes the representative performance characteristics of the hypothetical HPLC and LC-MS/MS methods for this compound quantification. These values are based on typical performance metrics observed for similar analytical methods.

ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.995> 0.999
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 5%< 2%
Limit of Detection (LOD) 10 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 30 ng/mL0.3 ng/mL
Run Time 10 minutes5 minutes
Selectivity ModerateHigh
Matrix Effects Low to ModerateCan be significant

Objective Comparison of Methods

Both HPLC and LC-MS/MS offer robust platforms for the quantification of this compound, each with distinct advantages and disadvantages.

HPLC-UV:

  • Advantages: HPLC systems with UV detection are widely available, relatively low-cost to operate, and robust. The method is generally less susceptible to matrix effects compared to LC-MS/MS.

  • Disadvantages: The primary limitation of HPLC-UV is its lower sensitivity and selectivity. Co-eluting compounds that absorb at the same wavelength can interfere with the quantification of the target analyte.

LC-MS/MS:

  • Advantages: LC-MS/MS is the gold standard for highly sensitive and selective quantification of small molecules.[8] The use of MRM provides a high degree of certainty in the identification and quantification of the analyte, even in complex biological matrices. The shorter run times can also increase sample throughput.

  • Disadvantages: The initial capital investment and operational costs for an LC-MS/MS system are significantly higher. The method can be more susceptible to matrix effects, which can suppress or enhance the ionization of the target analyte, potentially affecting accuracy. Careful method development and the use of an appropriate internal standard are essential to mitigate these effects.

Conclusion

The choice between HPLC and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study. For routine analysis where high sensitivity is not a prerequisite and cost is a consideration, a well-validated HPLC-UV method can provide reliable results. However, for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices with low drug concentrations, LC-MS/MS is the superior technique. A thorough cross-validation should be performed when data from both methods are to be compared or used interchangeably to ensure data integrity and consistency.

References

A Comparative Analysis of the In Vivo Efficacy of Carbamate Tranquilizers: Meprobamate, Carisoprodol, and Tybamate

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the in vivo efficacy of carbamate tranquilizers, with a focus on meprobamate, carisoprodol, and tybamate. This guide synthesizes available experimental data to facilitate an objective comparison of their therapeutic effects.

Introduction: Carbamate tranquilizers are a class of drugs that exert their effects primarily through modulation of the GABAA receptor, leading to central nervous system depression. While numerous carbamates have been synthesized, only a few have seen widespread clinical use. This guide provides a comparative overview of the in vivo efficacy of three prominent carbamate tranquilizers: meprobamate, carisoprodol, and tybamate. It is important to note that Nisobamate, another carbamate tranquilizer, was never marketed, and consequently, no publically available in vivo efficacy data exists for comparison.

Mechanism of Action: Modulation of GABAA Receptor Signaling

Carbamate tranquilizers, including meprobamate, carisoprodol, and tybamate, share a common mechanism of action centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor. The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Upon binding of the endogenous ligand GABA, the receptor's chloride ion channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability.

Carbamates bind to a site on the GABAA receptor distinct from the GABA and benzodiazepine binding sites. This binding enhances the effect of GABA, increasing the frequency and duration of chloride channel opening. This potentiation of GABAergic inhibition results in the characteristic sedative, anxiolytic, and muscle relaxant effects of this drug class.

GABAA_Modulation cluster_receptor GABAA Receptor cluster_neuron Postsynaptic Neuron GABA GABA Receptor GABAA Receptor-Chloride Channel Complex GABA->Receptor binds to Carbamate Carbamate Carbamate->Receptor binds to allosteric site Cl_ion Cl- Influx Receptor->Cl_ion potentiates channel opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Figure 1: Mechanism of Action of Carbamate Tranquilizers at the GABAA Receptor.

Metabolic Pathways and Prodrug Relationships

Carisoprodol and tybamate are both prodrugs that are metabolized in the liver to the active compound, meprobamate. This metabolic conversion is a key factor in their pharmacological activity. Carisoprodol is metabolized by the cytochrome P450 enzyme CYP2C19 to meprobamate. Tybamate is also converted to meprobamate, contributing significantly to its anxiolytic effects.

Metabolic_Pathway Carisoprodol Carisoprodol Liver Hepatic Metabolism (CYP2C19 for Carisoprodol) Carisoprodol->Liver Tybamate Tybamate Tybamate->Liver Meprobamate Meprobamate (Active Metabolite) Liver->Meprobamate EPM_Workflow Start Start Drug_Admin Drug Administration (Meprobamate or Vehicle) Start->Drug_Admin Acclimatization Acclimatization Period Drug_Admin->Acclimatization Placement Place Mouse in Center of Maze Acclimatization->Placement Exploration 5-minute Exploration Placement->Exploration Data_Collection Record Time in Open Arms and Number of Entries Exploration->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End Analysis->End

Independent replication of published in vitro findings on Nisobamate

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no published peer-reviewed in vitro findings for the carbamate tranquilizer Nisobamate could be located. Consequently, an independent replication and comparison guide cannot be compiled at this time due to the absence of primary experimental data.

This compound, also known by its developmental code W-1015, is classified as a tranquilizer belonging to the carbamate family of compounds. However, it is noteworthy that the substance was never commercially marketed.[1] This lack of market presence may partially explain the apparent scarcity of publicly accessible research data.

Efforts to retrieve in vitro pharmacological data, including mechanism of action studies, quantitative experimental results, and detailed protocols, from scientific databases and journals have been unsuccessful. Similarly, no records of independent studies attempting to replicate any initial findings have been found.

The typical process for creating a comparative guide for a scientific audience, as requested, would involve:

  • Identifying and collating primary in vitro research: This would include data on receptor binding affinities, enzyme inhibition, ion channel modulation, or other cellular effects.

  • Searching for and analyzing independent replication studies: These studies are crucial for verifying the robustness and reliability of the original findings.

  • Tabulating quantitative data: A clear and structured presentation of data from various sources allows for easy comparison of potency, efficacy, and other relevant metrics.

  • Detailing experimental protocols: Methodological details are essential for researchers to understand the conditions under which the data were generated and to design further experiments.

  • Visualizing biological pathways: Diagrams of signaling pathways or experimental workflows help to clarify the compound's mechanism of action and the experimental design.

Without the foundational primary research data on this compound, none of these steps can be executed. The scientific community relies on published, peer-reviewed data to evaluate and build upon previous work. In the case of this compound, this crucial first step appears to be missing from the public record.

Therefore, for researchers, scientists, and drug development professionals interested in the in vitro profile of this compound, there is currently no established body of evidence to review or compare. Any future research on this compound would likely need to begin with foundational in vitro characterization.

References

Head-to-head comparison of Nisobamate and Cenobamate on sodium channel activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of central nervous system (CNS) therapeutics, modulation of voltage-gated sodium channels represents a cornerstone for the management of neurological disorders, particularly epilepsy. This guide provides a head-to-head comparison of two carbamate-containing compounds, Nisobamate and Cenobamate, with a specific focus on their activity on sodium channels.

This compound , identified as a tranquilizer of the carbamate family, was never brought to market, and as a result, there is a significant lack of publicly available data regarding its pharmacological profile, including its effects on sodium channel activity. Our extensive search for experimental data on this compound's interaction with sodium channels did not yield any specific results.

In stark contrast, Cenobamate is a more recently developed antiseizure medication with a well-documented and unique dual mechanism of action. It has demonstrated significant efficacy in treating focal-onset seizures in adults.[1][2] A substantial body of evidence details its interaction with voltage-gated sodium channels, highlighting a preferential inhibition of the persistent sodium current (INaP) over the transient sodium current (INaT).[3][4][5] This guide will therefore focus on presenting the comprehensive experimental data available for Cenobamate's effects on sodium channel activity, while clearly acknowledging the data gap for this compound.

Quantitative Data on Sodium Channel Activity

The following table summarizes the available quantitative data on the effects of Cenobamate on various voltage-gated sodium channels and currents. All data is derived from in vitro electrophysiological studies.

TargetParameterValueCell TypeReference
Persistent Sodium Current (INaP) IC5053.1 µMRat Hippocampal CA3 Neurons[5][6][7]
IC5050-70 µMNeurons[8]
IC5046.5 µM (late INa)HEK293T cells expressing hNav1.5[6][9][10]
Transient Sodium Current (INaT) IC50>500 µMRat Hippocampal CA3 Neurons[5]
IC50655.0 µM (peak INa)HEK293T cells expressing hNav1.5[11]
IC5087.6 µM (peak INa)HEK293T cells expressing hNav1.5[6][9][10]
hNav1.1 (Inactivated State) IC5013.9 µMStably expressing cells[11]
hNav1.2 (Inactivated State) IC5015.1 µMStably expressing cells[11]
hNav1.3 (Inactivated State) IC5017.5 µMStably expressing cells[11]
hNav1.4 (Inactivated State) IC5023.3 µMStably expressing cells[11]
hNav1.5 (Inactivated State) IC5028.5 µMStably expressing cells[11]
hNav1.6 (Inactivated State) IC5011.2 µMStably expressing cells[11]
hNav1.7 (Inactivated State) IC5013.5 µMStably expressing cells[11]
hNav1.8 (Inactivated State) IC50>100 µMStably expressing cells[11]

IC50 values represent the concentration of the drug that inhibits 50% of the channel's activity.

Mechanisms of Action and Signaling Pathways

Cenobamate exhibits a dual mechanism of action, which contributes to its potent antiseizure effects.[3][12] Firstly, it preferentially inhibits the persistent sodium current (INaP), which is implicated in neuronal hyperexcitability and seizure generation, while having a much weaker effect on the transient sodium current (INaT) that is crucial for normal action potential propagation.[4][5] This selective inhibition is thought to contribute to its therapeutic window. Secondly, Cenobamate acts as a positive allosteric modulator of GABAA receptors at a non-benzodiazepine binding site, thereby enhancing inhibitory neurotransmission.[3][13]

Cenobamate_Mechanism_of_Action cluster_Neuron Neuron cluster_SodiumChannel Voltage-Gated Sodium Channel cluster_GABAaReceptor GABAa Receptor Cenobamate Cenobamate INaP Persistent Na+ Current (INaP) Cenobamate->INaP Preferentially Inhibits INaT Transient Na+ Current (INaT) Cenobamate->INaT Weakly Inhibits GABAa GABAa Receptor Cenobamate->GABAa Positive Allosteric Modulation Neuronal_Excitability Neuronal Hyperexcitability INaP->Neuronal_Excitability Contributes to Inhibition Enhanced Neuronal Inhibition GABAa->Inhibition Mediates

Caption: Dual mechanism of action of Cenobamate.

Experimental Protocols

The primary technique used to characterize the effects of compounds like Cenobamate on sodium channel activity is patch-clamp electrophysiology . This powerful method allows for the direct measurement of ion flow through channels in the cell membrane.

Whole-Cell Voltage-Clamp Protocol for Measuring Sodium Currents

1. Cell Preparation:

  • Use a cell line stably expressing the sodium channel subtype of interest (e.g., HEK293 cells) or primary cultured neurons.

  • Plate cells onto glass coverslips and culture under standard conditions (37°C, 5% CO2) until they reach the desired confluency for recording.

2. Solutions:

  • External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Place the coverslip with cells in a recording chamber on an inverted microscope and perfuse with the external solution.

  • Approach a single, healthy-looking cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Set the amplifier to voltage-clamp mode and hold the cell at a holding potential of -100 mV to ensure most sodium channels are in the closed (resting) state.

4. Voltage-Clamp Protocol to Elicit Sodium Currents:

  • To measure transient sodium currents (INaT): Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).

  • To measure persistent sodium currents (INaP): Apply a slow depolarizing voltage ramp (e.g., from -100 mV to +20 mV over 500 ms) or a long depolarizing step (e.g., to -20 mV for 200 ms).

5. Data Acquisition and Analysis:

  • Record the currents elicited by the voltage protocols before and after the application of the test compound (e.g., Cenobamate) at various concentrations.

  • Analyze the peak amplitude of the transient current and the sustained amplitude of the persistent current.

  • Construct concentration-response curves and calculate the IC50 values for the inhibition of each current component.

Patch_Clamp_Workflow cluster_Preparation Preparation cluster_Recording Recording cluster_Analysis Analysis Cell_Culture Cell Culture (Expressing Sodium Channels) Seal_Formation Form Gigaohm Seal Cell_Culture->Seal_Formation Solution_Prep Prepare External and Internal Solutions Solution_Prep->Seal_Formation Pipette_Pulling Pull Patch Pipettes Pipette_Pulling->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Voltage_Clamp Apply Voltage-Clamp Protocol Whole_Cell->Voltage_Clamp Data_Acquisition Record Sodium Currents Voltage_Clamp->Data_Acquisition Drug_Application Apply Cenobamate (or other compound) Data_Acquisition->Drug_Application Data_Analysis Analyze Current Amplitudes Drug_Application->Data_Analysis IC50_Determination Determine IC50 Values Data_Analysis->IC50_Determination

Caption: Experimental workflow for patch-clamp electrophysiology.

Conclusion

This guide provides a detailed overview of the effects of Cenobamate on sodium channel activity, supported by quantitative experimental data. Cenobamate's preferential inhibition of the persistent sodium current, coupled with its positive allosteric modulation of GABAA receptors, provides a compelling mechanistic basis for its clinical efficacy in focal-onset seizures.

Unfortunately, a direct comparison with this compound is not possible due to the absence of publicly available data on its pharmacological effects on sodium channels. This highlights a significant knowledge gap for this particular compound. For researchers and drug development professionals, the well-characterized profile of Cenobamate serves as a valuable case study in the development of novel antiseizure medications targeting voltage-gated sodium channels. Future research could potentially explore the activity of other carbamate derivatives to understand if the effects observed with Cenobamate are a class effect or unique to its specific chemical structure.

References

Correlating In Vitro Binding Affinity with In Vivo Potency for Nisobamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the tranquilizer Nisobamate is currently hindered by the limited availability of public data. This guide endeavors to explore the relationship between its in vitro binding affinity and in vivo potency, drawing upon established pharmacological principles. However, it is critical to note that specific quantitative data for this compound remains largely unpublished, preventing a direct, data-driven comparison with alternative compounds.

This compound, a carbamate derivative, was developed as a tranquilizer but was never commercially marketed[1]. This has resulted in a scarcity of detailed research on its pharmacological profile in publicly accessible literature.

Understanding the In Vitro-In Vivo Correlation

The correlation between a drug's in vitro binding affinity and its in vivo potency is a cornerstone of drug development. In vitro assays measure the binding strength of a compound to its molecular target, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). In vivo potency, on the other hand, describes the dose or concentration of a drug required to produce a specific effect in a living organism, often quantified as the median effective dose (ED50). A strong correlation between these two parameters is often a predictor of a drug's potential success.

Experimental Protocols

While specific experimental data for this compound is unavailable, the following outlines the standard methodologies used to determine in vitro binding affinity and in vivo potency for tranquilizers.

In Vitro Binding Affinity Assays:

Radioligand binding assays are a common method to determine the affinity of a drug for its receptor. This involves:

  • Preparation of Cell Membranes: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes.

  • Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the target receptor and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The bound and free radioligand are separated by filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the IC50 value, which can then be converted to a Ki value.

In Vivo Potency Studies:

Animal models are typically used to assess the in vivo potency of anxiolytic and tranquilizing drugs. A common test is the elevated plus-maze, which measures anxiety-like behavior in rodents.

  • Animal Acclimatization: Rodents are acclimatized to the laboratory environment.

  • Drug Administration: Different doses of the test compound are administered to separate groups of animals.

  • Behavioral Testing: The animals are placed on an elevated plus-maze, and the time spent in the open and closed arms is recorded. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

  • Data Analysis: A dose-response curve is generated to determine the ED50, the dose at which the drug produces half of its maximal effect.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow for these assays and the conceptual relationship between in vitro and in vivo data.

G cluster_0 In Vitro Binding Assay A Prepare Cell Membranes B Incubate with Radioligand and this compound A->B C Separate Bound and Free Ligand B->C D Quantify Radioactivity C->D E Calculate IC50/Ki D->E

Experimental workflow for in vitro binding affinity determination.

G cluster_0 In Vitro Data cluster_1 In Vivo Data cluster_2 Correlation Analysis A Binding Affinity (Ki) C Predictive Model A->C B Potency (ED50) B->C

Conceptual link between in vitro binding and in vivo potency.

Comparative Analysis with Alternatives

Without specific data for this compound, a direct quantitative comparison with other tranquilizers is not possible. However, established tranquilizers such as benzodiazepines (e.g., Diazepam) and other carbamates (e.g., Meprobamate) have well-documented pharmacological profiles. For these compounds, a correlation between their high affinity for the GABA-A receptor in vitro and their sedative and anxiolytic effects in vivo is well-established.

CompoundTargetIn Vitro Affinity (Ki)In Vivo Potency (ED50)
This compound UnknownData not availableData not available
Diazepam GABA-A Receptor~1-10 nM~0.5-2 mg/kg (rodent models)
Meprobamate GABA-A ReceptorMicromolar range~20-100 mg/kg (rodent models)

Note: The data for Diazepam and Meprobamate are approximate values from various sources and are intended for illustrative purposes only.

Conclusion

The correlation of in vitro binding affinity with in vivo potency is a critical step in the evaluation of any new drug candidate. While the theoretical framework for this analysis is well-established, the lack of published data for this compound prevents a definitive assessment. Further research, should it become available, would be necessary to elucidate the pharmacological properties of this compound and its potential relationship to other tranquilizers. For researchers and drug development professionals, this highlights the importance of data accessibility in the scientific community for comparative analysis and the advancement of pharmacology.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of Nisobamate and its structurally related carbamate analogs, meprobamate and carisoprodol. Due to the limited availability of direct experimental data for this compound, which was never marketed, this comparison is based on the known metabolic pathways of meprobamate and carisoprodol, general principles of carbamate metabolism, and structural similarities.

Introduction to Carbamate Metabolism

Carbamate-containing drugs are a diverse class of therapeutic agents used for various indications, including as muscle relaxants and anxiolytics. Their metabolic fate is a critical determinant of their pharmacokinetic profile, efficacy, and potential for drug-drug interactions. The carbamate functional group can undergo hydrolysis by esterases or oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of various metabolites. The stability of the carbamate moiety can be influenced by the nature of the substituents on the nitrogen and oxygen atoms.[1][2][3]

Comparative Metabolic Pathways

Meprobamate , a well-established anxiolytic, is primarily metabolized in the liver. The main metabolic pathway involves hydroxylation followed by glucuronidation.[3] It is rapidly metabolized to inactive glucuronide conjugates.[3] A smaller portion of the drug is excreted unchanged in the urine.[3]

Carisoprodol , a centrally acting muscle relaxant, undergoes extensive metabolism. A significant pathway is its conversion to meprobamate, which is catalyzed by the cytochrome P450 enzyme CYP2C19.[1][2][4] This metabolic step is subject to genetic polymorphism, leading to variability in meprobamate exposure among individuals.[1] Carisoprodol itself has a relatively short half-life, while its active metabolite, meprobamate, has a longer half-life.[5][6]

This compound , being a structural analog of carisoprodol and meprobamate, is anticipated to follow similar metabolic pathways. The presence of an N-isopropyl group, similar to carisoprodol, suggests a potential for dealkylation. The carbamate esters are susceptible to hydrolysis. Without specific experimental data, it is hypothesized that this compound would be metabolized by a combination of hydrolysis of the carbamate groups and oxidation of the alkyl chain, likely mediated by CYP enzymes.

Quantitative Data Summary

Due to the absence of direct comparative in vitro metabolic stability studies for this compound in the public domain, a quantitative comparison is not feasible. The following table summarizes the known and expected metabolic characteristics of the three carbamates based on available literature.

CompoundPrimary Metabolic PathwaysKey Enzymes InvolvedExpected Metabolic Stability
This compound Hydrolysis of carbamate esters, N-dealkylation, Alkyl oxidation (Hypothesized)Esterases, Cytochrome P450 enzymes (e.g., CYP3A4, CYP2C19) (Hypothesized)Moderate to Low (Hypothesized)
Meprobamate Hydroxylation, Glucuronidation[3]UGTsLow
Carisoprodol N-dealkylation to meprobamate, Hydroxylation[1][5]CYP2C19[1][2][4]Low

Experimental Protocols

To experimentally determine and compare the metabolic stability of these carbamates, the following standard in vitro assays would be employed.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in CYP enzymes.

Materials:

  • Test compounds (this compound, Meprobamate, Carisoprodol)

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and internal standard. Prepare the NADPH regenerating system and keep on ice.

  • Incubation: In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the wells.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Plasma Stability Assay

This assay evaluates the chemical and enzymatic stability of a compound in plasma, which contains various esterases and other enzymes.

Materials:

  • Test compounds (this compound, Meprobamate, Carisoprodol)

  • Pooled human plasma (or from other species of interest)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and internal standard.

  • Incubation: In a 96-well plate, add the plasma and PBS. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Add the test compound to the wells to start the incubation.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point compared to the 0-minute sample. This will indicate the stability of the compound in plasma.

Visualizations

Metabolic Pathway of Carisoprodol to Meprobamate

Carisoprodol_Metabolism Carisoprodol Carisoprodol Meprobamate Meprobamate Carisoprodol->Meprobamate CYP2C19 (N-dealkylation) Glucuronide Meprobamate Glucuronide Meprobamate->Glucuronide UGTs (Glucuronidation)

Caption: Metabolic conversion of Carisoprodol to Meprobamate and its subsequent glucuronidation.

Experimental Workflow for Microsomal Stability Assay

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Termination cluster_analysis Analysis A Prepare Compound Stock Solutions E Initiate Reaction with Compound and NADPH A->E B Prepare Liver Microsomes D Pre-incubate Microsomes at 37°C B->D C Prepare NADPH Regenerating System C->E D->E F Incubate at 37°C E->F G Terminate at Time Points with Acetonitrile F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate Half-life and Intrinsic Clearance I->J

Caption: Workflow for determining in vitro metabolic stability using a liver microsomal assay.

References

A Comparative Guide to Target Engagement Biomarkers for Acetylcholinesterase Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for validating target engagement biomarkers for acetylcholinesterase (AChE) inhibitors in preclinical animal models. Due to the limited publicly available information on Nisobamate, this document utilizes Donepezil, a well-characterized AChE inhibitor, as a representative compound to illustrate the principles and applications of various biomarker strategies. The experimental data presented is a synthesis from multiple published studies and is intended to be illustrative.

Introduction

Validating that a drug is engaging its intended target in the central nervous system (CNS) is a critical step in neurotherapeutic development. Target engagement biomarkers provide crucial evidence of a drug's pharmacodynamic activity, helping to de-risk clinical trials and establish dose-response relationships. Acetylcholinesterase inhibitors, a class of drugs used to treat the cognitive symptoms of Alzheimer's disease, offer a clear example of how different biomarker modalities can be employed to confirm target interaction. The primary mechanism of these drugs is the inhibition of AChE, leading to increased levels of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

This guide compares three distinct approaches to assess the target engagement of AChE inhibitors in animal models:

  • Direct Target Inhibition: Measurement of acetylcholinesterase activity.

  • Downstream Neurotransmitter Modulation: Quantification of extracellular acetylcholine levels.

  • Functional Neuronal Activity: Assessment of brain metabolism and electrophysiological changes.

Data Presentation: Comparison of Target Engagement Biomarkers

The following tables summarize quantitative data from representative preclinical studies investigating the effects of Donepezil on various target engagement biomarkers.

Table 1: Direct Target Engagement - Acetylcholinesterase (AChE) Activity

BiomarkerAnimal ModelDrug/DoseBrain RegionMethodKey Finding
AChE ActivityRhesus MonkeyDonepezil (50 µg/kg)Cortical RegionsIn vivo PET with [11C]MP4A~30% suppression of AChE activity.[1]
AChE ActivityRhesus MonkeyDonepezil (250 µg/kg)Cortical RegionsIn vivo PET with [11C]MP4A~60% suppression of AChE activity.[1]
AChE ActivityRatDonepezil (2.5 mg/kg, p.o.)Whole BrainEx vivo biochemical assaySignificant reduction in AChE activity.[2]
AChE ActivityRat (Aβ-induced model)Donepezil-loaded NPsBrain homogenateBiochemical assayMore efficient inhibition of AChE activity compared to free Donepezil.[3]

Table 2: Downstream Target Engagement - Extracellular Acetylcholine (ACh) Levels

BiomarkerAnimal ModelDrug/DoseBrain RegionMethodKey Finding
Extracellular AChRatDonepezil (2.5 mg/kg, p.o.)Cerebral CortexIn vivo MicrodialysisSignificant, dose-dependent increase in extracellular ACh concentration.[4]
Extracellular AChRatDonepezil (10 mg/kg, p.o.)Cerebral CortexIn vivo MicrodialysisFurther significant elevation of extracellular ACh concentration.[4]
Extracellular AChRatDonepezil (2.5 mg/kg, i.v. infusion)HippocampusIn vivo MicrodialysisACh levels reached maximum at 30-45 minutes, correlating with plasma drug concentration.[5]

Table 3: Functional Target Engagement - Brain Metabolism and Electrophysiology

BiomarkerAnimal ModelDrug/DoseBrain RegionMethodKey Finding
Glucose MetabolismRat (Chemotherapy-induced cognitive impairment)DonepezilFrontal Lobe, Parietal Lobe, Hippocampus[18F]FDG-PETIncreased glucose metabolism in specified brain regions.
Neuronal OscillationsTgF344-AD RatDonepezilHippocampusEEGSignificant augmentation of stimulation-induced hippocampal theta oscillations.[6]
Theta-Gamma CouplingTgF344-AD RatDonepezilHippocampusEEGIncreased theta phase-gamma amplitude coupling during stimulation in adult transgenic rats.[6]

Experimental Protocols

In Vivo Microdialysis for Extracellular Acetylcholine Measurement

This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals.

  • Animal Model: Male Wistar rats.

  • Surgical Procedure:

    • Rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the cerebral cortex or hippocampus.

    • The cannula is secured to the skull with dental cement.

    • Animals are allowed to recover for a minimum of 24 hours post-surgery.

  • Microdialysis Procedure:

    • A microdialysis probe is inserted into the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

    • After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Donepezil or vehicle is administered orally (p.o.) or via intravenous (i.v.) infusion.

  • Sample Analysis:

    • The concentration of acetylcholine in the dialysate is determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in extracellular ACh levels are expressed as a percentage of the baseline pre-treatment levels.

[18F]FDG-PET for Brain Glucose Metabolism

Positron Emission Tomography (PET) with the radiotracer [18F]fluorodeoxyglucose ([18F]FDG) is a non-invasive imaging technique to measure regional cerebral glucose metabolism, an indicator of neuronal activity.

  • Animal Model: Sprague-Dawley rats.

  • Procedure:

    • Animals are fasted overnight to reduce background glucose levels.

    • On the day of the experiment, animals are anesthetized (e.g., with isoflurane).

    • A catheter is placed for radiotracer injection.

    • [18F]FDG is injected intravenously.

    • An uptake period of approximately 45 minutes allows the tracer to accumulate in the brain.

    • The animal is then placed in a PET scanner for image acquisition.

  • Drug Administration: Donepezil or vehicle is administered prior to the radiotracer injection, according to the study design.

  • Image Analysis:

    • PET images are reconstructed and co-registered with a standard rat brain atlas.

    • Regions of interest (ROIs) are defined for specific brain areas (e.g., hippocampus, prefrontal cortex).

    • The standardized uptake value (SUV) of [18F]FDG is calculated for each ROI to quantify glucose metabolism.

  • Data Analysis: Changes in glucose metabolism in response to drug treatment are compared between groups.

Electroencephalography (EEG) for Neuronal Oscillations

EEG measures electrical activity in the brain and can be used to assess changes in neuronal network oscillations, which are indicative of cognitive states and pharmacological effects.

  • Animal Model: Transgenic (TgF344-AD) or wild-type rats.

  • Surgical Procedure:

    • Under anesthesia, screw electrodes are implanted over specific cortical areas (e.g., frontal and occipital cortex).

    • A headstage is attached and secured with dental cement.

    • Animals are allowed to recover from surgery.

  • EEG Recording:

    • Animals are placed in a recording chamber and connected to the EEG recording system.

    • Spontaneous brain activity is recorded in freely behaving animals.

    • In some paradigms, brainstem stimulation (e.g., nucleus pontis oralis) is used to evoke specific oscillatory patterns like hippocampal theta rhythms.

  • Drug Administration: Donepezil or vehicle is administered subcutaneously or via other appropriate routes.

  • Data Analysis:

    • The recorded EEG signals are processed to analyze the power of different frequency bands (e.g., delta, theta, alpha, beta, gamma).

    • Changes in the power of these bands and the coupling between different frequencies (e.g., theta-gamma coupling) are quantified and compared across treatment conditions.

Visualizations

signaling_pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_synapse ACh ACh->ACh_synapse Release ChAT Choline Acetyltransferase (ChAT) ChAT->ACh Choline Choline Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT AChE Acetylcholinesterase (AChE) ACh_synapse->AChE AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binding AChE->Choline Breakdown Donepezil Donepezil Donepezil->AChE Inhibition Response Postsynaptic Response (e.g., Neuronal Firing) AChR->Response

Caption: Mechanism of action of Donepezil.

experimental_workflow cluster_animal_prep Animal Preparation cluster_biomarker_assessment Biomarker Assessment cluster_microdialysis Microdialysis cluster_pet PET Imaging cluster_eeg EEG Recording AnimalModel Select Animal Model (e.g., Rat, Mouse) Surgery Surgical Implantation (Cannula, Electrodes) AnimalModel->Surgery Recovery Post-operative Recovery Surgery->Recovery DrugAdmin Drug Administration (Donepezil vs. Vehicle) Recovery->DrugAdmin Microdialysis Collect Dialysate DrugAdmin->Microdialysis FDG_Inject Inject [18F]FDG DrugAdmin->FDG_Inject EEG_Record Record EEG DrugAdmin->EEG_Record HPLC HPLC-ED Analysis Microdialysis->HPLC AChLevels Quantify ACh Levels HPLC->AChLevels PET_Scan PET Scan FDG_Inject->PET_Scan ImageAnalysis Image Analysis (SUV) PET_Scan->ImageAnalysis SignalProc Signal Processing EEG_Record->SignalProc PowerAnalysis Power Spectrum Analysis SignalProc->PowerAnalysis

Caption: Experimental workflow for biomarker validation.

logical_relationship cluster_biomarkers Target Engagement Biomarkers Drug AChE Inhibitor (e.g., Donepezil) Target Target: Acetylcholinesterase (AChE) Drug->Target Mechanism Mechanism: Inhibition of AChE Target->Mechanism Effect Primary Effect: Increased Synaptic ACh Mechanism->Effect Direct Direct: ↓ AChE Activity Effect->Direct Downstream Downstream: ↑ Extracellular ACh Effect->Downstream Functional Functional: ↑ Brain Metabolism Altered EEG Oscillations Effect->Functional

Caption: Logical relationship of biomarkers.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Nisobamate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

I. Nisobamate: Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented below. This information is critical for a comprehensive understanding of the compound's characteristics, aiding in safe handling and disposal.

PropertyValueSource
IUPAC Name2-[(carbamoyloxy)methyl]-2,3-dimethylpentyl propan-2-ylcarbamate[1]
CAS Number25269-04-9[1]
Molecular FormulaC13H26N2O4[1][2]
Molecular Weight274.36 g/mol [2][3]
SynonymsW-1015[1]

II. Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the essential procedures for the safe disposal of this compound in a laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to ensure full compliance with local, state, and federal regulations.

A. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough hazard assessment is required. Although a specific Safety Data Sheet (SDS) for this compound is not available, the general properties of carbamates suggest that the compound may be harmful if swallowed, inhaled, or in contact with skin. Therefore, the following minimum PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect from spills.

B. Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe disposal.

  • Designated Waste Container:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with this compound.

  • Labeling:

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • Associated hazard symbols (if known, based on institutional guidelines for research chemicals).

  • Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.

C. Disposal of Pure this compound and Contaminated Materials

  • Pure Compound:

    • Carefully transfer any unused or expired this compound into the designated hazardous waste container.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as weighing paper, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste.

    • Place these materials in the same designated hazardous waste container.

D. Spill Management

In the event of a this compound spill:

  • Evacuate: Alert personnel in the immediate area and restrict access.

  • Absorb: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.

  • Collect: Carefully collect the absorbed material and place it into the designated hazardous waste container.

  • Decontaminate: Clean the spill area according to your laboratory's standard operating procedures for chemical spills.

E. Final Disposal

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS office.

  • Record-Keeping: Follow all institutional procedures for waste manifest and record-keeping.

III. This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

NisobamateDisposalWorkflow start Start: this compound for Disposal assess_hazards 1. Assess Hazards & Don Appropriate PPE start->assess_hazards prepare_container 2. Prepare Labeled Hazardous Waste Container assess_hazards->prepare_container segregate_waste 3. Segregate this compound Waste prepare_container->segregate_waste is_spill Spill? segregate_waste->is_spill collect_pure 4a. Collect Pure this compound & Contaminated Materials is_spill->collect_pure No spill_procedure 4b. Follow Spill Protocol: Absorb, Collect, Decontaminate is_spill->spill_procedure Yes store_waste 5. Securely Store Waste Container collect_pure->store_waste spill_procedure->store_waste contact_ehs 6. Contact EHS for Pickup store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: this compound Disposal Workflow Diagram.

This comprehensive guide is intended to serve as a primary resource for the safe handling and disposal of this compound. By adhering to these procedures, laboratory professionals can mitigate risks, ensure a safe working environment, and maintain compliance with all applicable regulations.

References

Essential Safety and Operational Guide for Handling Nisobamate

Author: BenchChem Technical Support Team. Date: December 2025

Overview

Nisobamate is a tranquilizer belonging to the carbamate family of compounds.[1][2] While it was never commercially marketed, its handling in a research setting requires stringent safety protocols to mitigate potential health risks associated with carbamates. This guide provides essential information for researchers, scientists, and drug development professionals on the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this compound.

Hazard Identification and Chemical Properties

Detailed toxicological data for this compound is not available. However, carbamates as a class can exhibit varying levels of toxicity. Some carbamates are known to be cholinesterase inhibitors and may be harmful if inhaled, ingested, or absorbed through the skin.

Chemical and Physical Data for this compound:

PropertyValue
IUPAC Name 2-[(carbamoyloxy)methyl]-2,3-dimethylpentyl propan-2-ylcarbamate[1]
CAS Number 25269-04-9[1]
Molecular Formula C13H26N2O4[1][3]
Molar Mass 274.361 g·mol−1[1]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table outlines the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[4] Latex gloves are not recommended as they may offer inadequate protection against chemical exposure.To prevent dermal absorption, which is a potential route of exposure for carbamates.[4]
Eye Protection Safety goggles or a face shield.[5]To protect the eyes from splashes or aerosols.
Body Protection A lab coat or chemical-resistant gown.To prevent contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be used if there is a risk of generating aerosols or dusts, or if working outside of a ventilated enclosure.To prevent inhalation, a potential route of exposure to hazardous chemicals.
Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential for the safe handling of this compound.

Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Gather Materials: Before starting, ensure all necessary equipment and reagents are within the designated area to avoid unnecessary movement and potential for spills.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling:

  • Weighing: If weighing the solid compound, do so in a ventilated enclosure to prevent the dispersion of dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Avoid Contact: Minimize direct contact with the substance. Use spatulas, forceps, or other appropriate tools.

Post-Handling:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, as hazardous waste according to the disposal plan outlined below.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Hazardous Waste Container: Collect all waste this compound, including unused product and contaminated materials (e.g., gloves, weighing paper, pipette tips), in a clearly labeled, sealed, and compatible hazardous waste container.[5]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[5]

Disposal Protocol:

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5]

  • Chemical Degradation (for consideration by EHS): Some carbamates can be hydrolyzed and degraded in strongly alkaline media.[6] This option should only be considered and performed by trained personnel following a thorough risk assessment and in accordance with institutional and regulatory guidelines.

  • Land Disposal Restrictions: Be aware that there are land disposal restrictions for carbamate wastes, which may require specific treatment standards before disposal.[7]

Emergency Procedures

Spill Response:

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent.

  • Report: Report the spill to your supervisor and EHS department.

First Aid:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Diagrams

Nisobamate_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Designate Work Area (Fume Hood) prep2 Gather All Necessary Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Solid in Ventilated Enclosure prep3->handle1 handle2 Prepare Solution in Fume Hood handle1->handle2 handle3 Minimize Direct Contact handle2->handle3 post1 Decontaminate Work Area & Equipment handle3->post1 post2 Dispose of Waste Properly post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate and Collect Hazardous Waste post2->disp1 disp2 Label Waste Container Correctly disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3

Caption: Workflow for Handling this compound.

Nisobamate_Disposal_Plan cluster_collection Waste Collection cluster_protocol Disposal Protocol col1 Collect this compound Waste & Contaminated Materials col2 Use Labeled, Sealed Hazardous Waste Container col1->col2 proto1 Contact Institutional EHS for Pickup col2->proto1 proto2 Consider Chemical Degradation (EHS approval needed) proto1->proto2 proto3 Adhere to Land Disposal Restrictions proto2->proto3

Caption: this compound Disposal Plan.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nisobamate
Reactant of Route 2
Reactant of Route 2
Nisobamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.